Product packaging for Pocop(Cat. No.:CAS No. 279214-81-2)

Pocop

Cat. No.: B12774102
CAS No.: 279214-81-2
M. Wt: 478.5 g/mol
InChI Key: PFCIJALLGNUKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

POCOP ligands are a class of tridentate pincer ligands that form highly stable, planar complexes with various metals, most notably nickel (Ni) . These complexes are characterized by a central M-C(aryl) bond and two phosphinite arms (OPR2), creating a rigid, symmetrical coordination environment that allows for systematic tuning of both steric and electronic properties at the metal center . The core parent ligand, 1,3-phenylene bis(diphenylphosphinite), is synthesized from resorcinol and chlorodiphenylphosphine, a process known for its high yield and adaptability to different substituents on the phosphorus atoms . The primary research value of this compound metal complexes lies in their exceptional utility in homogeneous catalysis. They are efficient catalysts for a range of organic transformations, including the hydrosilylation of CO2, the hydroboration of CO2 to the methanol level, the homocoupling of benzyl halides, and ethylene oligomerization . Recent scientific investigations using density functional theory have provided detailed mechanistic insights into the concerted catalytic processes involved in these reactions, particularly for highly efficient nickel thiolate complexes . Beyond their catalytic applications, this compound pincer complexes are emerging as compounds of significant interest in biological and medicinal research. Recent studies have synthesized and characterized N-(Methyl)phthalimide para-functionalized Ni(II)-POCOP pincer complexes, evaluating their cytotoxic activity against various cancer cell lines . Some of these complexes have demonstrated promising activity, with IC50 values in the sub-micromolar to micromolar range, and ethidium bromide displacement studies combined with molecular docking have shown their ability to intercalate with DNA, suggesting a potential mechanism for their biological effects . This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24O2P2 B12774102 Pocop CAS No. 279214-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279214-81-2

Molecular Formula

C30H24O2P2

Molecular Weight

478.5 g/mol

IUPAC Name

(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane

InChI

InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H

InChI Key

PFCIJALLGNUKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to POCOP Pincer Ligands for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: POCOP pincer ligands are a class of tridentate ligands that have garnered significant attention in the fields of organometallic chemistry and catalysis. Their rigid and planar structure, arising from the coordination of two phosphinite (PO) donor groups and a central aryl backbone to a metal center, imparts exceptional thermal stability to the resulting metal complexes. This unique architecture creates a well-defined coordination sphere, allowing for precise control over the steric and electronic properties of the metal center, which in turn dictates the catalytic activity and selectivity of the complex. This guide provides a comprehensive overview of this compound pincer ligands, detailing their synthesis, structural characteristics, and diverse applications in catalysis, with a focus on providing actionable data and protocols for professionals in research and drug development.

Core Concepts of this compound Pincer Ligands

This compound pincer ligands are characterized by a central aromatic ring, typically a resorcinol or phloroglucinol derivative, that is ortho-substituted with two phosphinite moieties. The phosphorus atoms of the phosphinite groups and the ipso-carbon of the aryl ring bind to a metal center in a meridional fashion, creating a distinctive "pincer" grip. This coordination mode results in the formation of two stable five- or six-membered metallacycles, contributing to the high thermal stability of the complexes.

The electronic and steric properties of this compound ligands can be readily tuned by modifying the substituents on the phosphorus atoms (R groups) or on the aromatic backbone. This modularity allows for the rational design of catalysts with specific activities and selectivities for a wide range of chemical transformations.

Data Presentation: Structural Properties of this compound Pincer Complexes

The structural parameters of this compound pincer complexes, such as bond lengths and angles, are crucial for understanding their reactivity. X-ray crystallography provides precise data on the geometry of these complexes. The following table summarizes key structural data for a selection of this compound pincer complexes with different metal centers.

ComplexMetalM-P (Å)M-C (Å)P-M-P (°)Reference
[NiCl{C6H2-4-OH-2,6-(OP(iPr)2)2}]Ni2.153, 2.1581.876163.8
[NiCl{C6H2-4-OH-2,6-(OP(tBu)2)2}]Ni2.181, 2.1821.892162.4
[PdCl{C6H2-4-OH-2,6-(OP(iPr)2)2}]Pd2.245, 2.2492.011164.2
[TiCl2(tButhis compound)]Ti2.613, 2.6332.208-
[Co(CO)2{2,6-(iPr2PO)2C6H3}]Co2.159, 2.1631.935162.0

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of this compound pincer ligands and their metal complexes.

Synthesis of para-Hydroxy Functionalized this compound Ligand: [C6H3-5-OH-1,3-(OP(tBu)2)2]

Materials:

  • Phloroglucinol (1.0 eq)

  • Chlorodi-tert-butylphosphine (2.2 eq)

  • Triethylamine (2.5 eq)

  • Toluene (anhydrous)

Procedure:

  • To a solution of phloroglucinol in anhydrous toluene, add triethylamine at room temperature under an inert atmosphere.

  • Slowly add chlorodi-tert-butylphosphine to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension to remove triethylamine hydrochloride salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization from a suitable solvent such as hexane.

Synthesis of a this compound-Nickel Complex: [NiCl{C6H2-4-OH-2,6-(OP(tBu)2)2}]

Materials:

  • [C6H3-5-OH-1,3-(OP(tBu)2)2] (1.0 eq)

  • NiCl2·6H2O (1.0 eq)

  • Toluene

Procedure:

  • A solution of the para-hydroxy functionalized this compound ligand in toluene is prepared in a Schlenk flask under an inert atmosphere.

  • NiCl2·6H2O is added to the solution.

  • The reaction mixture is heated to reflux for 4 hours.

  • The solution is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted ligand and dried under vacuum to yield the desired this compound-nickel complex.

Catalytic Applications and Signaling Pathways

This compound pincer complexes are highly effective catalysts for a variety of organic transformations. The following sections detail the mechanisms of some key reactions.

Hydroboration of Carbon Dioxide by this compound-Nickel Complexes

This compound-nickel complexes catalyze the hydroboration of CO2, a reaction of significant interest for CO2 utilization. A DFT study has elucidated a complex multi-cycle mechanism for this transformation.

CO2_Hydroboration cluster_cycle1 Cycle I: Catalyst Activation cluster_cycle2 Cycle II: CO2 Insertion cluster_cycle3 Cycle III: Formate Reduction cluster_cycle4 Cycle IV: Methoxyborane Formation A [Ni(this compound)(SR)] B [Ni(this compound)(H)] A->B + HBcat - RSBcat C [Ni(this compound)(OBcat)] B->C + HBcat - H2 D [Ni(this compound)(H)] E [Ni(this compound)(OCHO)] D->E + CO2 E->D + HBcat - HCOOBcat F [Ni(this compound)(H)] G [Ni(this compound)(OCH2OBcat)] F->G + HCOOBcat G->F + HBcat - CH2(OBcat)2 H [Ni(this compound)(H)] I [Ni(this compound)(OCH3)] H->I + CH2(OBcat)2 I->H + HBcat - CH3OBcat

Catalytic cycle for CO2 hydroboration by a this compound-nickel complex.
Hydrosilylation of Aldehydes and Ketones by this compound-Iron Complexes

This compound-iron hydride complexes are efficient catalysts for the hydrosilylation of carbonyl compounds, providing a valuable route to alcohols after hydrolysis. The proposed mechanism involves the insertion of the carbonyl group into the iron-hydride bond.

Hydrosilylation A (this compound)Fe(H)(PMe3)2 B {(this compound)Fe(H)(PMe3)2(R2C=O)} A->B + R2C=O C (this compound)Fe(OCHR2)(PMe3)2 B->C Migratory Insertion D (this compound)Fe(OSiR'3)(PMe3)2 C->D + R'3SiH - H2 E R2CHOSiR'3 C->E + R'3SiH D->A Sigma-bond metathesis E->A - (this compound)Fe(PMe3)2

Proposed catalytic cycle for the hydrosilylation of carbonyls.
Sonogashira Coupling Catalyzed by this compound-Palladium Complexes

This compound-palladium complexes are active catalysts for Sonogashira coupling, a cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The generally accepted mechanism for Sonogashira coupling involves a palladium catalytic cycle and, in many cases, a copper co-catalyst cycle.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 [(this compound)Pd(0)] PdII_A [(this compound)Pd(II)(Ar)(X)] Pd0->PdII_A Oxidative Addition + Ar-X PdII_B [(this compound)Pd(II)(Ar)(C≡CR')] PdII_A->PdII_B Transmetalation + Cu-C≡CR' Product Ar-C≡CR' PdII_B->Product Reductive Elimination Product->Pd0 CuX CuX Cu_alkyne [Cu(C≡CR')] CuX->Cu_alkyne + H-C≡CR' - HX Cu_alkyne->CuX Transmetalation + [(this compound)Pd(II)(Ar)(X)] Alkyne H-C≡CR' Alkyne->Cu_alkyne

General catalytic cycle for Sonogashira cross-coupling.

Conclusion

This compound pincer ligands have established themselves as a versatile and powerful class of ligands in organometallic chemistry and catalysis. Their unique structural features provide a robust platform for the development of highly active and selective catalysts for a wide array of chemical transformations. The ability to systematically tune their steric and electronic properties through synthetic modifications makes them particularly attractive for academic research and industrial applications, including in the synthesis of fine chemicals and pharmaceutical intermediates. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of these remarkable ligands in the scientific community.

A Comprehensive Technical Guide to the Synthesis of Substituted POCOP Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of substituted POCOP [2,6-bis(phosphinito)phenyl] pincer ligands, a class of tridentate ligands crucial for the development of stable and highly active transition metal catalysts. The inherent thermal stability and tunable steric and electronic properties of this compound ligands have led to their widespread application in various catalytic transformations. This document provides a thorough overview of key synthetic methodologies, complete with detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in their design and execution of ligand synthesis.

I. Introduction to this compound Pincer Ligands

Pincer ligands are chelating agents that bind to a metal center in a meridional fashion through three donor atoms.[1] The this compound scaffold, specifically, features a central aryl ring C-donor atom flanked by two phosphinite (OR₂) P-donors. This rigid coordination geometry imparts exceptional thermal stability to the resulting metal complexes.[1] The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the phosphorus atoms (R groups) or on the aromatic backbone, thereby influencing the reactivity of the metal center.[2] These characteristics make this compound ligands highly valuable in the development of catalysts for a wide range of organic transformations, including cross-coupling reactions, C-H bond activation, and the reduction of carbon dioxide.[3][4]

II. Synthetic Methodologies

The synthesis of substituted this compound ligands can be broadly categorized into several key strategies. The most common approaches involve the reaction of substituted resorcinols or phloroglucinols with chlorophosphines. More recent developments have focused on one-pot syntheses and the preparation of asymmetrically substituted and P-stereogenic ligands.

A. Synthesis from Substituted Resorcinols

A prevalent and straightforward method for synthesizing this compound ligands involves the reaction of a substituted resorcinol with a chlorophosphine in the presence of a base.[5] This approach allows for the introduction of a wide variety of substituents on the aromatic backbone.

B. Synthesis from Phloroglucinol for para-Hydroxy Functionalization

A single-step, high-yield synthesis of para-hydroxy functionalized this compound ligands has been developed using phloroglucinol as the starting material. This method allows for the direct installation of a hydroxyl group on the aryl backbone, which can be further functionalized.[6]

C. One-Pot Synthesis from Metallic Nickel

An atom-economical, one-pot procedure has been developed for the direct synthesis of this compound-nickel complexes from metallic nickel powder, a substituted resorcinol, and a chlorophosphine.[3] This method circumvents the need to pre-synthesize and isolate the free ligand.

D. Synthesis of Asymmetric and P-Stereogenic this compound Ligands

The development of asymmetric and P-stereogenic this compound ligands is of significant interest for applications in asymmetric catalysis.[7][8] These syntheses often involve multi-step procedures, including the use of chiral synthons or diastereomeric resolution.[7]

III. Experimental Protocols

A. General Synthesis of a Substituted this compound Ligand from 2,4-Dihydroxyacetophenone

This protocol is adapted from the synthesis of [C₆H₂-4-(C₂H₃O)-1-3-(OPⁱPr₂)₂] (L1).[5]

  • Reagents and Materials:

    • 2,4-dihydroxyacetophenone

    • Triethylamine (Et₃N)

    • Diisopropylchlorophosphine (ClPⁱPr₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard Schlenk line and glassware

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2,4-dihydroxyacetophenone (1.0 eq) and anhydrous THF.

    • Add triethylamine (2.5 eq) to the stirred solution.

    • Stir the resulting mixture for 30 minutes at room temperature.

    • Slowly add a solution of diisopropylchlorophosphine (2.0 eq) in anhydrous THF dropwise.

    • Reflux the reaction mixture for 12 hours.

    • After cooling to room temperature, filter the mixture via cannula to remove triethylammonium chloride salt.

    • Remove the solvent from the filtrate under vacuum to yield the crude this compound ligand as a viscous oil.

    • The purity of the ligand can be assessed by ³¹P{¹H} NMR spectroscopy.

B. Synthesis of a para-Hydroxy Functionalized this compound Ligand

This protocol is based on the synthesis of [C₆H₃-5-OH-1,3-(OPR₂)₂].[6]

  • Reagents and Materials:

    • Phloroglucinol

    • Sodium Hydride (NaH)

    • Chlorophosphine (e.g., ClPⁱPr₂, ClPᵗBu₂, ClPPh₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard Schlenk line and glassware

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, suspend sodium hydride (2.0 eq) in anhydrous THF.

    • Add a solution of phloroglucinol (1.0 eq) in THF to the NaH suspension and stir.

    • To the resulting mixture, add the corresponding chlorophosphine (2.0 eq).

    • Stir the reaction at room temperature until completion (monitoring by ³¹P{¹H} NMR).

    • The resulting ligand solution can be used directly for metallation without further purification.

C. One-Pot Synthesis of a this compound-Nickel Complex

This protocol is adapted from the direct synthesis of (R′-POCOP)NiCl complexes.[3]

  • Reagents and Materials:

    • Substituted Resorcinol (e.g., resorcinol, 4-methoxyresorcinol)

    • Chlorophosphine (e.g., ClPⁱPr₂, ClPPh₂)

    • Nickel powder

    • Toluene or Acetonitrile

    • Standard Schlenk line and glassware

  • Procedure:

    • In a Schlenk tube, combine the substituted resorcinol (1.0 eq), chlorophosphine (2.0 eq), and nickel powder (1.0-2.0 eq).

    • Add toluene or acetonitrile as the solvent.

    • Heat the mixture at 75-100 °C for 18 hours.

    • After cooling, the target nickel complex can be isolated and purified.

IV. Data Presentation

Table 1: Synthesis of para-Hydroxy Functionalized this compound Ligands and their Nickel Complexes[6]

R GroupLigand Product NumberLigand Yield (%)Ni Complex Product NumberNi Complex Yield (%)Ligand ³¹P{¹H} NMR (δ, ppm)
ⁱPr1 794 High148.57
ᵗBu2 845 High146.57
Ph3 846 High111.59

Table 2: One-Pot Synthesis of (R′-POCOP)NiCl Complexes[3]

R GroupR′ SubstituentSolventYield (%)
ⁱPrHToluene93
ⁱPr4-OMeToluene85
ⁱPr4-COOMeToluene80
PhHToluene65
Ph4-OMeToluene55

V. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic routes for obtaining substituted this compound ligands and their metal complexes.

Synthesis_from_Resorcinol Resorcinol Substituted Resorcinol POCOP_Ligand Substituted This compound Ligand Resorcinol->POCOP_Ligand Chlorophosphine 2 R₂PCl Chlorophosphine->POCOP_Ligand Base Base (e.g., Et₃N) Base->POCOP_Ligand POCOP_Complex Substituted this compound Metal Complex POCOP_Ligand->POCOP_Complex Metal_Salt Metal Salt (e.g., NiCl₂·6H₂O) Metal_Salt->POCOP_Complex

Caption: General synthesis of substituted this compound ligands from resorcinols.

Synthesis_from_Phloroglucinol Phloroglucinol Phloroglucinol Hydroxy_this compound para-Hydroxy This compound Ligand Phloroglucinol->Hydroxy_this compound NaH 2 NaH NaH->Hydroxy_this compound Chlorophosphine 2 R₂PCl Chlorophosphine->Hydroxy_this compound Hydroxy_POCOP_Ni para-Hydroxy this compound Nickel Complex Hydroxy_this compound->Hydroxy_POCOP_Ni NiCl2 NiCl₂·6H₂O NiCl2->Hydroxy_POCOP_Ni

Caption: Synthesis of para-hydroxy functionalized this compound ligands.

One_Pot_Synthesis cluster_reactants Reactants Resorcinol Substituted Resorcinol Reaction_Vessel One-Pot Reaction (Toluene or Acetonitrile, 75-100 °C, 18 h) Resorcinol->Reaction_Vessel Chlorophosphine R₂PCl Chlorophosphine->Reaction_Vessel Nickel_Powder Ni Powder Nickel_Powder->Reaction_Vessel POCOP_Ni_Complex (R′-POCOP)NiCl Complex Reaction_Vessel->POCOP_Ni_Complex

Caption: One-pot synthesis of this compound-Nickel complexes.

VI. Conclusion

The synthesis of substituted this compound ligands is a well-established field with a variety of robust methodologies available to researchers. The choice of synthetic route depends on the desired substitution pattern on the aromatic backbone and the phosphorus atoms. The methods presented in this guide, from the direct reaction of substituted phenols to atom-economical one-pot procedures, provide a versatile toolkit for accessing a wide range of this compound ligands and their metal complexes. The continued development of novel synthetic strategies, particularly for asymmetric ligands, will undoubtedly expand the applications of these powerful catalysts in both academic and industrial settings.

References

The Electronic Heart of Catalysis: An In-depth Technical Guide to POCOP Pincer Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core electronic properties of POCOP [2,6-bis(phosphinito)phenyl] pincer complexes, a class of organometallic compounds demonstrating remarkable stability and catalytic activity. Understanding the intricate relationship between their structure and electronic behavior is paramount for designing next-generation catalysts and therapeutics. This document provides a comprehensive overview of their synthesis, key electronic characteristics, and the influence of ligand modifications on their reactivity, supported by detailed experimental protocols and visual representations of their mechanistic pathways.

Introduction to this compound Pincer Complexes

This compound pincer complexes are a subset of pincer compounds, characterized by a tridentate ligand that binds to a central metal atom in a meridional fashion, forming two five-membered metallacycles. This rigid coordination environment imparts significant thermal stability to the complex.[1] The electronic properties of the metal center can be finely tuned by modifying the substituents on the phosphorus atoms and the aryl backbone of the this compound ligand, making them highly versatile for a range of applications, including cross-coupling reactions, catalysis, and even as potential therapeutic agents.[2][3][4]

Synthesis and Characterization

The synthesis of this compound complexes typically involves a two-step process: the formation of the bis(phosphinite) ligand followed by metallation. A more direct, one-pot synthesis has also been developed, offering an atom-economical route.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of (R'-POCOPR)NiCl Complexes [1]

  • Materials: Substituted resorcinol, chlorophosphine (R2PCl), nickel powder, toluene or acetonitrile.

  • Procedure:

    • In an inert atmosphere glovebox, combine a 1:2:1-2 mixture of the resorcinol derivative, the corresponding chlorophosphine, and nickel powder in a Schlenk flask equipped with a reflux condenser.

    • Add dry, degassed toluene or acetonitrile as the solvent.

    • Heat the mixture to 75 °C (for acetonitrile) or 100 °C (for toluene) and stir for 18 hours.

    • After cooling to room temperature, filter the reaction mixture to remove any unreacted nickel powder and other solid byproducts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization or column chromatography to yield the desired (R'-POCOPR)NiCl complex.

Protocol 2: Characterization by Cyclic Voltammetry [5][6][7]

  • Apparatus: A three-electrode electrochemical cell, a potentiostat, and a data acquisition system.

  • Electrodes:

    • Working Electrode: Glassy carbon electrode (GCE)

    • Reference Electrode: Ag/AgCl in saturated KCl

    • Counter/Auxiliary Electrode: Platinum wire

  • Procedure:

    • Prepare a solution of the this compound complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before use.

    • Assemble the three-electrode cell with the prepared solution.

    • Deoxygenate the solution by purging with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and then back to the final potential. The scan rate can be varied to study the kinetics of the redox processes.

    • The resulting voltammogram will show the oxidation and reduction peaks, from which the redox potentials (E1/2) can be determined.

Electronic Properties: A Quantitative Overview

The electronic environment of the metal center in this compound complexes is significantly influenced by the nature of the substituents on the phosphorus atoms and the aryl backbone. These effects are readily observed in their spectroscopic and electrochemical data.

Spectroscopic Data

Table 1: Selected 31P{1H} NMR and IR Spectroscopic Data for Ni(II)-POCOP Complexes.

Complex31P{1H} NMR Chemical Shift (δ, ppm)IR ν(C≡N) (cm-1)Reference
[NiCl{C6H3-2,6-(OPtBu2)2}]189.8-[2]
[NiCl{C6H3-2,6-(OPiPr2)2}]187.3-[2]
[NiCl{C6H3-2,6-(OPPh2)2}]147.7-[2]
[(POCOPiPr)Ni(NCMe)][OTf] (R=H)-2296[8]
[(p-MeO-POCOPiPr)Ni(NCMe)][OTf]-2292[8]
[(p-MeO2C-POCOPiPr)Ni(NCMe)][OTf]-2304[8]

OTf = Trifluoromethanesulfonate

The 31P NMR chemical shifts are sensitive to the electron density at the phosphorus atom and the geometry of the complex. In the IR spectra of acetonitrile adducts, an increase in the ν(C≡N) stretching frequency indicates a greater electrophilicity of the nickel center, resulting from enhanced σ-donation from the acetonitrile ligand.[8]

Structural Data

The rigid pincer ligand enforces a distorted square-planar geometry around the metal center.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ni(II)-POCOP Complexes.

ComplexNi-C (Å)Ni-P (Å)P-Ni-P (°)C-Ni-P (°)Reference
[Ni(SC6F4-4-H){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}]-2.138, 2.139164.0881.96, 82.12[9]
[Ni(SC6F5){C6H2-3-(C2H3O)-2,6-(OPiPr2)2}]-2.137, 2.140164.1181.98, 82.13[9]

The bite angles of the this compound ligand are typically around 82°, contributing to the stability of the complex.[9]

Electrochemical Data

Cyclic voltammetry reveals the redox behavior of this compound complexes, which is crucial for their application in catalysis.

Table 3: Redox Potentials (E1/2, V vs. Fc+/0) for the Ni(II)/Ni(III) Couple in Substituted Ni(II)-POCOP Complexes.

ComplexE1/2 (V)Reference
[(POCOPiPr)NiBr]+0.35[10]
[(POCOPPh)NiBr]+0.48[10]
[(POCOPiPr)Ni(OSO2CF3)]+0.76[10]
[(POCOPPh)Ni(OSO2CF3)]+0.92[10]

The oxidation potential is sensitive to both the substituents on the phosphorus atoms and the nature of the ancillary ligand (X in [this compound]NiX). More electron-donating groups on the phosphorus and more electron-donating ancillary ligands make the complex easier to oxidize.

Influence of Substituents on Electronic Properties

The electronic properties of this compound complexes can be systematically tuned by varying the substituents on the aryl backbone and the phosphorus atoms.

  • Aryl Backbone Substituents: Electron-withdrawing groups on the aryl ring increase the electrophilicity of the metal center. For instance, a p-CO2Me substituent on the aryl ring of a nickel-POCOP complex leads to a higher oxidation potential compared to complexes with electron-donating groups like p-OMe.[8]

  • Phosphorus Substituents: The nature of the groups attached to the phosphorus atoms significantly impacts the electronic properties. For example, replacing isopropyl groups with more electron-withdrawing phenyl groups on the phosphorus atoms in (this compound)NiBr makes the complex more difficult to oxidize, as reflected in a higher redox potential.[10]

Mechanistic Insights into Catalysis

The well-defined and tunable electronic properties of this compound complexes make them excellent catalysts for a variety of transformations.

Catalytic Cycle for CO2 Hydroboration

A notable application of nickel-POCOP complexes is in the catalytic hydroboration of carbon dioxide. DFT studies have elucidated a concerted catalytic mechanism involving two active species and a hydride transfer shuttle.[6]

CO2_Hydroboration_Catalytic_Cycle precatalyst [this compound]Ni-SH (Precatalyst) active1 Active Species 1 ([this compound]Ni-H) precatalyst->active1 + HBcat - H2S-Bcat active2 Active Species 2 (catB-S-[this compound]Ni-H) active1->active2 + [this compound]Ni-S-Bcat shuttle Hydride Shuttle (H-Bcat) active2->shuttle Forms Shuttle co2_red1 HCOOBcat shuttle->co2_red1 + CO2 - Bcat co2_red2 CH2O co2_red1->co2_red2 + H-Bcat - (Bcat)2O product CH3OBcat (Product) co2_red2->product + H-Bcat - (Bcat)2O product->precatalyst Regenerates Precatalyst Methanol_Electrooxidation Ni_II [this compound]Ni(II) Ni_III [this compound]Ni(III)-OH Ni_II->Ni_III - e- + OH- Ni_IV [this compound]Ni(IV)=O Ni_III->Ni_IV - e- - H+ Adduct Ni(IV)-Methanol Adduct Ni_IV->Adduct + CH3OH Product Formaldehyde/Formate Adduct->Product Oxidation Product->Ni_II Regeneration

References

Thermal Stability of POCOP Nickel Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of POCOP [bis(phosphinito)phenyl] nickel pincer complexes. Due to a scarcity of consolidated data in the public domain, this document focuses on providing a foundational framework for researchers. It includes standardized experimental protocols for thermal analysis, a proposed logical decomposition pathway, and a general workflow for assessing the thermal stability of novel this compound nickel complexes. The aim is to facilitate further research and a more systematic understanding of the thermal behavior of these important catalysts.

Introduction

This compound nickel pincer complexes have emerged as a versatile class of catalysts, demonstrating high efficacy in a variety of organic transformations. Their general robustness is a key feature, stemming from the tridentate and meridional coordination of the pincer ligand to the nickel center. This strong coordination imparts significant stability, which is a prerequisite for applications in catalysis, particularly those requiring elevated temperatures.

Despite their widespread use, a systematic and comprehensive understanding of the thermal stability and decomposition mechanisms of this compound nickel complexes remains an under-investigated area of research. The thermal decomposition threshold is a critical parameter that defines the operational limits of a catalyst. Factors influencing this stability include:

  • Steric and Electronic Properties of Phosphine Substituents: The nature of the R groups on the phosphinito moieties can significantly alter the complex's stability.

  • Nature of the Ancillary Ligand: The ligand in the position trans to the aryl backbone of the pincer can influence decomposition pathways.

  • Reaction Environment: The presence of substrates, products, or solvents can affect the thermal behavior of the complex.

This guide aims to provide researchers with the necessary tools and conceptual frameworks to systematically investigate the thermal stability of this compound nickel complexes.

Methodologies for Thermal Analysis

To ascertain the thermal stability of this compound nickel complexes, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques. The following sections outline standardized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and quantify mass loss of a this compound nickel complex as a function of temperature.

Experimental Protocol:

  • Sample Preparation: An accurately weighed sample of the this compound nickel complex (1-5 mg) is placed into a ceramic (e.g., alumina) or platinum TGA crucible.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The onset temperature of decomposition (Tonset) is determined from the TGA thermogram. The percentage of mass loss at different stages of decomposition is calculated. The derivative of the weight loss curve (DTG) is used to identify the temperatures of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a this compound nickel complex, such as melting, phase changes, and decomposition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp of 10 °C/min, over a temperature range of interest.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature, onset temperature, and enthalpy (ΔH) of these transitions are determined.

Quantitative Thermal Stability Data

A comprehensive database of the thermal stability of this compound nickel complexes is not currently available in the literature. To facilitate future data consolidation, the following table provides a standardized format for reporting TGA and DSC data. Researchers are encouraged to use this template to present their findings, thereby contributing to a more systematic understanding within the field.

ComplexThis compound R-groupAncillary LigandTGA Tonset (°C)Final Mass Loss (%)DSC Peak(s) (°C)Event Type
Hypothetical 1 tBuCl27565280Exothermic
Hypothetical 2 iPrBr26068265Exothermic
Hypothetical 3 PhCN24072245Exothermic

Visualization of Pathways and Workflows

Proposed Decomposition Pathway

In the absence of detailed mechanistic studies, a plausible thermal decomposition pathway for this compound nickel complexes can be postulated. A likely mechanism involves ligand dissociation and/or reductive elimination, leading to the breakdown of the complex.

G start [this compound]Ni(II)-L intermediate1 Thermally Excited State start->intermediate1 Δ (Heat) intermediate2 Ligand Dissociation/Rearrangement intermediate1->intermediate2 product1 Ni(0) or Ni(I) Species intermediate2->product1 product2 Decomposed Ligand Fragments intermediate2->product2

Caption: A logical pathway for the thermal decomposition of a this compound nickel complex.

Experimental Workflow

The systematic evaluation of the thermal stability of a new this compound nickel complex should follow a logical progression of experiments, from synthesis and characterization to detailed thermal analysis.

G synthesis Synthesis & Purification of this compound-Ni Complex characterization Full Characterization (NMR, MS, X-ray) synthesis->characterization tga_dsc TGA and DSC Analysis characterization->tga_dsc data_analysis Determination of Tonset, ΔH, and Mass Loss tga_dsc->data_analysis evolved_gas Evolved Gas Analysis (TGA-MS/FTIR) data_analysis->evolved_gas residue_analysis Analysis of Solid Residue (XPS, XRD) data_analysis->residue_analysis pathway_elucidation Elucidation of Decomposition Pathway evolved_gas->pathway_elucidation residue_analysis->pathway_elucidation

Caption: A recommended experimental workflow for thermal stability assessment.

Conclusion and Future Directions

The study of the thermal stability of this compound nickel complexes is a critical, yet underdeveloped, area of research. This guide provides a foundational framework to encourage and standardize future investigations. A systematic approach to collecting and reporting thermal analysis data will be invaluable for the rational design of next-generation catalysts with enhanced stability for challenging chemical transformations. Future research should focus on building a comprehensive database of thermal stability data, elucidating detailed decomposition mechanisms, and correlating these findings with the catalytic performance of the complexes.

POCOP ligand design and synthesis principles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to POCOP Ligand Design and Synthesis

Introduction to this compound Pincer Ligands

This compound pincer ligands represent a significant class of tridentate ligands in organometallic chemistry and catalysis. The acronym "this compound" denotes the connectivity of the ligand to a central metal atom: a central aryl carbon (C) is flanked by two phosphinite groups (-OPR2), which coordinate through their phosphorus (P) and oxygen (O) atoms.[1][2] These ligands are prized for their rigid, planar coordination geometry which imparts high thermal stability to their metal complexes and allows for systematic tuning of the metal's steric and electronic environment.[2]

The popularity of this compound ligands stems from their straightforward and high-yielding synthesis, often superior to other PCP analogues.[2] This accessibility has led to their widespread application in catalysis, including cross-coupling reactions, hydrogenations, alkane dehydrogenation, and the activation of small molecules like carbon dioxide.[1][2][3][4]

Core Design Principles

The design of a this compound ligand is critical for tailoring the reactivity and selectivity of its corresponding metal complex. The primary design considerations involve modifying the steric and electronic properties of the ligand framework.

1. Steric Tuning:

The size of the substituent groups (R) on the phosphorus atoms is a key design parameter. Bulky groups like tert-butyl (tBu) or iso-propyl (iPr) create a sterically congested pocket around the metal center. This can:

  • Promote reductive elimination.

  • Prevent catalyst deactivation pathways like dimerization. For instance, with a Ti(IV) metal center, a bulky tButhis compound ligand leads to monomeric species, whereas the smaller iPrthis compound ligand allows for dimerization.[1][5]

  • Influence the catalytic activity. In the hydroboration of CO2, nickel complexes with iPr groups on the phosphine arms are more active catalysts than their tBu counterparts.[4]

2. Electronic Tuning:

The electronic properties of the metal center can be finely tuned by altering the substituents on both the phosphinite groups and the central aryl ring.

  • Phosphine Substituents: The nature of the R groups on the phosphorus atoms influences the ligand's donor strength.

  • Aryl Backbone Substituents: Placing electron-withdrawing or electron-donating groups on the aryl backbone directly modulates the electron density at the metal. Cyclic voltammetry studies on cyclohexyl-based this compound-Ni complexes have shown a reduced electron density at the nickel center when electron-withdrawing oxygen atoms are introduced into the pincer arms.[6][7]

3. Backbone Architecture:

While the classic this compound ligand is based on a resorcinol (benzene) backbone, variations have been developed to alter the ligand's bite angle and rigidity.

  • Aliphatic Backbones: Using a cyclohexyl backbone, for example, creates a non-aromatic, sp3-hybridized central carbon donor.[6][7]

  • Heterocyclic Backbones: Incorporating a pyridine ring into the backbone introduces a nitrogen atom that can be functionalized, for instance, with a borane Lewis acid to modify the ligand's electronic properties.[8]

4. Symmetry Considerations:

While most this compound ligands are symmetrical, unsymmetrical designs have been found to exhibit unique chemical reactivities compared to their symmetrical counterparts.[6] This opens another avenue for catalyst optimization.

Synthesis and Characterization

The synthesis of this compound ligands and their metal complexes is generally straightforward, with several established methods.

General Synthetic Pathways

The primary methods for synthesizing this compound ligands and their direct metal complexes are the reaction with resorcinol derivatives, a one-pot direct synthesis, and a salt metathesis route for pre-formed ligands.

G cluster_0 Route 1: From Resorcinol cluster_1 Route 2: Metal Complexation Resorcinol Resorcinol Derivative C6H4(OH)2 Ligand This compound Ligand C6H4(OPR2)2 Resorcinol->Ligand + 2 R2PCl (Base) Chlorophosphine Chlorophosphine (R2PCl) Chlorophosphine->Ligand Ligand_meta This compound Ligand Ligand->Ligand_meta Complex This compound Metal Complex [(this compound)M-X] Ligand_meta->Complex + Metal Halide (Heat) MetalHalide Metal Halide (e.g., NiCl2, PdCl2) MetalHalide->Complex

Caption: General synthesis of this compound ligands and subsequent metal complexation.

Experimental Protocol 1: Synthesis of the this compound Ligand from Resorcinol

This is the most traditional method for preparing the free ligand.[2]

Materials:

  • Resorcinol (or a substituted derivative)

  • Chlorodiphenylphosphine (or other R2PCl)

  • Triethylamine (or another base)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve resorcinol in the anhydrous solvent in a Schlenk flask.

  • Add a slight excess of triethylamine (approx. 2.2 equivalents) to the solution to act as an HCl scavenger.

  • Cool the solution in an ice bath.

  • Slowly add chlorodiphenylphosphine (2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Filter the mixture under inert conditions to remove the salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound ligand, which can be further purified by recrystallization or chromatography.

Experimental Protocol 2: One-Pot Synthesis of (this compound)NiCl Complexes

This highly efficient and atom-economical method avoids the isolation of the free ligand.[3]

Materials:

  • Resorcinol

  • Di-iso-propylchlorophosphine (iPr2PCl)

  • Nickel powder

  • Toluene or Acetonitrile

Procedure:

  • In a glovebox, charge a reaction vessel with resorcinol (1 equivalent), Nickel powder (1-2 equivalents), and the chosen solvent (Toluene or Acetonitrile).

  • Add di-iso-propylchlorophosphine (2 equivalents) to the mixture.

  • Seal the vessel and remove it from the glovebox.

  • Heat the mixture with vigorous stirring for 18 hours. If using Toluene, heat to 100 °C; if using Acetonitrile, heat to 75 °C.

  • After cooling to room temperature, filter the mixture to remove excess nickel powder and any insoluble byproducts.

  • Wash the solid residue with the solvent.

  • Combine the filtrate and washings and remove the solvent under vacuum.

  • The resulting solid is the (this compound)NiCl complex, which can be purified by crystallization.

G Start Mixture: Resorcinol + R2PCl + Ni(0) powder in Toluene/Acetonitrile Step1 Heat (75-100 °C, 18h) Start->Step1 Step2 In-situ ligand formation & HCl generation Step1->Step2 Step3 Ni(0) oxidation by HCl to NiCl2 Step2->Step3 HCl + Ni(0) → NiCl2 + H2 Step4 Cyclometalation Step3->Step4 this compound-H + NiCl2 Final (this compound)NiCl Complex Step4->Final

Caption: Workflow for the one-pot synthesis of (this compound)NiCl complexes.

Experimental Protocol 3: Salt Metathesis Synthesis of (tButhis compound)TiCl2

This route is particularly useful for synthesizing early transition metal complexes.[1][5]

Part A: Synthesis of the Lithiated Ligand ([tButhis compound]Li)

  • Prepare a solution of (tButhis compound)Br in diethyl ether at -78 °C under an inert atmosphere.

  • Slowly add a slight excess of n-butyllithium (nBuLi) to the solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Remove the solvent under vacuum to obtain [tButhis compound]Li as a colorless solid. This lithiated ligand can be stored at low temperatures.[1]

Part B: Reaction with Metal Halide

  • Prepare a slurry of TiCl3(THF)3 in diethyl ether at -40 °C.

  • Slowly add a solution of [tButhis compound]Li in diethyl ether to the slurry.

  • Allow the reaction to proceed for several hours, during which a color change should be observed.

  • After the reaction is complete, filter the mixture to remove LiCl.

  • Remove the solvent from the filtrate under vacuum to yield the crude product.

  • Purify the (tButhis compound)TiCl2 complex by recrystallization from a suitable solvent like pentane.

Characterization

A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of this compound ligands and their complexes.

  • NMR Spectroscopy: 31P NMR is crucial for confirming the coordination of the phosphinite groups to the metal center. 1H and 13C NMR are used to characterize the organic backbone.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles (e.g., P-M-P bite angle), confirming the pincer coordination mode.[7][9]

  • EPR Spectroscopy: Used to characterize paramagnetic complexes, such as those with Ti(III), and to understand the location of electron spins.[1][5]

  • Cyclic Voltammetry: Investigates the redox properties of the metal complexes and assesses the electronic influence of the ligand design.[6][7]

Quantitative Data Summary

The performance and properties of this compound ligands can be quantified and compared.

Table 1: Synthesis Yields for (this compound)NiCl Complexes via One-Pot Method

R Group on Phosphine R' on Backbone Solvent Yield (%)
i-Pr H Toluene 93
i-Pr 4-OMe Toluene 87
Ph H Toluene 58
i-Pr 3,5-(t-Bu)2 Toluene 82

Data sourced from a one-pot synthesis protocol involving resorcinol derivatives, R2PCl, and nickel powder.[3]

Table 2: Catalytic Activity in CO2 Hydroboration

Catalyst ([(this compound)Ni-X]) R Group Turnover Frequency (TOF, h⁻¹)
[(tBu2this compound)Ni-SH] t-Bu 1296
[(iPr2this compound)Ni-SH] i-Pr 1908
[(tBu2this compound)Ni-N3] t-Bu 1008
[(iPr2this compound)Ni-N3] i-Pr 1620

Reaction conditions: Room temperature, 1 atm CO2, using catecholborane.[4]

Catalytic Applications and Mechanisms

This compound-metal complexes are active catalysts for a range of transformations. A generalized catalytic cycle often involves the metal center cycling between different oxidation states.

G cluster_0 Catalytic Cycle A [(this compound)M-H] (Active Catalyst) B Oxidative Addition A->B + Substrate (e.g., Aldehyde) C Substrate Coordination B->C D Migratory Insertion C->D E Reductive Elimination D->E + Hydrosilane (e.g., (EtO)3SiH) E->A - Product (Silyl Ether)

Caption: Conceptual catalytic cycle for hydrosilylation using a this compound-metal hydride.

For example, in the hydrosilylation of aldehydes catalyzed by a hydrido-iron this compound complex, the proposed mechanism involves the addition of the aldehyde to the iron hydride species, followed by insertion and subsequent reductive elimination to release the silyl ether product and regenerate the active catalyst.[10] Similarly, in CO2 reduction, a nickel hydride is often proposed as the key active species, which undergoes CO2 insertion to form a formate complex.[6][7]

References

In-Depth Technical Guide to the Structural Characterization of Iridium POCOP Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of iridium POCOP pincer complexes, a class of organometallic compounds with significant applications in catalysis and materials science. This document outlines the key experimental techniques, presents collated quantitative data for a representative compound, and includes detailed experimental protocols and logical workflows to aid in the design and execution of characterization studies.

Introduction to Iridium this compound Complexes

Iridium pincer complexes featuring a "this compound" ligand framework are characterized by a central aryl ring bound to the iridium center via a metal-carbon bond, with two phosphinite groups coordinated to the metal. This tridentate chelation imparts high thermal stability and catalytic activity. The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the phosphorus atoms and the aryl backbone, making them versatile for a wide range of chemical transformations. Accurate structural characterization is paramount to understanding their reactivity and designing new catalysts.

Key Characterization Techniques

The primary methods for the structural elucidation of iridium this compound compounds are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

  • X-ray Crystallography: Provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the overall molecular geometry in the solid state. Iridium this compound complexes commonly exhibit a square-pyramidal geometry.

  • NMR Spectroscopy: A powerful tool for characterizing the structure and dynamics of these complexes in solution. ¹H and ³¹P NMR are particularly informative. The hydride region of the ¹H NMR spectrum is characteristic, while ³¹P NMR provides insights into the phosphorus environment and coordination.

  • FTIR Spectroscopy: Used to identify characteristic vibrational modes, such as the Ir-H stretch, which provides direct evidence for the presence of a hydride ligand.

Quantitative Structural Data: The Case of (tButhis compound)IrHCl

To facilitate comparison and provide a concrete reference, the following tables summarize key structural data for the widely studied complex, (κ³-C₆H₃-1,3-[OP(tBu)₂]₂)IrHCl.

Table 1: Selected Crystallographic Data for (tButhis compound)IrHCl

ParameterValue
Bond Lengths (Å)
Ir-P12.258
Ir-P22.261
Ir-C11.985
Ir-Cl12.453
Ir-H11.580
**Bond Angles (°) **
P1-Ir-P2164.5
P1-Ir-C182.3
P2-Ir-C182.2
P1-Ir-Cl191.2
P2-Ir-Cl193.8
C1-Ir-Cl1173.5

Table 2: NMR Spectroscopic Data for (tButhis compound)IrHCl (in C₆D₆)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
-25.8tJHP = 13.5Ir-H
1.35vtJHP = 6.0O-P(tBu)₂
³¹P{¹H} NMR
185.2s-P

Table 3: Key FTIR Vibrational Frequencies for (tButhis compound)IrHCl

Wavenumber (cm⁻¹)Assignment
2150ν(Ir-H)
1040ν(P-O)
820ν(P-C)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Synthesis of (tButhis compound)IrHCl

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • 1,3-bis(di-tert-butylphosphinito)benzene (tButhis compound-H)

  • Toluene (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, combine [Ir(COD)Cl]₂ and 2.2 equivalents of tButhis compound-H in a Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Allow the solution to cool to room temperature.

  • Remove the solvent under vacuum.

  • Wash the resulting solid with pentane and dry under vacuum to yield the product.

Single-Crystal X-ray Diffraction

Crystal Growth:

  • Dissolve the purified (tButhis compound)IrHCl in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Slowly diffuse a less-polar solvent (e.g., pentane or diethyl ether) into the solution at room temperature.

  • Colorless, plate-like crystals suitable for X-ray diffraction should form over several days.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a diffractometer.

  • Collect diffraction data at a low temperature (typically 100 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Process the data using standard software packages for integration and absorption correction.

  • Solve the structure by direct methods and refine by full-matrix least-squares on F².

  • Locate all non-hydrogen atoms and refine anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model, with the hydride ligand often being located in the difference Fourier map.

NMR Spectroscopy

Sample Preparation:

  • In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the iridium complex in about 0.5 mL of a deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).

  • Transfer the solution to an NMR tube and seal the tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. The spectral width should be sufficient to include the upfield hydride resonance (typically -20 to -30 ppm).

  • ³¹P{¹H} NMR: Acquire proton-decoupled ³¹P NMR spectra. Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

FTIR Spectroscopy

Sample Preparation (for air-sensitive compounds):

  • KBr Pellet Method (in a glovebox):

    • Thoroughly dry potassium bromide (KBr) in an oven.

    • In an agate mortar, grind a small amount of the iridium complex with a larger amount of dry KBr.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull Method (in a glovebox):

    • Grind a small amount of the complex to a fine powder.

    • Add a drop of Nujol (mineral oil) and grind to a smooth paste.

    • Spread the mull between two KBr or NaCl plates.

Data Acquisition:

  • Record a background spectrum of the KBr pellet or Nujol on salt plates.

  • Record the sample spectrum.

  • The spectrum is typically reported in units of wavenumbers (cm⁻¹).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the characterization of iridium this compound compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data Data Analysis start [Ir(COD)Cl]₂ + tButhis compound-H reaction Reaction in Toluene (110 °C, 12h) start->reaction purification Purification (Solvent removal, washing) reaction->purification product (tButhis compound)IrHCl purification->product xray X-ray Crystallography product->xray Solid State nmr NMR Spectroscopy (¹H, ³¹P) product->nmr Solution State ftir FTIR Spectroscopy product->ftir Vibrational Modes bond_data Bond Lengths & Angles xray->bond_data spec_data Chemical Shifts & Coupling Constants nmr->spec_data vib_data Vibrational Frequencies ftir->vib_data final_structure Complete Structural Elucidation bond_data->final_structure spec_data->final_structure vib_data->final_structure

Workflow for Synthesis and Structural Characterization

Signaling_Pathway_Analogy ligand This compound Ligand Properties (Sterics, Electronics) complex Iridium this compound Complex (Overall Geometry) ligand->complex influences iridium Iridium Metal Center (Oxidation State, Coordination) iridium->complex determines reactivity Catalytic Activity & Reactivity complex->reactivity governs

The Emergence and Evolution of POCOP Catalysts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pincer ligands have become a cornerstone of modern organometallic chemistry and catalysis, offering a unique combination of stability and reactivity to the metallic center. Among these, the POCOP ligand framework, characterized by a central aryl ring flanked by two phosphinite groups connected via oxygen atoms, has garnered significant attention. This technical guide provides an in-depth exploration of the history, development, synthesis, and diverse catalytic applications of this compound pincer complexes. We will delve into detailed experimental protocols for their synthesis and catalytic use, present key performance data in a comparative format, and visualize fundamental synthetic and catalytic pathways to offer a comprehensive resource for professionals in the field.

Introduction: From PCP to this compound

The journey of this compound catalysts is intrinsically linked to the broader development of pincer ligands. The progenitor of this ligand class is the PCP pincer, featuring a central aryl ring connected to two phosphine donors via methylene bridges.[1] A close cousin, the this compound ligand, with the general formula [2,6-(OPR2)2C6H3], replaces the methylene linkers with oxygen atoms.[1] This seemingly subtle modification significantly influences the electronic properties and reactivity of the resulting metal complexes.

Initially, the application of this compound ligands was predominantly focused on late transition metals like iridium, palladium, and nickel.[1][2] These complexes proved highly effective in a range of catalytic transformations. However, a significant evolution in the field has been the more recent extension of this compound chemistry to early transition metals, such as titanium.[1][3] This expansion was historically challenging because the traditional synthesis route, involving oxidative addition of a C-H bond, is less favorable for early transition metals.[1] Overcoming this hurdle has opened new avenues for reactivity and catalytic design.

Synthesis of this compound Ligands and Metal Complexes

The synthesis of this compound ligands is generally straightforward, often involving the direct reaction of a substituted resorcinol or phloroglucinol with a chlorophosphine.[2][4] The subsequent metalation to form the pincer complex can be achieved through various routes, including C-H bond activation or salt metathesis.

General Synthesis Workflow

A common and effective method for synthesizing this compound metal complexes involves a salt metathesis route, starting with the synthesis of a lithiated this compound ligand. This intermediate can then be reacted with a suitable metal halide precursor.

Synthesis_Workflow reagent reagent intermediate intermediate product product A Bromo-Aryl Precursor (e.g., 1-bromo-2,6-bis(dialkylphosphinoxy)benzene) C Lithiated this compound Ligand [R-POCOP]Li A->C Lithium-Halogen Exchange B Organolithium Reagent (e.g., nBuLi) E This compound Metal Complex [(this compound)MCln] C->E Salt Metathesis D Metal Halide (e.g., TiCl4, NiCl2(DME))

Caption: General workflow for this compound metal complex synthesis via a lithiated intermediate.

Experimental Protocol: Synthesis of [tButhis compound]Li

This protocol is adapted from the synthesis of the lithiated tert-butyl substituted this compound ligand.[1]

Materials:

  • (tButhis compound)Br (1-bromo-2,6-bis(di-tert-butylphosphinoxy)benzene)

  • n-Butyllithium (nBuLi) solution

  • Anhydrous pentane

  • Anhydrous diethyl ether

  • Schlenk flask and standard inert atmosphere equipment

Procedure:

  • To a cooled (-78 °C) solution of (tButhis compound)Br in diethyl ether, add a slight excess (e.g., 1.1 equivalents) of nBuLi solution dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under vacuum to yield a solid residue.

  • Wash the residue with cold, anhydrous pentane to remove any unreacted starting materials and byproducts.

  • Dry the resulting colorless solid under vacuum. The product, [tButhis compound]Li, can be isolated in high yield (typically >95%).[1]

  • Store the product as a solid at low temperature (e.g., -40 °C) under an inert atmosphere to prevent degradation.[1]

Catalytic Applications

This compound metal complexes have demonstrated remarkable versatility, catalyzing a wide array of chemical transformations. Their rigid pincer framework and tunable electronic properties, achieved by modifying the phosphine substituents (R group), are key to their success.

Hydrosilylation of Aldehydes and Ketones

Iron and cobalt this compound complexes are effective catalysts for the hydrosilylation of carbonyl compounds, a crucial reaction for producing alcohols.[5][6] The iron hydride complex (POCHOP)Fe(H)(PMe3)2 has been shown to effectively catalyze the hydrosilylation of various aldehydes and ketones.[5] Similarly, cobalt dicarbonyl complexes like {2,6-(iPr2PO)2C6H3}Co(CO)2 are active catalysts for this transformation.[6]

CatalystSubstrateSilaneTemp. (°C)Time (h)Conversion/Yield (%)TONRef.
(POCHOP)Fe(H)(PMe3)2 (1 mol%)Benzaldehyde(EtO)3SiH501>99~100[7]
{2,6-(iPr2PO)2-4-NMe2-C6H2}Co(CO)2 (0.33 mol%)PhCHO(EtO)3SiH1001.599~300[6]
{2,6-(iPr2PO)2C6H3}Co(CO)2 (0.33 mol%)PhCHO(EtO)3SiH100398~297[6]

Table 1: Performance of Iron and Cobalt this compound Catalysts in Aldehyde Hydrosilylation.

Hydroboration of Carbon Dioxide

The reduction of CO2 into value-added chemicals is a critical area of research. This compound-nickel complexes have emerged as highly efficient catalysts for the hydroboration of CO2 with catecholborane (HBcat), reducing it to a methanol derivative (CH3OBcat).[8] Complexes with bulky phosphine arms like tBu2P or iPr2P are particularly active, achieving high turnover frequencies at room temperature and atmospheric pressure.[8]

Catalyst (R group in this compound)Auxiliary Ligand (X)TOF (h-1)ConditionsRef.
iPr-SH1908Room Temp, 1 atm CO2, benzene-d6[8]
iPr-N31500Room Temp, 1 atm CO2, benzene-d6[8]
tBu-SH1260Room Temp, 1 atm CO2, benzene-d6[8]
tBu-NCS1116Room Temp, 1 atm CO2, benzene-d6[8]

Table 2: Performance of this compound-Nickel Catalysts in the Hydroboration of CO2.

It is proposed that the this compound-Ni-X complexes act as pre-catalysts, generating a nickel hydride species in situ, which is the true active catalyst for the reaction.[8]

Hydroboration_Cycle catalyst catalyst intermediate intermediate substrate substrate product product Precat [(this compound)Ni-X] Pre-catalyst ActiveCat [(this compound)Ni-H] Active Catalyst Precat->ActiveCat + HBcat - X-Bcat Int1 Ni-formate intermediate ActiveCat->Int1 + CO2 Int2 Ni-formaldehyde intermediate Int1->Int2 + HBcat Int3 Ni-methoxy intermediate Int2->Int3 + HBcat Int3->ActiveCat + HBcat - CH3OBcat HBcat1 HBcat CO2 CO2 HBcat2 HBcat HBcat3 HBcat Product CH3OBcat Side1 X-Bcat Side2 Bcat2O

Caption: Proposed catalytic cycle for the hydroboration of CO2 by a this compound-Ni pre-catalyst.

Acceptorless Alcohol Dehydrogenation

Iridium this compound complexes, such as (this compound)IrH2, are highly effective catalysts for the acceptorless dehydrogenation of alcohols to produce ketones and H2 gas.[9] This reaction is of great interest for hydrogen storage and transfer hydrogenation applications. The mechanism is understood to proceed through an (this compound)IrH(OR) intermediate, followed by a rate-limiting β-elimination step.[9] A surprising finding was that turnover frequencies were higher in more dilute solutions, a phenomenon linked to the rate-limiting mass transfer of the H2 product away from the catalytic center.[9]

Experimental Protocol: Catalytic Hydroboration of CO2

This generalized protocol is based on the methodology for the nickel-catalyzed hydroboration of carbon dioxide.[8]

Materials:

  • This compound-Nickel catalyst (e.g., [2,6-(iPr2PO)2C6H3]NiSH)

  • Catecholborane (HBcat)

  • Anhydrous, deuterated benzene (benzene-d6) for NMR monitoring

  • Internal standard (e.g., hexamethylbenzene)

  • Carbon dioxide (CO2) gas, atmospheric pressure

  • Flame-dried Schlenk flask and NMR tube

Procedure:

  • In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add the this compound-nickel catalyst (e.g., 0.01 mmol), the internal standard (0.02 mmol), and benzene-d6 (4 mL).

  • Add catecholborane (e.g., 5.00 mmol, for a 1:500 catalyst-to-substrate ratio) to the flask.

  • Seal the flask and bubble CO2 gas through the solution for several minutes to ensure saturation. Maintain a positive pressure of CO2.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals, quenching them, and analyzing by 1H NMR spectroscopy to determine the consumption of HBcat and the formation of the product, CH3OBcat, relative to the internal standard.

  • Calculate turnover frequency (TOF) based on the rate of product formation in the initial linear regime of the reaction.

Future Outlook

The field of this compound catalysis continues to expand. While initial work established their efficacy in cross-coupling and dehydrogenation, recent developments have pushed them into new territories, including small molecule activation (CO2) and even biological applications, where their cytotoxic and antioxidant potentials are being explored.[8][10] The ease with which the ligand's steric and electronic properties can be tuned suggests that this compound catalysts will remain a fertile ground for discovery, leading to catalysts with even greater activity, selectivity, and broader substrate scopes for challenges in both industrial and pharmaceutical chemistry.

References

A Comparative Analysis of POCOP and PCP Pincer Ligands: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the synthesis, electronic and steric properties, and catalytic applications of POCOP and PCP pincer ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for ligand selection and reaction optimization.

Pincer ligands, featuring a tridentate framework that binds to a metal center in a meridional fashion, have emerged as a privileged class of ligands in organometallic chemistry and catalysis. Their rigid coordination geometry imparts exceptional stability to the resulting metal complexes and allows for fine-tuning of the metal's electronic and steric environment. Among the diverse array of pincer architectures, the PCP (phosphine-carbon-phosphine) and this compound (phosphine-oxygen-carbon-oxygen-phosphine) systems are two of the most extensively studied and utilized scaffolds. This technical guide provides a detailed comparison of the key features of this compound and PCP pincer ligands, encompassing their synthesis, structural characteristics, electronic and steric effects, and applications in catalysis.

I. Structural Framework and Synthesis

The fundamental difference between PCP and this compound pincer ligands lies in the atom linking the phosphine arms to the central aryl backbone. In PCP ligands, this linker is a methylene group (-CH₂-), whereas in this compound ligands, it is an oxygen atom (-O-). This seemingly subtle distinction has profound implications for the ligand's electronic properties and the reactivity of its metal complexes.

Synthesis of PCP Pincer Ligands

The traditional synthesis of PCP ligands often involves a two-step process. The first step is an SN2 reaction of a secondary phosphine (HPR₂) with a bis(halomethyl)arene, such as 1,3-bis(bromomethyl)benzene, to form a bis(phosphonium) salt. Subsequent deprotonation of this salt yields the neutral PCP pincer ligand.[1] More recent advancements have led to the development of one-pot syntheses. For instance, the reaction of 1,3-bis(bromomethyl)benzene with various chlorophosphines in acetonitrile, followed by reduction with magnesium powder, provides a convenient route to PCP ligands.[1]

Synthesis of this compound Pincer Ligands

This compound pincer ligands are typically synthesized from resorcinol or its derivatives. The reaction of resorcinol with chlorophosphines in the presence of a base is a common method for the preparation of the free ligand.[2][3] A highly efficient, one-pot procedure for the direct synthesis of this compound-nickel complexes involves heating a mixture of a substituted resorcinol, a chlorophosphine, and nickel powder.[2] This method is atom-economical and avoids the isolation of the often air-sensitive free ligand.

II. Comparative Analysis of Key Features

The choice between a this compound and a PCP pincer ligand for a specific application is dictated by the desired electronic and steric properties of the resulting metal complex. The following sections and tables summarize the key differences between these two ligand systems.

Electronic Properties

The introduction of oxygen atoms in the this compound framework significantly influences the electronic properties of the ligand and, consequently, the coordinated metal center. The electronegative oxygen atoms act as inductive electron-withdrawing groups, leading to a more electron-deficient metal center in this compound complexes compared to their PCP analogues.[4] This is reflected in their electrochemical properties, with this compound complexes generally exhibiting more positive reduction potentials.

The greater donor character of the phosphine moieties in PCP ligands can lead to a more effective stabilization of certain transition states.[5] This difference in electronic character plays a crucial role in the catalytic activity of the respective metal complexes.

Steric Effects

The steric environment around the metal center can be readily tuned in both PCP and this compound ligands by varying the substituents on the phosphorus atoms (e.g., tert-butyl, isopropyl, phenyl).[6][7] The linker atom also contributes to the steric profile. The C-O bond in the this compound ligand is shorter than the C-C bond in the PCP ligand, which can influence the P-M-P bite angle and the overall geometry of the complex. The rigidity of the pincer backbone in both ligand types provides a well-defined coordination sphere, which is advantageous for controlling selectivity in catalytic reactions.[8]

III. Quantitative Data Summary

The following tables provide a comparative summary of key quantitative data for representative this compound and PCP pincer complexes, extracted from the literature. This data allows for a direct comparison of the structural and electronic properties of these two important classes of ligands.

Ligand TypeComplexP-M-P Angle (°)M-C (Å)M-P (Å)31P NMR (ppm)Redox Potential (V vs. Fc/Fc+)Reference
PCP [NiCl(tBuPCP)]164.81.882.1862.1-1.43[4]
This compound [NiCl(tButhis compound)]165.71.872.16178.2-1.18[4]
PCP [PdCl(tBuPCP)]165.11.992.3038.5N/A[9]
This compound [PdCl(tButhis compound)]167.21.972.26139.4N/A[9]

Table 1: Comparison of Selected Bond Angles, Bond Lengths, and Spectroscopic Data for Ni(II) and Pd(II) Complexes of PCP and this compound Ligands.

Ligand SystemMetalation ReactionRelative Rate
PCP vs. This compoundNickelation of 1,3-(i-Pr₂PE)₂C₆H₄ (E = CH₂, O)PCP > this compound
Aromatic vs. AliphaticNickelation of 1,3-(i-Pr₂PO)₂C₆H₄ vs. 1,3-(i-Pr₂POCH₂)₂CH₂Aromatic > Aliphatic
Substituent Effect (this compound)Nickelation of 1,3-(i-Pr₂PO)₂C₆H₃-4-ROMe > H > COOMe

Table 2: Relative Rates of C-H Metalation for the Formation of Pincer Complexes, Highlighting the Influence of Ligand Structure. [5]

IV. Catalytic Applications

Both PCP and this compound pincer complexes have demonstrated remarkable utility as catalysts in a wide range of organic transformations. The choice of ligand can significantly impact the catalyst's activity, selectivity, and stability.

PCP Pincer Complexes:

  • Cross-Coupling Reactions: Palladium-PCP complexes are highly effective catalysts for Suzuki, Heck, and Sonogashira cross-coupling reactions.[10]

  • Dehydrogenation of Alkanes: Iridium and rhodium complexes of PCP ligands are known to catalyze the dehydrogenation of alkanes to alkenes.

  • C-H Activation: The strong donor properties of PCP ligands facilitate C-H bond activation, a key step in many catalytic cycles.[11]

This compound Pincer Complexes:

  • CO₂ Reduction: Nickel-POCOP complexes have shown high activity in the catalytic hydroboration of carbon dioxide to methanol derivatives.[7]

  • Hydrosilylation: this compound-nickel hydride complexes are efficient catalysts for the hydrosilylation of aldehydes and ketones.[8]

  • Enhanced Stability and Reactivity: In some instances, this compound-based systems exhibit greater stability towards aerobic and thermal decomposition and can display enhanced reactivity compared to their PCP counterparts.[2][3]

V. Experimental Protocols

This section provides representative experimental protocols for the synthesis of PCP and this compound pincer ligands and their corresponding metal complexes, as detailed in the scientific literature.

Synthesis of 1,3-Bis(di-tert-butylphosphinomethyl)benzene (tBuPCP)H

Protocol adapted from Matoba et al. [12]

  • To a solution of 1,3-bis(bromomethyl)benzene (1.00 g, 3.79 mmol) in THF (20 mL) is added di-tert-butylphosphine (1.11 g, 7.58 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • A solution of potassium tert-butoxide (0.85 g, 7.58 mmol) in THF (10 mL) is added dropwise to the reaction mixture at 0 °C.

  • The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is extracted with hexane.

  • The hexane extracts are filtered through Celite, and the solvent is evaporated to afford the product as a colorless oil.

One-Pot Synthesis of (iPrthis compound)NiCl

Protocol adapted from Vabre et al. [2]

  • A mixture of resorcinol (110 mg, 1.0 mmol), diisopropylchlorophosphine (0.33 mL, 2.0 mmol), and nickel powder (59 mg, 1.0 mmol) in toluene (10 mL) is prepared in a Schlenk flask under an inert atmosphere.

  • The reaction mixture is heated to 100 °C and stirred for 18 hours.

  • The mixture is allowed to cool to room temperature, and the solid is collected by filtration.

  • The solid is washed with pentane and dried under vacuum to yield the (iPrthis compound)NiCl complex as a red solid.

VI. Diagrams

The following diagrams, generated using the DOT language, illustrate the fundamental structures of PCP and this compound pincer ligands and a logical workflow comparing their key features.

Caption: General structures of PCP and this compound pincer ligands.

Feature_Comparison Pincer_Ligands Pincer Ligands PCP PCP Ligand (-CH₂- linker) Pincer_Ligands->PCP This compound This compound Ligand (-O- linker) Pincer_Ligands->this compound Electronic_Properties Electronic Properties PCP->Electronic_Properties Steric_Properties Steric Properties PCP->Steric_Properties Catalytic_Applications Catalytic Applications PCP->Catalytic_Applications This compound->Electronic_Properties This compound->Steric_Properties This compound->Catalytic_Applications PCP_Electronics More Electron Donating Electronic_Properties->PCP_Electronics POCOP_Electronics More Electron Withdrawing Electronic_Properties->POCOP_Electronics PCP_Sterics Tunable via R groups Steric_Properties->PCP_Sterics POCOP_Sterics Tunable via R groups Shorter linker bond Steric_Properties->POCOP_Sterics PCP_Catalysis Cross-coupling Dehydrogenation Catalytic_Applications->PCP_Catalysis POCOP_Catalysis CO₂ Reduction Hydrosilylation Catalytic_Applications->POCOP_Catalysis

References

Methodological & Application

Application Notes and Protocols for POCOP Catalyzed C-H Bond Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry. It offers a more atom-economical and environmentally benign approach to the construction of complex molecules by eliminating the need for pre-functionalized starting materials. Among the diverse array of catalytic systems developed for this purpose, those based on pincer-type ligands have shown exceptional promise. The POCOP pincer ligand, characterized by a central aryl ring flanked by two phosphinite groups connected via oxygen atoms, imparts high thermal stability and unique reactivity to the metal center. This allows for the selective activation and functionalization of otherwise inert C-H bonds, enabling the late-stage modification of complex drug-like molecules.

This document provides detailed application notes and protocols for the use of this compound-ligated transition metal complexes in catalytic C-H bond activation reactions, with a focus on methodologies relevant to drug discovery and development.

Quantitative Data Summary

The following table summarizes the performance of various this compound-pincer complexes in representative C-H activation reactions. This data is intended to provide a comparative overview to aid in the selection of the appropriate catalytic system for a given transformation.

Catalyst PrecursorReaction TypeSubstrateProductYield (%)Turnover Number (TON)Reference
(tButhis compound)Ir(H)2Aromatic C-H BorylationBenzenePhenylpinacolborane>99>10,000--INVALID-LINK--
(tButhis compound)Ir(H)2Aromatic C-H Borylation1,3,5-Trifluorobenzene3,5-Difluorophenylpinacolborane>99---INVALID-LINK--
(tButhis compound)Ir(H)2Aromatic C-H Borylation4,4'-di-tert-butylbiphenylBorylated Product>99---INVALID-LINK--
(iPrthis compound)Ni(NCS)CO2 HydroborationCarbon DioxideCH3OBcat98490--INVALID-LINK--
(iPrthis compound)Ni(N3)CO2 HydroborationCarbon DioxideCH3OBcat>99500--INVALID-LINK--
(iPrthis compound)Ni(SH)CO2 HydroborationCarbon DioxideCH3OBcat>99500--INVALID-LINK--

Experimental Protocols

Protocol 1: High-Turnover Aromatic C-H Borylation Catalyzed by (tButhis compound)Ir(H)2

This protocol describes the iridium-catalyzed borylation of aromatic C-H bonds using pinacolborane (HBpin) and a this compound pincer complex as the catalyst precursor.[1][2] This reaction is highly efficient and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of drug candidates.

Materials:

  • (tButhis compound)Ir(H)2 catalyst precursor

  • Aromatic substrate

  • Pinacolborane (HBpin)

  • Sacrificial olefin (e.g., 1-hexene or norbornene)

  • Anhydrous solvent (e.g., benzene, cyclohexane, or THF)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: The (tButhis compound)Ir(H)2 catalyst precursor is prepared according to literature procedures. It is an air- and moisture-sensitive solid and should be handled under an inert atmosphere.

  • Reaction Setup: In a glovebox, a reaction vessel (e.g., a Schlenk tube or a vial with a Teflon-lined cap) is charged with the (tButhis compound)Ir(H)2 catalyst (0.01-1 mol%). The desired amount of the aromatic substrate is then added.

  • Solvent and Reagent Addition: The anhydrous solvent is added to dissolve the catalyst and substrate. Subsequently, the sacrificial olefin (typically 1-2 equivalents relative to HBpin) is added, followed by the pinacolborane (HBpin, 1.0-1.5 equivalents relative to the C-H bond to be borylated).

  • Reaction Conditions: The reaction vessel is sealed and removed from the glovebox. The mixture is then heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (1-24 hours). The progress of the reaction can be monitored by GC-MS or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylboronate ester.

Notes:

  • The sacrificial olefin is crucial for the catalytic cycle as it acts as a hydrogen acceptor, regenerating the active catalyst.[1][2]

  • The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like benzene or cyclohexane are generally preferred.

  • The reaction is sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere using anhydrous solvents.

Visualizations

Catalytic Cycle for this compound-Iridium Catalyzed C-H Borylation

G Ir_precatalyst (this compound)Ir(H)₂ Ir_active [(this compound)Ir] Ir_precatalyst->Ir_active - H₂ (via hydrogenation of sacrificial olefin) Alkane Alkane Ir_precatalyst->Alkane Ir_CH (this compound)Ir(H)(Aryl) Ir_active->Ir_CH + Arene-H (C-H Activation) Product Aryl-Bpin Ir_CH->Product + HBpin - H₂ H2 H₂ Ir_CH->H2 Ir_Bpin (this compound)Ir(H)(Bpin) Ir_Bpin2 (this compound)Ir(Bpin)₂ Product->Ir_active Catalyst Regeneration Arene Arene-H HBpin1 HBpin HBpin2 HBpin Olefin Olefin

Caption: Proposed catalytic cycle for this compound-Ir catalyzed C-H borylation.

General Experimental Workflow for this compound-Catalyzed C-H Activation

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Substrate, Solvent, and Reagents setup->reagents reaction Heating and Stirring (Monitor Progress) reagents->reaction workup Cooling and Solvent Removal reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a typical this compound-catalyzed C-H activation experiment.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using POCOP Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and selectivity of this reaction are critically dependent on the catalyst system employed. POCOP pincer complexes, featuring a central metal atom (typically palladium or nickel) held in a rigid tridentate ligand framework, have emerged as highly effective catalysts for this transformation. The pincer ligand's architecture enhances catalyst stability, activity, and can offer unique reactivity profiles.

These application notes provide a detailed overview of the use of both palladium and nickel-based this compound catalysts in Suzuki-Miyaura coupling reactions, including comprehensive experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Palladium-POCOP Catalyzed Suzuki-Miyaura Coupling

Palladium-POCOP pincer complexes are highly efficient catalysts for the Suzuki-Miyaura coupling of a wide range of aryl halides, including challenging aryl chlorides, with various arylboronic acids. Their high stability and activity allow for low catalyst loadings and often mild reaction conditions.

Quantitative Data Summary

The following table summarizes the performance of a representative Palladium-POCOP catalyst in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.

EntryAryl ChlorideProductCatalyst Loading (mol%)Time (h)Yield (%)
14-Chloroanisole4-Methoxybiphenyl0.11298
24-Chlorotoluene4-Methylbiphenyl0.11295
3ChlorobenzeneBiphenyl0.11892
44-Chlorobenzonitrile4-Cyanobiphenyl0.11299
51-Chloro-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl0.11885
62-Chlorotoluene2-Methylbiphenyl0.22488
Experimental Protocol: General Procedure for Palladium-POCOP Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Palladium-POCOP catalyst (e.g., [PdCl{C₆H₃-2,6-(OP(t-Bu)₂)₂}])

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the Palladium-POCOP catalyst (0.001 mmol, 0.1 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Nickel-POCOP Catalyzed Suzuki-Miyaura Coupling

Nickel-based this compound catalysts offer a more economical and sustainable alternative to their palladium counterparts. They have shown excellent activity, particularly for the coupling of aryl bromides and can also activate more challenging substrates.

Quantitative Data Summary

The table below presents the catalytic performance of a Ni(II)-POCOP pincer complex in the coupling of various para-substituted bromobenzenes with phenylboronic acid.[1]

EntryAryl BromideProductCatalyst Loading (mol%)Time (h)Yield (%)
14-Bromoanisole4-Methoxybiphenyl12499
24-Bromotoluene4-Methylbiphenyl12495
3BromobenzeneBiphenyl12485
44-Bromobenzonitrile4-Cyanobiphenyl12475
51-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl12465
61-Bromo-4-nitrobenzene4-Nitrobiphenyl12443
Experimental Protocol: General Procedure for Nickel-POCOP Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Nickel-POCOP catalyst (e.g., [NiCl{C₁₀H₅-2,10-(OPPh₂)₂}])[1]

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the Nickel-POCOP catalyst (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask and remove it from the glovebox (if applicable).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling with a this compound Catalyst

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle mediated by a generic M-POCOP pincer complex (where M = Pd or Ni).

Suzuki_Miyaura_POCOP_Cycle M0 M(0)-POCOP (Active Catalyst) OA Oxidative Addition M0->OA M2_ArylX Ar-M(II)(X)-POCOP OA->M2_ArylX TM Transmetalation M2_ArylX->TM M2_Diaryl Ar-M(II)(Ar')-POCOP TM->M2_Diaryl RE Reductive Elimination M2_Diaryl->RE RE->M0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product ArX Ar-X (Aryl Halide) ArX->OA ArB Ar'B(OH)₂ (Arylboronic Acid) + Base ArB->TM

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction using a this compound catalyst.

Suzuki_Workflow Start Start Prep Prepare Schlenk Flask (Oven-dried, with stir bar) Start->Prep Reagents Add Solids: - this compound Catalyst - Aryl Halide - Arylboronic Acid - Base Prep->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for POCOP-Catalyzed Hydroboration of CO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research in sustainable chemistry. One promising avenue is the hydroboration of CO2, which converts it into methanol precursors. This document provides detailed application notes and protocols for the hydroboration of CO2 utilizing pincer-type catalysts, specifically those based on the bis(phosphinite) (POCOP) ligand framework. These catalysts, particularly with nickel and palladium centers, have demonstrated high efficiency under mild conditions. The following sections will detail the experimental setup, present key performance data, and provide step-by-step protocols for researchers to replicate and build upon these findings.

Data Presentation

The catalytic activity of various this compound pincer complexes in the hydroboration of CO2 with catecholborane (HBcat) is summarized below. The reactions are typically carried out at room temperature under an atmospheric pressure of CO2, yielding a methanol derivative (CH3OBcat). Turnover frequency (TOF) is a key metric for catalyst performance, representing the number of moles of substrate converted per mole of catalyst per hour.

Catalyst PrecursorMetal CenterR Group on PhosphineX LigandTOF (h⁻¹)Reference
[2,6-(R₂PO)₂C₆H₃]NiXNickeliPrSH~1908[1]
[2,6-(R₂PO)₂C₆H₃]NiXNickeliPrN₃~1908[1]
[2,6-(R₂PO)₂C₆H₃]NiXNickeltBuSH<1908[1]
[2,6-(R₂PO)₂C₆H₃]NiXNickeltBuN₃<1908[1]
[2,6-(R₂PO)₂C₆H₃]NiXNickeliPrNCS<<1908[1]
[2,6-(R₂PO)₂C₆H₃]NiYNickeliPr/tBuThiolatoup to 2400[1][2]
[{2,6-(iPr₂PO)₂C₆H₃}Pd(SPh)]PalladiumiPrSPh1780[3]

Note: The catalytic activity is influenced by the steric and electronic properties of the substituents on the phosphine arms of the pincer ligand. Complexes with isopropyl-substituted phosphine arms generally exhibit higher activity than their tert-butyl counterparts.[1] The nature of the auxiliary ligand (X or Y) also plays a role, with mercapto and azido complexes showing similar high activity.[1]

Experimental Protocols

I. Synthesis of a Representative this compound-Nickel Precursor: [2,6-(Ph₂PO)₂C₆H₃]NiCl

This protocol describes the synthesis of a common precursor for this compound-nickel catalysts.

Materials:

  • [2,6-(Ph₂PO)₂C₆H₃]H (this compound pincer ligand)

  • NiCl₂·6H₂O

  • Sodium thiomethoxide (NaSMe) or other appropriate salt for ligand exchange

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the this compound pincer ligand in anhydrous THF.

  • In a separate flask, dissolve NiCl₂·6H₂O in methanol.

  • Slowly add the nickel chloride solution to the ligand solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.

  • To synthesize a specific catalyst, for example, a mercapto complex, a salt metathesis reaction can be performed. For instance, reacting the resulting chloride complex with NaSH in a THF/methanol mixture at room temperature.[1]

  • Upon completion, the solvent is removed under vacuum.

  • The resulting solid is washed with an appropriate solvent to remove any unreacted starting materials and byproducts.

  • The final product is dried under high vacuum.

  • Characterization of the synthesized complex should be performed using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), Fourier Transform Infrared Spectroscopy (FTIR), and X-ray crystallography if suitable crystals can be obtained.[1]

II. General Protocol for Catalytic Hydroboration of CO₂

This protocol outlines the general procedure for the hydroboration of CO₂ using a this compound pincer complex as the catalyst precursor.

Materials:

  • This compound-Ni or this compound-Pd catalyst precursor (e.g., [2,6-(iPr₂PO)₂C₆H₃]NiSH)

  • Catecholborane (HBcat)

  • Carbon Dioxide (CO₂) gas, atmospheric pressure

  • Anhydrous deuterated benzene (C₆D₆) for NMR monitoring

  • Hexamethylbenzene (internal standard)

  • Flame-dried 50 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • NMR tubes

  • Inert atmosphere (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add the this compound-nickel catalyst (0.01 mmol) to a flame-dried 50 mL Schlenk flask.[1]

  • Add hexamethylbenzene (0.02 mmol) as an internal standard.[1]

  • Add 4 mL of anhydrous benzene-d₆ to the flask.[1]

  • Add catecholborane (HBcat) (5.00 mmol) to the mixture. This corresponds to a catalyst-to-substrate ratio of 1:500.[1]

  • Begin vigorous stirring of the solution at room temperature.

  • Bubble CO₂ gas through the solution.[1]

  • The reaction is typically rapid, and a large amount of white precipitate will form.[1]

  • After the precipitate develops, continue stirring for an additional 2 minutes.[1]

  • The reaction mixture is then filtered to remove the precipitate.

  • The clear filtrate is analyzed by NMR spectroscopy (¹H and ¹¹B NMR) to determine the conversion and yield of the product, CH₃OBcat.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroboration Reaction cluster_analysis Analysis ligand This compound Ligand synthesis Synthesis in Anhydrous Solvent ligand->synthesis metal_salt Metal Salt (e.g., NiCl2) metal_salt->synthesis catalyst This compound-Metal Complex synthesis->catalyst schlenk Schlenk Flask (Inert Atmosphere) catalyst->schlenk reaction Catalytic Reaction (Room Temperature) schlenk->reaction hbcat HBcat hbcat->schlenk co2 CO2 (1 atm) co2->reaction product CH3OBcat + Precipitate reaction->product filtration Filtration product->filtration nmr NMR Analysis (1H, 11B) filtration->nmr data Quantitative Data (TOF, Yield) nmr->data Catalytic_Cycle cluster_main Catalytic Cycle prec [this compound]Ni-X (Precursor) active [this compound]Ni-H (Active Catalyst) co2_insertion CO2 Insertion active->co2_insertion + CO2 formate_int [this compound]Ni-OCHO (Formate Intermediate) co2_insertion->formate_int hydroboration1 Hydroboration with HBcat formate_int->hydroboration1 formaldehyde_int [this compound]Ni-OCH2OBcat hydroboration1->formaldehyde_int hydroboration2 Hydroboration with HBcat formaldehyde_int->hydroboration2 product_release Product Release hydroboration2->product_release product_release->active product CH3OBcat product_release->product Releases pre_edge->active + HBcat - X-Bcat

References

Application of POCOP-Ni in C-S Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of para-substituted POCOP-Ni(II) pincer complexes as highly efficient catalysts in C-S cross-coupling reactions. These reactions are fundamental in the synthesis of aryl thioethers, which are crucial structural motifs in numerous pharmaceuticals and functional materials.

Introduction

Nickel-based pincer complexes, particularly those with a this compound ligand framework (a central aryl ring flanked by two phosphinito groups), have emerged as powerful catalysts for a variety of cross-coupling reactions. Their high stability, activity, and tuneable electronic and steric properties make them attractive alternatives to palladium-based systems. This application note focuses on the utility of naphthyl and biphenyl para-substituted this compound-Ni(II) pincer complexes in the formation of C-S bonds, offering a robust methodology for the synthesis of diaryl and alkyl-aryl thioethers.

Data Presentation

The catalytic activity of various para-substituted this compound-Ni(II) pincer complexes was evaluated in the model C-S cross-coupling reaction between iodobenzene and thiophenol. The results, demonstrating high conversions with low catalyst loadings, are summarized in the table below.[1][2]

CatalystR GroupY SubstituentYield (%)
1 iPrHydroxy87-100
2 tBuHydroxy<5
3 PhHydroxy87-100
4 iPr2-Naphthoate87-100
5 tBu2-Naphthoate87-100
6 Ph2-Naphthoate87-100
7 iPr[1,1'-biphenyl]-4-carboxylate87-100
8 tBu[1,1'-biphenyl]-4-carboxylate87-100
9 Ph[1,1'-biphenyl]-4-carboxylate87-100

Reaction conditions: Iodobenzene (0.25 mmol), thiophenol (0.25 mmol), KOtBu (0.25 mmol), Ni catalyst (1 mol%), DMF (5 mL), 110 °C, 20 h.[2]

Experimental Protocols

I. Synthesis of para-Hydroxy Substituted this compound-Ni(II) Pincer Complexes (Catalysts 1, 2, and 3)

A general procedure for the synthesis of the parent para-hydroxy this compound-Ni(II) complexes is as follows:

  • Ligand Synthesis: Phloroglucinol is reacted with the corresponding chlorophosphine (e.g., chlorodiisopropylphosphine for catalyst 1 ) in the presence of a base to form the pincer ligand precursor.

  • Metalation: The resulting ligand is then directly metalated with anhydrous NiCl₂ in a suitable solvent to yield the desired para-hydroxy this compound-Ni(II) pincer complex.[2]

II. General Esterification Procedure for Functionalized this compound-Ni(II) Pincer Complexes (Catalysts 4-9)

The functionalized catalysts are prepared by esterification of the parent para-hydroxy complexes:

  • A Schlenk flask is charged with the corresponding para-hydroxy this compound-Ni(II) complex (100 mg) and NaB(OCH₃)₄ (1.5 equivalents) in dry THF (30 mL) under a nitrogen atmosphere.

  • The resulting solution is stirred for 2 hours at room temperature, during which a color change from yellow to red is typically observed.

  • The corresponding acyl chloride (e.g., 2-naphthoyl chloride for catalysts 4, 5, and 6) (1 equivalent) is then added, and the solution reverts to its initial color.

  • The reaction mixture is stirred for an additional 12 hours at room temperature.

  • Following the reaction, the solvent is removed under vacuum.

  • The solid residue is purified by column chromatography using dichloromethane as the eluent to afford the final functionalized this compound-Ni(II) pincer complex.[2]

III. Catalytic C-S Cross-Coupling Reaction

The following protocol outlines the general procedure for the C-S cross-coupling of an aryl halide with a thiol using a this compound-Ni(II) catalyst:

  • Under a nitrogen atmosphere, a solution of KOtBu (0.25 mmol) and the this compound-Ni(II) catalyst (1 mol%) in DMF (5 mL) is stirred at ambient temperature for 10 minutes in a Schlenk tube.

  • Iodobenzene (0.25 mmol) and the desired thiol (0.25 mmol) are then added to the solution.

  • The reaction mixture is heated to 110 °C and stirred for the desired time (typically 20 hours).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic phase is then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product yield.[2]

Visualizations

Experimental Workflow for this compound-Ni Catalyzed C-S Cross-Coupling

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents KOtBu + this compound-Ni Catalyst in DMF stirring Stir at RT for 10 min reagents->stirring add_reactants Add Iodobenzene and Thiol stirring->add_reactants heating Heat at 110 °C for 20 h add_reactants->heating cooling Cool to RT heating->cooling gcms GC-MS Analysis cooling->gcms

Caption: Experimental workflow for the this compound-Ni catalyzed C-S cross-coupling reaction.

Proposed Catalytic Cycle for this compound-Ni Catalyzed C-S Cross-Coupling

catalytic_cycle Ni_II This compound-Ni(II)-X Ni_0 This compound-Ni(0) Ni_II->Ni_0 Reduction Ox_Add This compound-Ni(II)(Ar)(X) Ni_0->Ox_Add Oxidative Addition (Ar-X) Thiolate_Complex This compound-Ni(II)(Ar)(SR') Ox_Add->Thiolate_Complex Thiolate Exchange (R'-S⁻) Thiolate_Complex->Ni_II Reductive Elimination (Ar-SR') center

Caption: Proposed catalytic cycle for C-S cross-coupling using a this compound-Ni catalyst.

Mechanism and Concluding Remarks

The proposed catalytic cycle likely involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by the oxidative addition of the aryl halide to the Ni(0) center, forming a Ni(II)-aryl intermediate. Subsequent transmetalation with the thiolate, generated from the thiol and base, followed by reductive elimination, affords the desired aryl thioether and regenerates the active nickel catalyst.

The this compound-Ni(II) pincer complexes have demonstrated exceptional efficiency in C-S cross-coupling reactions, providing high yields of valuable thioether products. The straightforward synthesis of the catalysts and the simple, robust reaction protocol make this an attractive method for both academic and industrial applications in organic synthesis and drug discovery.

References

Application Notes and Protocols for Alkane Dehydrogenation using POCOP Iridium Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pincer-ligated iridium complexes, particularly those bearing POCOP-type ligands (this compound = C₆H₃-2,6-(OPR₂)₂), have emerged as highly effective catalysts for the dehydrogenation of alkanes. This process offers a direct and atom-economical route to valuable olefins from abundant alkane feedstocks. These application notes provide an overview of the catalytic systems, detailed experimental protocols for catalyst synthesis and alkane dehydrogenation, and a summary of their performance.

Catalytic System Overview

The general structure of a this compound iridium pincer complex features an iridium center coordinated to a rigid tridentate ligand that bonds to the metal in a meridional fashion. The phosphorus donors of the phosphinite groups and the central aryl carbon form the characteristic pincer framework. These complexes are typically employed as precatalysts, often in the form of iridium(III) hydridochloride species, e.g., (this compound)IrHCl. Activation with a base, such as sodium tert-butoxide (NaOtBu), generates the active iridium(I) species that initiates the catalytic cycle.

Alkane dehydrogenation can be performed as either "acceptorless" dehydrogenation, where hydrogen gas is the only byproduct, or "transfer" dehydrogenation, which utilizes a sacrificial hydrogen acceptor to facilitate the reaction under milder conditions.

Data Presentation

The following table summarizes the performance of various this compound and related pincer iridium complexes in alkane dehydrogenation reactions under different conditions.

Catalyst PrecursorAlkane SubstrateH₂ AcceptorTemp. (°C)Time (h)TON (mol product/mol Ir)TOF (h⁻¹)Yield (%)SelectivityReference
(tButhis compound)IrHCl/NaOtBuCyclooctanetert-Butylethylene (TBE)200-1400 - 22005760 - 8640up to 72-[1]
(tButhis compound)IrHCl/KOtBuCyclooctaneAgBF₄ (oxidant)1501615-90-[2][3]
(iPrPCP)IrH⁺Cyclooctanetert-Butylethylene (TBE)--High rates reported--High for strained cycloalkanes[4]
(PCyP)IrHClCyclooctaneNone (acceptorless)--0 - 200---[2]
(this compound)IrHClCyclooctaneNone (acceptorless)--0 - 200---[2]
(tBuPCP)IrH₂n-Octane4,4-dimethylbut-1-ene (TBP)80-Undetectable---[5]
(tBuPPP)IrH₂n-Octane4,4-dimethylbut-1-ene (TBP)50-Appreciable rates--High for 1-alkene[5]

Note: TON (Turnover Number) and TOF (Turnover Frequency) can vary significantly based on specific reaction conditions, including solvent, concentrations, and reaction setup. Please refer to the cited literature for detailed experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of (tButhis compound)IrHCl Precatalyst

This protocol describes a general procedure for the synthesis of a common this compound iridium precatalyst.

Materials:

  • 1,3-Bis(di-tert-butylphosphinito)benzene ligand

  • [Ir(COE)₂Cl]₂ (COE = cyclooctene)

  • Toluene, anhydrous

  • Pentane, anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the 1,3-bis(di-tert-butylphosphinito)benzene ligand in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, dissolve [Ir(COE)₂Cl]₂ in anhydrous toluene.

  • Slowly add the iridium precursor solution to the ligand solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure to obtain a solid residue.

  • Wash the solid residue with anhydrous pentane to remove any unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum to yield the (tButhis compound)IrHCl complex as a solid. Characterize the product by ¹H NMR, ³¹P NMR, and elemental analysis.

Protocol 2: Alkane Transfer Dehydrogenation (Cyclooctane with TBE)

This protocol outlines a typical procedure for the transfer dehydrogenation of cyclooctane using tert-butylethylene (TBE) as a hydrogen acceptor, catalyzed by a (this compound)IrHCl/NaOtBu system.

Materials:

  • (tButhis compound)IrHCl precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Cyclooctane (COA), anhydrous

  • tert-Butylethylene (TBE), anhydrous

  • Anhydrous solvent (e.g., mesitylene or dodecane)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Heavy-walled glass reactor (e.g., a thick-walled Schlenk tube or a sealed ampoule)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a glovebox, charge a heavy-walled glass reactor with the (tButhis compound)IrHCl precatalyst and NaOtBu (typically a 1:1.1 molar ratio of Ir:base).

  • Add the anhydrous solvent, cyclooctane, tert-butylethylene, and the internal standard. A typical reaction mixture might consist of a substrate to precatalyst ratio of 3000:1.

  • Seal the reactor tightly.

  • Remove the reactor from the glovebox and place it in a preheated oil bath or heating block at the desired reaction temperature (e.g., 150-200 °C).

  • Stir the reaction mixture vigorously for the desired reaction time.

  • After the specified time, remove the reactor from the heat and allow it to cool to room temperature.

  • Carefully open the reactor and take an aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., diethyl ether or pentane) and filter it through a short plug of silica gel to remove the catalyst.

  • Analyze the filtrate by gas chromatography (GC) to determine the conversion of cyclooctane and the yield of cyclooctene by comparing the peak areas to that of the internal standard.

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Transfer Dehydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the transfer dehydrogenation of an alkane (R-H) with an olefinic hydrogen acceptor.

TransferDehydrogenation cluster_dehydro Alkane Dehydrogenation cluster_hydro Acceptor Hydrogenation Ir_H2 (this compound)Ir(H)₂ Ir_H_Acceptor (this compound)Ir(H)(Acceptor-H) Ir_H2->Ir_H_Acceptor + Acceptor Ir_Alkyl_H (this compound)Ir(Alkyl)(H) Ir_Alkyl_H->Ir_H2 - Alkene (R') Ir_14e (this compound)Ir Ir_14e->Ir_Alkyl_H + Alkane (R-H) Ir_H_Acceptor->Ir_14e - Acceptor-H₂

Caption: Catalytic cycle for alkane transfer dehydrogenation.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening this compound iridium catalysts for alkane dehydrogenation.

Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis synthesis Catalyst Synthesis ((this compound)IrHCl) activation Catalyst Activation (+ Base) synthesis->activation setup Reaction Setup (Alkane, Acceptor, Solvent) activation->setup reaction Heating & Stirring setup->reaction sampling Aliquoting & Quenching reaction->sampling gc_analysis GC Analysis sampling->gc_analysis data Data Processing (TON, TOF, Yield) gc_analysis->data

Caption: Experimental workflow for catalyst screening.

Mechanism of Acceptorless Alkane Dehydrogenation

The mechanism for acceptorless dehydrogenation involves the dissociation of H₂ from the dihydride complex to generate the active 14-electron species.

AcceptorlessDehydrogenation IrH2 (this compound)Ir(H)₂ Ir_14e (this compound)Ir IrH2->Ir_14e - H₂ Ir_14e->IrH2 + H₂ Ir_Alkyl_H (this compound)Ir(Alkyl)(H) Ir_14e->Ir_Alkyl_H + Alkane Ir_Alkyl_H->IrH2 - Alkene

Caption: Simplified mechanism of acceptorless alkane dehydrogenation.

References

Application Notes and Protocols for POCOP-Catalyzed Hydrosilylation of Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrosilylation of aldehydes is a fundamental and atom-economical transformation in organic synthesis, providing a mild and efficient method for the reduction of aldehydes to their corresponding silyl ethers, which can be readily hydrolyzed to alcohols. Pincer complexes, particularly those featuring a "POCOP" ligand scaffold (bis(phosphinito)phenyl), have emerged as powerful catalysts for this reaction. This document provides detailed application notes and protocols for the hydrosilylation of aldehydes utilizing this compound-pincer complexes of first-row transition metals such as iron, cobalt, and nickel. These catalysts offer the advantages of being based on more abundant and less expensive metals compared to precious metal catalysts.

Catalytic Cycle Overview

The generally accepted mechanism for the this compound-catalyzed hydrosilylation of aldehydes involves the insertion of the aldehyde's carbonyl group into the metal-hydride bond of the catalyst. The resulting metal-alkoxide intermediate then reacts with a hydrosilane to regenerate the active metal-hydride species and release the silyl ether product.

G cluster_catalyst This compound-M-H Catalyst cluster_reaction Reaction Steps M_H [this compound]M-H M_O [this compound]M-OCH₂R M_H->M_O Aldehyde Insertion Aldehyde Aldehyde (RCHO) Aldehyde->M_O Silyl_Ether Silyl Ether (RCH₂OSiR'₃) Hydrosilane Hydrosilane (HSiR'₃) Hydrosilane->M_O M_O->M_H σ-bond Metathesis M_O->Silyl_Ether Product Release

Caption: General catalytic cycle for this compound-metal catalyzed hydrosilylation of aldehydes.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvents should be dried and degassed prior to use.

  • Aldehyde substrates should be purified to remove any carboxylic acid impurities.

  • Hydrosilanes are moisture-sensitive and should be handled accordingly.

Protocol 1: Hydrosilylation of Aldehydes Catalyzed by a Nickel this compound-Pincer Hydride Complex

This protocol is adapted from procedures for nickel pincer hydride-catalyzed hydrosilylation.[1]

Materials:

  • Nickel this compound-pincer hydride complex (e.g., [(iPr2PO)2C6H3]NiH)

  • Aldehyde substrate

  • Hydrosilane (e.g., phenylsilane, PhSiH3)

  • Anhydrous toluene

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the nickel this compound-pincer hydride complex (0.2 mol%) to a flame-dried Schlenk flask.

  • Reaction Setup: Add anhydrous toluene to dissolve the catalyst, followed by the aldehyde substrate (1.0 equiv).

  • Initiation: Add the hydrosilane (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting silyl ether can be purified by column chromatography on silica gel or used directly in the next step. For the isolation of the corresponding alcohol, the crude silyl ether is subjected to basic hydrolysis.

Protocol 2: Hydrosilylation of Aldehydes Catalyzed by an Iron this compound-Pincer Hydride Complex

This protocol is based on the catalytic application of a hydrido-iron complex.[2]

Materials:

  • Iron this compound-pincer hydride complex (e.g., (POCHOP)Fe(H)(PMe3)2)

  • Aldehyde substrate

  • Triethoxysilane ((EtO)3SiH)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • Catalyst Loading: In an inert atmosphere, charge a Schlenk flask with the iron this compound-pincer hydride complex (1 mol%).

  • Reaction Mixture: Add anhydrous THF, the aldehyde substrate (1.0 equiv), and triethoxysilane (1.1 equiv).

  • Reaction Conditions: Heat the reaction mixture to 65 °C.

  • Reaction Monitoring: Follow the conversion of the aldehyde by GC or NMR spectroscopy.

  • Work-up and Isolation: After complete conversion, the solvent is removed under reduced pressure. The corresponding alcohol can be obtained after basic hydrolysis of the resulting silyl ether.

Data Presentation

Table 1: Hydrosilylation of Various Aldehydes with (EtO)3SiH Catalyzed by an Iron-Hydride this compound Complex[2]
EntryAldehydeTime (h)Yield (%)
1Benzaldehyde198
24-Methylbenzaldehyde1.597
34-Methoxybenzaldehyde296
44-Chlorobenzaldehyde395
54-Bromobenzaldehyde394
62-Naphthaldehyde492
7Cinnamaldehyde590
8Hexanal688
9Cyclohexanecarboxaldehyde685

Reaction conditions: 1 mol% of catalyst, THF, 65 °C.

Table 2: Substrate Scope for the Hydrosilylation of Aldehydes Catalyzed by a Cobalt this compound Pincer Complex[3][4]
EntryAldehydeSilaneYield (%)
1Benzaldehyde(EtO)3SiHHigh
24-Fluorobenzaldehyde(EtO)3SiHHigh
34-(Trifluoromethyl)benzaldehyde(EtO)3SiHHigh
42-Thiophenecarboxaldehyde(EtO)3SiHHigh
5Furfural(EtO)3SiHHigh

General conditions: The catalytic protocol can be applied to various aldehydes with turnover numbers of up to 300.[3][4]

Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Inert_Atmosphere Establish Inert Atmosphere Charge_Flask Charge Schlenk Flask with Catalyst Inert_Atmosphere->Charge_Flask Dry_Solvents Prepare Dry Solvents Add_Reagents Add Solvent, Aldehyde, and Silane Dry_Solvents->Add_Reagents Purify_Reagents Purify Aldehyde and Silane Purify_Reagents->Add_Reagents Charge_Flask->Add_Reagents Run_Reaction Stir at Appropriate Temperature Add_Reagents->Run_Reaction Monitor Monitor Progress (TLC, GC, NMR) Run_Reaction->Monitor Concentrate Remove Solvent Monitor->Concentrate Reaction Complete Hydrolysis Basic Hydrolysis (optional) Concentrate->Hydrolysis Purify Column Chromatography Concentrate->Purify Hydrolysis->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for this compound-catalyzed hydrosilylation of aldehydes.

References

Application Notes and Protocols for Alkene Polymerization using POCOP Pincer Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of POCOP (bis(phosphinito)phenyl) pincer complexes, particularly those of nickel, in the field of alkene polymerization. The provided protocols are intended to serve as a detailed guide for the replication and further investigation of these catalytic systems.

Introduction

This compound pincer complexes are a class of organometallic compounds featuring a tridentate ligand that coordinates to a central metal atom in a meridional fashion. The this compound ligand framework, typically [C₆H₃-2,6-(OPR₂)₂]⁻, offers a combination of steric bulk and electronic tunability that can be exploited to create highly active and selective catalysts. Nickel(II) this compound complexes, in particular, have emerged as promising catalysts for various organic transformations, including the polymerization of alkenes such as ethylene and norbornene. The robust nature of the pincer ligand provides thermal stability to the catalytic center, a desirable trait for polymerization reactions.

Synthesis of this compound Pincer Nickel Complexes

The synthesis of this compound pincer nickel complexes typically involves the reaction of a suitable nickel(II) precursor with the this compound ligand. The ligand itself is generally prepared from the corresponding resorcinol derivative.

Protocol: Synthesis of [NiCl{C₆H₂-3-(C₂H₃O)-2-6-(OPiPr₂)₂}]

This protocol is adapted from the synthesis of a functionalized this compound nickel chloride complex.

Materials:

  • 2,4-dihydroxyacetophenone

  • Chlorodiisopropylphosphine (ClPiPr₂)

  • Triethylamine (NEt₃)

  • Toluene

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Anhydrous solvents (Toluene, CH₂Cl₂)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Synthesis:

    • In a Schlenk flask under an inert atmosphere, dissolve 2,4-dihydroxyacetophenone in anhydrous toluene.

    • Add a slight excess of triethylamine to the solution.

    • Slowly add two equivalents of chlorodiisopropylphosphine to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the mixture to remove the triethylammonium chloride salt.

    • Remove the solvent from the filtrate under vacuum to yield the crude this compound ligand (L1).

  • Complexation:

    • In a separate Schlenk flask, dissolve the crude this compound ligand (L1) in toluene.

    • Add one equivalent of NiCl₂·6H₂O to the ligand solution.

    • Reflux the mixture for 4-6 hours.

    • Allow the reaction to cool to room temperature.

    • Remove the solvent under vacuum.

    • The resulting solid is the crude this compound-Ni(II) chloride complex.

    • Purify the complex by recrystallization from a suitable solvent system, such as CH₂Cl₂/hexane, to obtain the final product.

Alkene Polymerization Reactions

While the direct application of this compound pincer complexes for industrial-scale alkene polymerization is still an active area of research, analogous pincer complex systems provide a strong basis for experimental protocols. The following are generalized protocols for ethylene and norbornene polymerization that can be adapted for this compound-based catalysts.

General Considerations for Polymerization:
  • Catalyst Activation: Late-transition metal pincer complexes often require a co-catalyst or activator to initiate polymerization. Common activators include methylaluminoxane (MAO), modified methylaluminoxane (MMAO), or borane reagents like B(C₆F₅)₃.

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene or chlorobenzene are commonly used.

  • Monomer Purity: The alkene monomer (e.g., ethylene, norbornene) must be of high purity and free from water and oxygen.

  • Inert Atmosphere: All polymerization reactions must be carried out under a strict inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.

Experimental Protocol: Ethylene Polymerization

This protocol is a general guideline based on typical conditions for nickel-catalyzed ethylene polymerization.

Materials:

  • This compound-Ni(II) complex (pre-catalyst)

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene gas

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Reactor Setup:

    • Thoroughly dry and purge the reactor with an inert gas.

    • Add anhydrous toluene to the reactor.

    • Pressurize the reactor with ethylene to the desired pressure and then vent to purge the system. Repeat this process three times.

  • Reaction Mixture Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve the desired amount of the this compound-Ni(II) complex in a small amount of anhydrous toluene.

    • In a separate Schlenk flask, add the required amount of MAO solution.

  • Polymerization:

    • Inject the MAO solution into the reactor via syringe.

    • Stir the toluene/MAO mixture and saturate with ethylene at the desired pressure and temperature.

    • Inject the catalyst solution into the reactor to initiate the polymerization.

    • Maintain a constant ethylene pressure and temperature for the desired reaction time. Monitor the ethylene uptake to follow the reaction progress.

  • Termination and Product Isolation:

    • After the specified time, stop the ethylene flow and vent the reactor.

    • Quench the reaction by slowly adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 10% HCl.

    • Filter the polyethylene, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Analyze the polymer microstructure (e.g., branching) by ¹H and ¹³C NMR spectroscopy.

Experimental Protocol: Norbornene Polymerization

This protocol is based on procedures for norbornene polymerization catalyzed by related pincer complexes.[1]

Materials:

  • This compound-Ni(II) or this compound-Pd(II) complex (pre-catalyst)

  • Methylaluminoxane (MAO) or Ethylaluminum dichloride (EtAlCl₂) as a co-catalyst

  • Norbornene

  • Anhydrous toluene or 1,2-dichloroethane

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flasks and standard laboratory glassware

Procedure:

  • Catalyst Activation:

    • In a Schlenk flask under an inert atmosphere, dissolve the this compound pincer complex in the chosen solvent.

    • In a separate flask, dissolve the norbornene monomer in the same solvent.

  • Polymerization:

    • Add the co-catalyst (e.g., MAO or EtAlCl₂) to the flask containing the norbornene solution and stir for a few minutes.

    • Initiate the polymerization by adding the catalyst solution to the monomer/co-catalyst mixture.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Termination and Product Isolation:

    • Quench the reaction by adding acidified methanol (10% HCl).

    • Filter the resulting polynorbornene, wash it with methanol, and dry it under vacuum.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Characterize the polymer's molecular weight and PDI using GPC.

    • Confirm the polymer's structure and tacticity using NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical catalytic performance data for alkene polymerization using pincer complexes. Note that specific data for this compound complexes in alkene polymerization is an emerging area of research, and the presented data for analogous systems serves as a benchmark.

Catalyst SystemMonomerCo-catalystActivity (g of polymer / (mol of metal · h))Mₙ ( g/mol )PDIRef.
Phosphine-sulfonate Ni(allyl) / B(C₆F₅)₃NorborneneB(C₆F₅)₃up to 1.2 × 10⁷--[2]
Phosphinobenzenamine Ni / MAONorborneneMAO3.6 × 10⁶27.4 × 10⁵-[3]
PCN Pincer Pd(II) / MAONorborneneMAO4.06–4.78 × 10⁶--[1]

Signaling Pathways and Logical Relationships

Proposed Catalytic Cycle for Alkene Polymerization

The following diagram illustrates a generalized mechanism for alkene polymerization catalyzed by a pincer complex. The cycle involves initiation, propagation, and termination steps.

Alkene_Polymerization_Cycle Precatalyst [L-M-X] (Pre-catalyst) Active_Catalyst [L-M-R]⁺ (Active Catalyst) Precatalyst->Active_Catalyst Activation (Co-catalyst) Alkene_Coordination Alkene Coordination Active_Catalyst->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Polymer_Chain Growing Polymer Chain [L-M-(CH₂-CHR)n-R]⁺ Migratory_Insertion->Polymer_Chain Polymer_Chain->Alkene_Coordination Alkene Termination Chain Termination (e.g., β-hydride elimination) Polymer_Chain->Termination Termination->Active_Catalyst Polymer_Product Polyalkene Termination->Polymer_Product

Caption: Generalized catalytic cycle for alkene polymerization.

Experimental Workflow for Catalyst Screening

The following workflow outlines the logical steps involved in screening this compound pincer complexes for alkene polymerization activity.

Catalyst_Screening_Workflow Start Start Synthesis Synthesize this compound Pincer Complex Start->Synthesis Characterization Characterize Complex (NMR, X-ray, etc.) Synthesis->Characterization Screening Polymerization Screening Characterization->Screening Analysis Analyze Polymer (GPC, NMR, DSC) Screening->Analysis Optimization Optimize Reaction Conditions Analysis->Optimization Data Tabulate Results Analysis->Data Optimization->Screening Iterate End End Data->End

Caption: Workflow for catalyst synthesis and screening.

References

Application Notes and Protocols for Tandem Catalysis Involving POCOP Pincer Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of POCOP (2,6-bis(dialkylphosphinito)phenyl) pincer complexes in tandem catalysis. These complexes, particularly those of iridium, are highly effective catalysts for acceptorless dehydrogenation, which can be coupled in a single pot with various chemical transformations. This "borrowing hydrogen" or "hydrogen auto-transfer" strategy offers a green and atom-economical approach to the synthesis of valuable molecules such as β-alkylated alcohols, secondary amines, and esters.

Introduction to Tandem Catalysis with this compound Pincer Complexes

This compound pincer complexes are a class of organometallic compounds featuring a tridentate ligand that binds to a central metal atom in a meridional fashion. This coordination mode imparts high thermal stability and unique catalytic activity to the metal center. In the context of tandem catalysis, a this compound metal complex, typically an iridium hydride species like (tButhis compound)IrH2, first catalyzes the acceptorless dehydrogenation of a substrate, such as an alcohol, to generate a reactive intermediate (e.g., an aldehyde or ketone) and a metal dihydride species. This intermediate can then react with a nucleophile. The resulting product is subsequently hydrogenated by the metal dihydride, regenerating the active catalyst and completing the catalytic cycle. This process avoids the use of external oxidants and reductants, with the only byproduct often being water or hydrogen gas.

A significant application of this methodology is the Guerbet reaction, which involves the β-alkylation of primary alcohols to produce longer-chain alcohols. Similarly, secondary alcohols can be alkylated with primary alcohols. Another key application is the N-alkylation of amines with alcohols, providing a direct route to secondary amines.

Featured Applications and Quantitative Data

The following tables summarize the quantitative data for key tandem reactions catalyzed by this compound pincer complexes, showcasing their efficiency and versatility.

Table 1: Tandem β-Alkylation of Secondary Alcohols with Primary Alcohols
EntrySecondary AlcoholPrimary AlcoholCatalyst Loading (mol%)BaseTemperature (°C)Time (h)ProductYield (%)Reference
11-PhenylethanolEthanol1NaOEt110241-Phenyl-3-pentanol85[1][2]
2CyclohexanolPropanol1KOtBu120242-Propylcyclohexanol78[1][2]
31-Octanol*1-Butanol2KOtBu150482-Ethyl-1-decanol65[1][2]

*Note: In the case of primary alcohol self-condensation (Guerbet reaction), one molecule acts as the hydrogen donor and the other as the nucleophile precursor.

Table 2: Tandem N-Alkylation of Amines with Alcohols
EntryAmineAlcoholCatalyst Loading (mol%)BaseTemperature (°C)Time (h)ProductYield (%)Reference
1AnilineBenzyl alcohol1KOtBu11012N-Benzylaniline92[3][4]
2BenzylamineEthanol1.5KOtBu12024N-Ethylbenzylamine88[3][4]
3Morpholine1-Butanol2K3PO413036N-Butylmorpholine85[3][4]

Experimental Protocols

The following are detailed protocols for the synthesis of a key iridium this compound pincer catalyst and its application in a representative tandem reaction.

Protocol 1: Synthesis of (tButhis compound)IrH2

This protocol describes a common method for the synthesis of the iridium dihydride complex (tButhis compound)IrH2 from (tButhis compound)Ir(H)(Cl).

Materials:

  • (tButhis compound)Ir(H)(Cl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrogen gas (H2)

  • Standard Schlenk line and glassware

  • Celatom or filter agent

Procedure:

  • In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with (tButhis compound)Ir(H)(Cl) (1 equivalent) and sodium tert-butoxide (1.1 equivalents).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Subject the solution to three freeze-pump-thaw cycles to ensure it is thoroughly degassed.

  • Introduce hydrogen gas (1 atm) into the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting material is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, vent the hydrogen atmosphere and replace it with an inert atmosphere (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celatom to remove the sodium chloride byproduct.

  • Remove the solvent from the filtrate under reduced pressure to yield (tButhis compound)IrH2 as a solid. The product can be further purified by recrystallization from pentane.

Protocol 2: Tandem β-Alkylation of 1-Phenylethanol with Ethanol

This protocol details the one-pot synthesis of 1-phenyl-3-pentanol from 1-phenylethanol and ethanol using (tButhis compound)IrH2 as the catalyst.

Materials:

  • (tButhis compound)IrH2

  • 1-Phenylethanol

  • Anhydrous ethanol

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene (optional, as a solvent)

  • Schlenk tube or pressure vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox, add (tButhis compound)IrH2 (e.g., 0.01 mmol, 1 mol%) and sodium ethoxide (e.g., 0.1 mmol, 10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add 1-phenylethanol (1 mmol) and anhydrous ethanol (2 mL) to the Schlenk tube.

  • Seal the tube tightly and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a few milliliters of water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-phenyl-3-pentanol.

Visualizations

Catalytic Cycle for Tandem Alkylation

Tandem_Alkylation Catalyst (this compound)IrH2 Intermediate1 (this compound)Ir(H)4 Catalyst->Intermediate1 + R1CH2OH - R1CHO Alkoxide (this compound)Ir(H)(O-Alkyl) Catalyst->Alkoxide R1CH2OH R1CH2OH (Primary Alcohol) Aldehyde R1CHO (Aldehyde) R1CH2OH->Aldehyde Intermediate1->Catalyst + Aldehyde - H2O Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Enolate R2R3CHOH R2R3CHOH (Secondary Alcohol) Enolate Enolate R2R3CHOH->Enolate Base Enolate->Aldol_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone - H2O Unsaturated_Ketone->Alkoxide + (this compound)IrH2 Alkoxide->Catalyst Regeneration Final_Product β-Alkylated Alcohol Alkoxide->Final_Product + R1CH2OH

Caption: Generalized catalytic cycle for the β-alkylation of a secondary alcohol with a primary alcohol.

Experimental Workflow for Tandem Catalysis

Workflow Start Start Setup Setup Reaction Vessel (Schlenk Tube) Start->Setup Add_Reagents Add Catalyst, Base, Alcohol 1, Alcohol 2 Setup->Add_Reagents Reaction Heat and Stir (e.g., 110-150 °C, 12-48 h) Add_Reagents->Reaction Monitoring Monitor Progress (GC-MS, NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a this compound-catalyzed tandem reaction.

References

Troubleshooting & Optimization

troubleshooting low yield in POCOP ligand synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of POCOP pincer ligands, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound ligand synthesis has a very low yield. What are the common causes?

Low yields in this compound ligand synthesis can stem from several factors. The most common issues include:

  • Moisture and Air Sensitivity: The starting materials, particularly chlorophosphines and any organometallic intermediates (like lithiated arenes), are often highly sensitive to moisture and atmospheric oxygen. Contamination can lead to the formation of phosphine oxides and other byproducts, reducing the yield of the desired ligand.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: Unwanted side reactions, such as ligand rearrangement (especially in the presence of certain metal precursors and solvents), can significantly lower the yield of the target this compound ligand.[1]

  • Purity of Reagents: The purity of starting materials like resorcinol derivatives and chlorophosphines is crucial. Impurities can interfere with the reaction and lead to the formation of undesired products.

  • Suboptimal Stoichiometry or Base: An incorrect ratio of reactants or the use of an inappropriate or insufficient amount of base can lead to incomplete conversion and the formation of partially substituted intermediates.

Question 2: I suspect my reagents are contaminated with water. How can I minimize moisture contamination?

Strict anhydrous and anaerobic techniques are critical for a successful this compound ligand synthesis. Here are some key steps to minimize moisture contamination:

  • Dry Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the entire synthesis under an inert atmosphere, such as dry argon or nitrogen, using Schlenk line techniques or a glovebox.

  • Dry Glassware: All glassware should be thoroughly dried in an oven (at least 120°C) overnight and cooled under a stream of inert gas before use.

  • Careful Handling of Reagents: Handle moisture-sensitive reagents, like chlorophosphines and organolithium compounds, with care, using syringes or cannulas for transfers. The lithiated this compound intermediate is known to be extremely moisture-sensitive.[2]

Question 3: My reaction seems to be producing a significant amount of byproducts. What are the likely side reactions and how can I avoid them?

A common side reaction is the formation of phosphine oxides from the reaction of phosphinites with trace amounts of oxygen. To avoid this, ensure all steps are performed under a strictly inert atmosphere.

Another significant side reaction, particularly when synthesizing metal complexes, is ligand rearrangement. For instance, in the synthesis of titanium this compound complexes, an unprecedented rearrangement of the this compound ligand can occur in the presence of Ti(IV) and THF, leading to a different, undesired complex.[1] To mitigate this, consider using a different solvent like toluene or diethyl ether, or a different metal precursor (e.g., Ti(III) instead of Ti(IV)) which has been shown not to cause this rearrangement.[1]

Question 4: I'm having trouble purifying my this compound ligand. What are the recommended purification methods?

Purification of this compound ligands can be challenging due to their potential sensitivity and the presence of closely related impurities. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and may require some experimentation. Common solvent systems include pentane, hexane, or toluene.

  • Column Chromatography: For non-crystalline products or to separate mixtures of similar polarity, column chromatography on silica gel or alumina under an inert atmosphere can be employed. It is important to use deoxygenated solvents.

  • Filtration and Washing: In some cases, if the product precipitates out of the reaction mixture as a clean solid, simple filtration followed by washing with an appropriate solvent to remove soluble impurities may be sufficient.

Question 5: I am performing a one-pot synthesis of a Nickel-POCOP complex, but the yield is low. How can I optimize the reaction conditions?

For the one-pot synthesis of (this compound)NiCl complexes, several factors can be optimized to improve the yield:

  • Temperature: The reaction temperature plays a critical role. Heating is necessary for the in-situ generated HCl to oxidize the metallic nickel. For example, heating the reaction in toluene to 100°C can result in a significant yield.

  • Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction rate. Acetonitrile has been shown to be a more effective solvent than toluene in some cases, leading to higher yields.

  • Excess Reagents: Using an excess of the metal powder (e.g., nickel) can help drive the reaction to completion and improve the yield.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound ligand and complex synthesis, based on literature data.

ParameterVariationProductYield (%)Reference/Notes
Solvent Toluene(iPr-POCOP)NiCl70One-pot synthesis, 100°C
Acetonitrile(iPr-POCOP)NiCl72One-pot synthesis, 75°C
Acetonitrile (with excess Ni)(iPr-POCOP)NiCl93One-pot synthesis, 75°C
Pentane(tButhis compound)TiCl₃57Salt metathesis reaction.
Metal Precursor TiCl₄(THF)₂ in THFRearranged Ligand Complex-Unprecedented ligand rearrangement occurs.
TiCl₃(THF)₃ in THF(tButhis compound)TiCl₂59No ligand rearrangement observed.[1]
Intermediate Synthesis Lithium-halogen exchange[tButhis compound]Li99High-yielding synthesis of the lithiated intermediate.[2]

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical this compound Ligand (e.g., C₆H₄(OPPh₂)₂)

This protocol describes the synthesis of the free this compound ligand.

Materials:

  • Resorcinol (1 equivalent)

  • Triethylamine (2.2 equivalents)

  • Chlorodiphenylphosphine (2.1 equivalents)

  • Anhydrous Toluene

  • Anhydrous Hexane

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve resorcinol and triethylamine in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorodiphenylphosphine dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Filter the mixture through a cannula or a filter frit under an inert atmosphere to remove the salt.

  • Wash the precipitate with anhydrous toluene.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ligand by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel using a deoxygenated eluent.

Protocol 2: One-Pot Synthesis of (iPr-POCOP)NiCl

This protocol is an atom-economical one-pot synthesis of a nickel-POCOP pincer complex.

Materials:

  • Resorcinol (1 equivalent)

  • Chlorodiisopropylphosphine (2 equivalents)

  • Nickel powder (2 equivalents, excess)

  • Anhydrous Acetonitrile

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with resorcinol, nickel powder, and a magnetic stir bar.

  • Add anhydrous acetonitrile to the tube.

  • While stirring, add chlorodiisopropylphosphine to the suspension.

  • Seal the Schlenk tube and heat the reaction mixture to 75°C for 18 hours.

  • After cooling to room temperature, filter the reaction mixture to remove excess nickel powder and any insoluble byproducts.

  • Wash the solid residue with anhydrous acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the (iPr-POCOP)NiCl complex.

Visualizations

General this compound Ligand Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Resorcinol Resorcinol Derivative Reaction_Step Phosphinitation Resorcinol->Reaction_Step Chlorophosphine 2 x R₂PCl Chlorophosphine->Reaction_Step Base Base (e.g., NEt₃) Base->Reaction_Step POCOP_Ligand This compound Ligand Reaction_Step->POCOP_Ligand Salt Base·HCl Salt Reaction_Step->Salt

Caption: General reaction scheme for the synthesis of a this compound pincer ligand.

Troubleshooting Workflow for Low Yield in this compound Synthesis

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials (NMR, etc.) Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Inertness Verify Anhydrous/Anaerobic Technique Start->Check_Inertness Impure Impure Reagents Check_Purity->Impure Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Contamination Moisture/Air Contamination Check_Inertness->Contamination Impure->Check_Conditions No Purify_Reagents Purify/Re-purify Starting Materials Impure->Purify_Reagents Yes Suboptimal->Check_Inertness No Optimize_Conditions Optimize Temperature, Time, or Solvent Suboptimal->Optimize_Conditions Yes Side_Reaction Suspect Side Reactions (e.g., Rearrangement) Contamination->Side_Reaction No Improve_Technique Dry Glassware, Use Glovebox/Schlenk Line Contamination->Improve_Technique Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) to Identify Side Reaction Side_Reaction->Analyze_Byproducts Yes Modify_Synthesis Modify Synthetic Route (e.g., change solvent, precursor) Analyze_Byproducts->Modify_Synthesis

References

Technical Support Center: POCOP Catalyst Deactivation by N₂ and CO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with POCOP (bis(phosphinito)phenyl) pincer catalysts. It specifically addresses potential catalyst deactivation by nitrogen (N₂) and carbon monoxide (CO) and offers guidance on prevention and regeneration.

Troubleshooting Guides

Issue: My catalytic reaction is sluggish or has stopped completely after running under a nitrogen atmosphere.

Possible Cause: Deactivation of the this compound catalyst by dinitrogen (N₂). While often considered inert, N₂ can coordinate to electron-rich metal centers, such as those in some pincer complexes, forming stable dinitrogen adducts that are catalytically inactive. This is a known deactivation pathway for some iridium-based pincer catalysts and can be inferred as a potential pathway for highly reactive this compound systems.

Troubleshooting Steps:

  • Verify Inert Atmosphere Purity: Ensure your nitrogen source is of high purity and free from contaminants like oxygen and moisture, which can also deactivate the catalyst. Use a robust glovebox or Schlenk line technique.

  • Switch to an Alternative Inert Gas: If N₂ deactivation is suspected, switch to an argon (Ar) atmosphere. Argon is a noble gas and is far less likely to coordinate to the metal center.

  • Attempt Catalyst Regeneration (See Protocol Below): Gentle heating under vacuum or purging with an inert gas like argon may be sufficient to dissociate the weakly bound N₂ ligand and regenerate the active catalyst.

  • Spectroscopic Analysis: If possible, obtain NMR (e.g., ³¹P NMR) or IR spectra of the catalyst under N₂. The formation of a dinitrogen complex may be indicated by characteristic shifts in the spectra. For instance, in related iridium pincer complexes, the formation of N₂ adducts leads to distinct changes in the hydride and phosphine signals in NMR spectra.

Issue: My reaction involving CO gas as a substrate or a reaction that produces CO as a byproduct is showing poor performance.

Possible Cause: Deactivation of the this compound catalyst by carbon monoxide (CO). CO is a strong π-accepting ligand and can bind tightly to the metal center of the this compound catalyst, forming a stable metal-carbonyl complex. This complex is often catalytically inactive as the CO occupies the coordination site required for substrate activation. This is a common deactivation mechanism for many transition metal catalysts.

Troubleshooting Steps:

  • Control CO Concentration: If CO is a substrate, experiment with lower partial pressures of CO to find a balance between reaction rate and catalyst stability. If CO is a byproduct, consider strategies to remove it from the reaction mixture as it forms (e.g., using a CO scavenger, if compatible with the reaction chemistry).

  • Increase Reaction Temperature: In some cases, the M-CO bond can be labile at higher temperatures. A controlled increase in reaction temperature may promote CO dissociation and regenerate the active catalyst. However, be mindful of potential thermal degradation of the catalyst or substrates.

  • Competitive Inhibition: Introduce a weakly coordinating ligand that can compete with CO for the active site but is easily displaced by the substrate. This is an advanced strategy that requires careful tuning.

  • Spectroscopic Monitoring: Use in-situ IR spectroscopy to monitor the C-O stretching frequency of the metal-bound CO. The position of this band can provide information about the electronic environment of the metal center and the strength of the M-CO bond. For many palladium complexes, terminal CO ligands show strong IR absorptions in the range of 1800-2100 cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: How can I prevent this compound catalyst deactivation by N₂?

A1: The most effective method is to use argon as the inert gas for your reactions, especially during catalyst pre-activation and long reaction times. If N₂ must be used, ensure it is of the highest purity. For particularly sensitive catalysts, minimizing the headspace volume of N₂ in the reaction vessel can also be a consideration.

Q2: Is deactivation by N₂ reversible?

A2: In many cases, the binding of N₂ to a metal center is reversible. The deactivation can often be reversed by placing the catalyst under a high vacuum to remove the N₂, purging the system with argon, or gently heating the catalyst under an argon atmosphere.

Q3: How can I avoid CO-induced deactivation?

A3: The primary strategy is to control the concentration of CO. This can be achieved by optimizing the partial pressure of CO when it is a reactant or by implementing methods to remove it if it is a byproduct. Running the reaction in an open system (e.g., with a gentle gas flow) can sometimes be more efficient than in a closed system for reactions where CO dissociation is required for catalytic turnover.

Q4: Can a CO-deactivated this compound catalyst be regenerated?

A4: Regeneration from CO poisoning can be more challenging than from N₂ due to the stronger M-CO bond. However, it is sometimes possible. Methods to attempt include:

  • Thermal Treatment: Heating the catalyst under a flow of inert gas (argon) can sometimes induce CO dissociation.

  • Oxidative/Reductive Cycling: In some cases, carefully controlled oxidation and subsequent reduction of the metal center can remove coordinated CO. However, this is a harsh method and may degrade the pincer ligand. This approach is more common for heterogeneous catalysts.

  • Displacement: Using a ligand with a stronger affinity for the metal center that can later be removed might displace CO, but this is a complex, multi-step process.

Q5: Are there any structural features of the this compound ligand that can influence its susceptibility to deactivation by N₂ or CO?

A5: Yes, the electronic and steric properties of the this compound ligand can play a significant role.

  • Electronic Effects: More electron-donating pincer ligands will result in a more electron-rich metal center, which can enhance the back-bonding to π-accepting ligands like N₂ and CO, leading to stronger binding and a higher likelihood of deactivation.

  • Steric Effects: Bulky substituents on the phosphorus atoms of the this compound ligand can sterically hinder the approach and binding of N₂ and CO to the metal center, thus reducing the likelihood of deactivation.

Data Presentation

Table 1: Comparison of Inhibitory Gas Binding Properties (Illustrative Data Based on Related Pincer Complexes)

Inhibitory GasBinding ModeTypical M-L Bond StrengthSpectroscopic Signature (IR for CO)Reversibility
N₂ End-on (η¹)Weak to moderateNot typically IR activeOften reversible with heat/vacuum
CO Terminal (η¹)Moderate to strongStrong ν(CO) band: 1800-2100 cm⁻¹Often challenging to reverse

Experimental Protocols

Protocol 1: Experimental Workflow for Testing Catalyst Deactivation by a Gaseous Inhibitor (N₂ or CO)

This protocol describes a general method for assessing the impact of a gaseous inhibitor on the activity of a this compound catalyst in a model reaction.

  • Establish a Baseline Reaction:

    • In a glovebox, charge a reaction vessel with the this compound catalyst, substrate, and any other reagents in a suitable solvent under an argon atmosphere.

    • Run the reaction under standard conditions (e.g., temperature, stirring speed) and monitor the conversion over time using an appropriate analytical technique (e.g., GC, NMR, HPLC). This will serve as your baseline activity.

  • Introduce the Inhibitory Gas:

    • Repeat the reaction from step 1, but after the initial reagents are mixed, replace the argon atmosphere with the gas to be tested (N₂ or a specific partial pressure of CO mixed with an inert gas like argon).

    • This can be done by evacuating the headspace and backfilling with the test gas or by bubbling the gas through the reaction mixture for a set period.

  • Monitor the Reaction:

    • Monitor the reaction progress under the new atmosphere at the same time points as the baseline experiment.

  • Analyze the Data:

    • Compare the reaction profiles of the baseline and the inhibited reaction. A significant decrease in the reaction rate in the presence of the test gas indicates catalyst deactivation.

  • Attempt Regeneration:

    • If deactivation is observed, attempt to regenerate the catalyst. For N₂ deactivation, degas the reaction mixture under vacuum for an extended period and then backfill with argon. For CO deactivation, you might try purging with argon at an elevated temperature.

    • Continue to monitor the reaction to see if any catalytic activity is recovered.

Protocol 2: In-situ IR Spectroscopy for Monitoring CO Binding

This protocol is for observing the formation of a metal-carbonyl complex.

  • Prepare the Catalyst Solution:

    • In an inert atmosphere, prepare a solution of the this compound catalyst in a suitable IR-transparent solvent (e.g., dry, degassed dichloromethane or THF) in a specialized high-pressure IR cell.

  • Acquire a Background Spectrum:

    • Record a background IR spectrum of the solvent and catalyst solution.

  • Introduce CO:

    • Pressurize the IR cell with a known pressure of CO gas.

  • Record Spectra Over Time:

    • Record IR spectra at regular intervals. The appearance and growth of a new, sharp absorption band in the 1800-2100 cm⁻¹ region is indicative of the formation of a Pd-CO bond.

  • Data Analysis:

    • The position, intensity, and number of ν(CO) bands can provide information about the structure and electronic properties of the carbonyl complex.

Visualizations

Deactivation_by_N2 Active_Catalyst Active this compound-Pd(0) Catalyst N2_Complex Inactive [this compound-Pd]-N₂ Complex Active_Catalyst->N2_Complex + N₂ (excess) N2_Complex->Active_Catalyst - N₂ (Vacuum or Ar purge)

Caption: Deactivation of a this compound catalyst by N₂ forming an inactive dinitrogen complex.

Deactivation_by_CO Active_Catalyst Active this compound-Pd Catalyst CO_Complex Inactive [this compound-Pd]-CO Complex Active_Catalyst->CO_Complex + CO CO_Complex->Active_Catalyst - CO (Heat or displacement)

Caption: Deactivation of a this compound catalyst by CO forming a stable carbonyl complex.

Troubleshooting_Workflow Start Reaction Sluggish or Stalled Check_Gases Check Purity of N₂/Reagents Start->Check_Gases Check_CO Is CO a Substrate or Byproduct? Start->Check_CO Switch_Gas Switch to Argon Atmosphere Check_Gases->Switch_Gas If N₂ is suspected No_Resolution Consult Further / Modify Catalyst Check_Gases->No_Resolution Purity OK Regenerate Attempt Catalyst Regeneration Switch_Gas->Regenerate Resolution Problem Resolved Switch_Gas->Resolution Control_CO Lower CO Partial Pressure / Remove Byproduct Check_CO->Control_CO Yes Check_CO->No_Resolution No Control_CO->Regenerate Control_CO->Resolution Regenerate->Resolution Regenerate->No_Resolution

Caption: A logical workflow for troubleshooting this compound catalyst deactivation.

Technical Support Center: Optimizing POCOP-Pincer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for POCOP-pincer complex catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments using this compound-pincer catalysts.

Problem 1: Low or No Catalytic Activity

Possible Causes and Solutions

  • Catalyst Precursor Activation: Many this compound-pincer complexes are pre-catalysts and require in-situ activation to generate the active catalytic species. For instance, a nickel hydride complex, often the active species in CO2 hydroboration, can be generated in situ from various nickel precursors.[1] The ease of formation of this active hydride species directly impacts the catalytic activity.[1]

    • Recommendation: Review the literature for the specific activation protocol for your this compound complex. This may involve the addition of a co-catalyst or an activator. For some cobalt this compound pincer complexes used in hydrosilylation, pre-activation with aldehydes can improve efficiency.[2]

  • Catalyst Deactivation: The catalyst may be deactivating under the reaction conditions.

    • Ligand Degradation: In some cases, reagents like catecholborane (HBcat) can cleave the P-O bonds in the this compound ligand backbone, leading to catalyst degradation. This has been observed for palladium hydrides with smaller phosphorus substituents.[3]

    • Formation of Inactive Species: Trace impurities in substrates or the reaction atmosphere can lead to the formation of inactive catalyst species. For example, iridium this compound complexes can form inactive carbonyl complexes in the presence of certain impurities in alcohols during dehydrogenation reactions.[4] Similarly, electron-poor iridium pincer complexes can be deactivated by forming N2 or CO complexes.[5]

    • Recommendation:

      • Ensure high purity of substrates and solvents. Purification of substrates, for instance by distillation, can prevent the formation of inactive species.[4]

      • Maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric gases.

      • Consider the steric and electronic properties of your ligand. Bulky substituents on the phosphorus atoms (e.g., tBu vs. iPr) can enhance catalyst stability.[1]

  • Incorrect Reaction Conditions: The temperature, pressure, or solvent may not be optimal for the specific catalytic reaction.

    • Recommendation: Systematically screen reaction parameters. For example, in the carboxylation of ethylene with CO2, the turnover number (TON) for a [NiCl2(dppp)] catalyst increased significantly from 33 mol/mol Ni at 30 °C to 290 mol/mol Ni at 130 °C.[6]

Problem 2: Poor Product Yield or Selectivity

Possible Causes and Solutions

  • Suboptimal Catalyst Loading: The amount of catalyst used can significantly impact the reaction outcome. High catalyst loading is often required, which can be a drawback.[2] The goal is to find a system that is efficient at low catalyst loadings.[2]

    • Recommendation: Screen a range of catalyst loadings. In some C-S cross-coupling reactions, high conversions have been achieved with low catalyst loadings of novel para-poly-aromatic acyl-functionalized nickel this compound-pincer complexes.[7]

  • Substrate to Ligand/Catalyst Ratio: The ratio of your substrate to the catalyst and ligand can influence the reaction rate and selectivity.

    • Recommendation: Optimize the substrate-to-catalyst ratio. For certain dehydrogenation reactions, a lower catalyst concentration (and thus a higher substrate-to-catalyst ratio) can lead to higher turnover frequencies.[4]

  • Solvent Effects: The solvent plays a crucial role in catalysis by influencing reaction rates, selectivity, and catalyst stability.[8][9] Solvents can directly participate in reaction steps, compete with reactants for catalyst coordination, and alter the stability of reactants, transition states, and products.[8]

    • Recommendation: Conduct a solvent screen. The choice of solvent can be critical, as seen in the synthesis of this compound-nickel complexes where toluene at 100 °C or acetonitrile at 75 °C were effective.[10] For reactions involving polar and nonpolar species, a mixed solvent system might improve the dispersion of the active component.[11]

Problem 3: Reaction Reproducibility Issues

Possible Causes and Solutions

  • Inconsistent Reagent Quality: As mentioned earlier, trace impurities in substrates or solvents can drastically affect catalytic performance, leading to erratic results.[4]

    • Recommendation: Use reagents from a consistent, high-purity source and consider purification before use.

  • Atmosphere Control: Inconsistent exclusion of air and moisture can lead to variable results, especially with sensitive organometallic catalysts.

    • Recommendation: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

Frequently Asked Questions (FAQs)

Q1: How do I choose the right this compound ligand for my reaction?

A1: The choice of the this compound ligand is critical and depends on the specific reaction and metal center. Key factors to consider are:

  • Steric Bulk: The size of the substituents on the phosphorus atoms (e.g., tert-butyl, isopropyl, phenyl) influences the stability of the complex and the accessibility of the metal center. For instance, in the hydroboration of CO2 with nickel catalysts, complexes with iPr2P arms are more active than those with tBu2P arms, while those with phenyl-substituted arms were found to decompose.[1]

  • Electronic Effects: The electronic properties of the ligand backbone and the phosphorus substituents can be tuned to modify the reactivity of the metal center.

Q2: What is a typical catalyst loading for a this compound-catalyzed reaction?

A2: Catalyst loading can vary significantly depending on the reaction. While some reactions may require higher loadings (e.g., 3 mol%), others have been optimized to be efficient at much lower loadings (e.g., 0.1 mol% or even 0.05 mol%).[12][13] It is always recommended to screen a range of catalyst loadings to find the optimal concentration for your specific application.

Q3: How does temperature affect this compound catalysis?

A3: Temperature is a critical parameter. For many reactions, increasing the temperature increases the reaction rate and turnover number. For example, some cobalt this compound pincer complexes catalyze the hydrosilylation of aldehydes at elevated temperatures (≥100°C) in a closed system, but can function at a milder 50°C in an open system.[2] However, excessively high temperatures can lead to catalyst decomposition. Therefore, it is essential to find the optimal temperature that balances reaction rate and catalyst stability.

Q4: Can the solvent really make a big difference in my reaction?

A4: Absolutely. The solvent can have a profound impact on the reaction outcome.[8][9] It can influence catalyst solubility, stability, and reactivity, as well as the solubility of reactants and products. A solvent screen is a crucial part of optimizing any new catalytic reaction.

Quantitative Data Summary

Table 1: Effect of Temperature on Catalyst Turnover Number (TON)

Catalyst Reaction Temperature (°C) TON (mol/mol catalyst) Reference
[NiCl2(dppp)] Ethylene Carboxylation 30 33 [6]
[NiCl2(dppp)] Ethylene Carboxylation 130 290 [6]
[PdCl2(dppp)] Ethylene Carboxylation 30 3 [6]

| [PdCl2(dppp)] | Ethylene Carboxylation | 130 | 111 |[6] |

Table 2: Optimization of Catalyst Loading in C-S Cross-Coupling

Catalyst Catalyst Loading (mol%) Reaction Yield (%) Reference
Ni-POCOP Complex 7 Not specified Iodobenzene thiolation 99 [7]
Ni-POCOP Complex 1 Not specified Iodobenzene thiolation 100 [7]

| Asymmetric POCSP–Ni(II) | 0.3 | Iodobenzene + Diphenyl disulfide | Optimal |[14] |

Experimental Protocols

Protocol 1: General Procedure for a this compound-Ni Catalyzed C-S Cross-Coupling Reaction

This protocol is adapted from studies on C-S cross-coupling reactions catalyzed by Ni-POCOP pincer complexes.[7]

  • Preparation: In a glovebox, add the Ni-POCOP pincer complex (e.g., 0.01 mmol, 1 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (e.g., iodobenzene, 1.0 mmol), the thiol (1.2 mmol), and a base (e.g., NaOtBu, 1.5 mmol).

  • Solvent Addition: Add the desired solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound Catalyst prep2 Add Reactants (Aryl Halide, Thiol) prep1->prep2 prep3 Add Base prep2->prep3 prep4 Add Solvent prep3->prep4 react1 Seal & Heat prep4->react1 react2 Monitor Progress (GC/TLC) react1->react2 workup1 Quench & Extract react2->workup1 workup2 Dry & Concentrate workup1->workup2 purify Column Chromatography workup2->purify

Caption: General workflow for a this compound-catalyzed cross-coupling reaction.

troubleshooting_logic start Low/No Reaction Yield cause1 Catalyst Inactive? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Reagent Issue? start->cause3 solution1a Check Activation Protocol cause1->solution1a solution1b Investigate Deactivation (e.g., Ligand Degradation) cause1->solution1b solution2a Screen Temperature cause2->solution2a solution2b Screen Solvent cause2->solution2b solution2c Optimize Catalyst Loading cause2->solution2c solution3a Purify Substrates/Solvents cause3->solution3a solution3b Ensure Inert Atmosphere cause3->solution3b

Caption: Troubleshooting logic for low reaction yield in this compound catalysis.

References

POCOP catalyst regeneration and reactivation methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for POCOP catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this compound catalysts.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is sluggish or has stopped completely. What are the potential causes?

A1: A sluggish or stalled reaction is often due to catalyst deactivation. The primary causes of deactivation for this compound catalysts fall into three main categories: chemical, mechanical, and thermal.[1][2][3]

  • Chemical Deactivation:

    • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive. Common poisons for pincer catalysts include sulfur compounds, carbon monoxide (CO), and sometimes even dinitrogen (N₂).[3][4]

    • Formation of Inactive Complexes: The catalyst can react with components of the reaction mixture or byproducts to form stable, catalytically inactive species. For example, iridium this compound catalysts have been observed to form inactive dinitrogen, carbonyl, and tetrahydride complexes.[4]

    • Ligand Degradation: The this compound pincer ligand itself can degrade under harsh reaction conditions, leading to the loss of the active catalytic species.

  • Thermal Deactivation:

    • Sintering: At high temperatures, the metal nanoparticles on a supported catalyst can agglomerate, leading to a decrease in the active surface area.[1] While many this compound catalysts are homogeneous, this can be a factor for heterogenized systems.

  • Mechanical Deactivation:

    • Fouling/Masking: Deposition of solid materials, such as polymers or coke, on the catalyst surface can block active sites.[1]

Q2: How can I determine the cause of my this compound catalyst deactivation?

A2: Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of analytical techniques can provide valuable insights:

  • NMR Spectroscopy: ¹H, ³¹P, and ¹³C NMR can be used to characterize the catalyst before and after the reaction. Changes in the spectra can indicate ligand degradation, formation of new inactive species, or coordination of inhibitors. For instance, the formation of an iridium carbonyl complex can be identified by a characteristic signal in the ¹³C NMR spectrum.[4]

  • Mass Spectrometry: This can help identify the molecular weights of catalyst species and any degradation products.

  • X-ray Crystallography: If single crystals of the deactivated catalyst can be obtained, X-ray diffraction can provide a definitive structure of the inactive species.

  • Elemental Analysis: Can detect the presence of poisons like sulfur.

Q3: Are there general strategies to prevent this compound catalyst deactivation?

A3: Yes, several preventative measures can be taken to prolong the life of your this compound catalyst:

  • Purification of Reagents and Solvents: Ensure all reactants, solvents, and gases are of high purity and free from potential catalyst poisons. Degassing solvents and running reactions under an inert atmosphere (e.g., Argon) can prevent the formation of inactive dinitrogen or oxide complexes.

  • Control of Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation pathways.

  • Optimization of Reaction Conditions: Carefully screen reaction parameters such as catalyst loading, substrate concentration, and reaction time to avoid conditions that favor deactivation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered with this compound catalysts.

Issue 1: Low or No Catalytic Activity from the Start
Possible Cause Troubleshooting Step
Improper Catalyst Activation Review the activation protocol for your specific this compound catalyst. Some require an activation step, such as deprotonation with a base, to generate the active species.
Presence of Inhibitors in Starting Materials Purify all reactants and solvents. Consider passing them through a column of activated alumina or a suitable scavenger to remove trace impurities.
Incorrect Reaction Setup Ensure the reaction is performed under a strictly inert atmosphere if the catalyst is air- or moisture-sensitive.
Issue 2: Catalyst Deactivation During the Reaction
Possible Cause Troubleshooting Step
Formation of Inactive Carbonyl Species If CO is a potential byproduct or impurity, consider adding a CO scavenger or performing the reaction under conditions that disfavor CO formation.
Formation of Inactive Dinitrogen Complex If the reaction is sensitive to N₂, use Argon as the inert gas instead of Nitrogen.
Ligand Degradation Analyze the catalyst post-reaction by NMR to check for ligand integrity. If degradation is observed, consider using a more robust this compound ligand or milder reaction conditions.
Product Inhibition Monitor the reaction progress over time. If the rate decreases significantly at higher conversions, the product may be inhibiting the catalyst. Consider strategies like in-situ product removal.

Catalyst Regeneration and Reactivation Protocols

Disclaimer: The following protocols are generalized procedures and may require optimization for your specific this compound catalyst system and application.

Protocol 1: Regeneration of Ruthenium-based Catalysts by Inert Gas Purging

This method is suitable for removing volatile inhibitors or decomposition products from the catalyst. A patent suggests that purging with an inert gas can restore the initial activity of a ruthenium catalyst used in hydrogenation.[5]

Experimental Protocol:

  • After the reaction, carefully remove the reaction mixture from the flask containing the catalyst under an inert atmosphere.

  • Wash the catalyst with a suitable, dry, and degassed solvent (e.g., toluene, THF) to remove any residual substrate and product.

  • Connect the flask to a source of dry, inert gas (e.g., Argon).

  • Gently purge the catalyst with the inert gas for a period of 1-4 hours. A gentle warming (e.g., 40-50 °C) may aid in the removal of volatile species.

  • After purging, the catalyst can be reused in a new reaction.

Protocol 2: Reactivation of Iridium-based Catalysts from Inactive Hydride Species

Deactivated iridium this compound catalysts can sometimes exist as stable dihydride or tetrahydride complexes.[4] Reactivation may be possible by removing the hydrogen atmosphere.

Experimental Protocol:

  • If the deactivation is suspected to be due to the formation of polyhydride species, remove the hydrogen source from the reaction.

  • Place the reaction mixture under a vacuum for a period of 30-60 minutes to facilitate the removal of H₂ gas, which can drive the equilibrium away from the inactive hydride species.[4]

  • Re-introduce an inert atmosphere (Argon) and monitor for the return of catalytic activity.

Quantitative Data

Currently, there is limited quantitative data in the public domain specifically detailing the regeneration efficiency of this compound catalysts in organic synthesis. The following table is a conceptual representation of how such data could be presented.

Catalyst System Deactivation Cause Regeneration Method Activity of Fresh Catalyst (TOF, h⁻¹) Activity of Deactivated Catalyst (TOF, h⁻¹) Activity after Regeneration (TOF, h⁻¹) Regeneration Efficiency (%)
(this compound)Ir-H₂Dihydride formationVacuum1501012080%
(this compound)Ru-ClCO poisoningArgon Purge (2h, 50°C)200516080%

Visualizations

Deactivation and Reactivation Workflow

deactivation_reactivation_workflow Active Active this compound Catalyst Reaction Catalytic Reaction Active->Reaction Catalysis Deactivated Deactivated Catalyst (e.g., Hydride, Carbonyl) Regeneration Regeneration/ Reactivation Deactivated->Regeneration Treatment Reaction->Deactivated Deactivation Regeneration->Active Reactivation Poison Poisons (CO, S, etc.) Poison->Reaction Conditions Harsh Conditions (High T, Impure Reagents) Conditions->Reaction troubleshooting_logic Start Reaction Inactive/ Sluggish? CheckActivation Verify Catalyst Activation Protocol Start->CheckActivation Yes Optimize Optimize Reaction Conditions Start->Optimize No PurifyReagents Purify Reagents and Solvents CheckActivation->PurifyReagents Protocol Correct InertAtmosphere Ensure Inert Atmosphere PurifyReagents->InertAtmosphere Reagents Pure AnalyzeCatalyst Analyze Deactivated Catalyst (NMR, MS) InertAtmosphere->AnalyzeCatalyst Atmosphere Correct Regenerate Attempt Regeneration Protocol AnalyzeCatalyst->Regenerate Deactivation Mechanism Identified Regenerate->Optimize Regeneration Successful

References

Technical Support Center: Managing Catalyst Poisoning in POCOP-Pincer Complex Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and mitigate catalyst poisoning in POCOP-pincer complex catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound-pincer complexes?

A1: Catalyst poisoning refers to the deactivation of a this compound-pincer catalyst through chemical modification of the metal center or the pincer ligand by impurities or reaction byproducts. This leads to a partial or complete loss of catalytic activity. Poisoning is a chemical deactivation mechanism, distinct from thermal degradation or physical fouling.

Q2: What are the most common catalyst poisons for Palladium and Nickel this compound complexes?

A2: Based on general knowledge of palladium and nickel catalysts, the most probable poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are notorious for strongly binding to and deactivating palladium and nickel centers.

  • Carbon Monoxide (CO): CO can competitively bind to the metal center, blocking access for reactants and inhibiting the catalytic cycle.

  • Halides: Residual halide impurities from starting materials can negatively impact catalytic activity.

  • Strong Lewis Acids: These can induce the decomposition of the this compound pincer ligand itself.[1]

  • Intramolecular Nucleophiles: Can lead to the breakdown of the pincer backbone.[1]

  • Oxygen: Aerobic conditions can lead to the decomposition of some this compound complexes.

Q3: How can I tell if my this compound-catalyzed reaction is poisoned?

A3: Signs of catalyst poisoning include:

  • A significant decrease in reaction rate or complete reaction stalling.

  • Lower than expected product yield.

  • A change in the color of the reaction mixture, which might indicate decomposition of the catalyst.

  • Inconsistent results between different batches of reagents or solvents.

Q4: What is the mechanism of catalyst poisoning?

A4: Poisoning typically occurs through two primary mechanisms:

  • Chemisorption: The poison molecule forms a strong chemical bond with the active metal center of the this compound complex, rendering it inaccessible to the reactants.

  • Ligand Degradation: The poison can react with the this compound pincer ligand, causing it to decompose and release the metal, leading to catalyst deactivation. Strong Lewis acids are known to cause this type of degradation.[1]

Q5: Can a poisoned this compound catalyst be regenerated?

A5: Regeneration of poisoned this compound catalysts is challenging and not always possible. However, some general strategies that have been successful for other palladium and nickel catalysts may be attempted with caution:

  • For Sulfur Poisoning: Treatment with a hydrogen stream at elevated temperatures can sometimes remove adsorbed sulfur.

  • For CO Poisoning: Purging the reaction system with an inert gas (like argon or nitrogen) can sometimes displace reversibly bound CO.

  • It is crucial to note that regeneration conditions might also lead to the degradation of the this compound complex itself.

Troubleshooting Guides

Issue 1: Sudden Drop in Catalytic Activity
Possible Cause Diagnostic Action Proposed Solution
Sulfur Poisoning Analyze starting materials and solvents for sulfur content using techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).Purify all reagents and solvents. Consider passing them through a column of activated alumina or a suitable scavenger resin to remove sulfur impurities.
Carbon Monoxide Poisoning If using CO as a reagent or if it's a potential byproduct, monitor the reaction headspace with a CO sensor.Ensure a CO-free atmosphere by thoroughly purging the reaction vessel with an inert gas. If CO is a necessary reagent, optimize its concentration to minimize inhibition.
Ligand Degradation by Lewis Acids If a Lewis acid is present or could be generated in situ, analyze a sample of the reaction mixture by ³¹P NMR to check for new phosphorus signals indicative of ligand decomposition.Avoid the use of strong Lewis acids if possible. If essential, consider using a more robust this compound ligand or performing the reaction at a lower temperature to minimize ligand degradation.
Issue 2: Inconsistent Reaction Yields Between Batches
Possible Cause Diagnostic Action Proposed Solution
Variable Impurities in Reagents Screen different batches of starting materials and solvents for potential poisons using GC-MS or ICP-MS.Source high-purity reagents from reliable suppliers. Implement a routine quality control check on all incoming materials.
Aerobic Decomposition Run a control reaction under strictly anaerobic conditions and compare the results to reactions performed under standard inerting techniques.Improve anaerobic techniques. Use a glovebox for catalyst handling and reaction setup. Degas all solvents thoroughly before use.

Quantitative Data on Catalyst Poisoning

While specific quantitative data for the poisoning of this compound-pincer complexes is not extensively available in the literature, the following table provides illustrative data from studies on related palladium and nickel catalysts to demonstrate the potential impact of common poisons.

Catalyst System Poison Concentration of Poison Effect on Catalytic Activity Reference
Supported Pd CatalystH₂S2 ppm in feed~50% reduction in methanation activity; complete loss of oxygenate activity[2]
Supported Ni CatalystCOVariableReaction rate is influenced by both CO and CO₂ pressure.[3]
Ni-containing enzymeCyanide (CO analogue)100 µMPartial protection against inhibition by CO, indicating competitive binding.[4]

Note: The impact of poisons is highly dependent on the specific this compound ligand, the metal center, the reaction conditions, and the nature of the catalytic reaction. The data above should be considered as a general guide.

Experimental Protocols

Protocol 1: Detection of Ligand Degradation by ³¹P NMR Spectroscopy

Objective: To identify the decomposition of the this compound pincer ligand in the presence of a suspected poison (e.g., a strong Lewis acid).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the intact this compound catalyst in a suitable deuterated solvent (e.g., C₆D₆, CD₂Cl₂).

    • Acquire a baseline ³¹P NMR spectrum of the pure catalyst. The spectrum should show a characteristic signal for the phosphorus atoms of the pincer ligand.

    • In a separate NMR tube, prepare a solution of the this compound catalyst in the same deuterated solvent.

    • Add a stoichiometric or catalytic amount of the suspected poison (e.g., AlCl₃) to the NMR tube.

  • NMR Acquisition:

    • Acquire ³¹P NMR spectra at regular intervals (e.g., every 15 minutes) to monitor any changes.

  • Data Analysis:

    • Compare the spectra over time to the baseline spectrum.

    • The appearance of new phosphorus signals, a decrease in the intensity of the original catalyst signal, or significant changes in chemical shifts can indicate ligand degradation.

Protocol 2: Identification of Sulfur Poisoning by X-ray Photoelectron Spectroscopy (XPS)

Objective: To detect the presence of sulfur on a recovered this compound catalyst.

Methodology:

  • Sample Preparation:

    • After a suspected poisoned reaction, carefully recover the this compound catalyst. This may involve precipitation and filtration, followed by washing with a volatile solvent to remove any non-adsorbed species.

    • Prepare a sample of the fresh, un-used catalyst as a control.

    • Mount a small amount of the dried recovered catalyst and the fresh catalyst onto separate XPS sample holders.

  • XPS Analysis:

    • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the S 2p, Pd 3d (for palladium complexes), or Ni 2p (for nickel complexes), P 2p, and O 1s regions.

  • Data Analysis:

    • Compare the XPS spectra of the recovered and fresh catalysts.

    • The presence of a peak in the S 2p region of the recovered catalyst, which is absent in the fresh catalyst, is a strong indication of sulfur poisoning.

    • The binding energies of the S 2p, Pd 3d, or Ni 2p peaks can provide information about the chemical state of the adsorbed sulfur and the effect on the metal center.

Visualizations

Catalyst_Poisoning_Mechanism cluster_active Active Catalytic Cycle cluster_poisoning Poisoning Pathway Active Catalyst Active Catalyst Products Products Active Catalyst->Products Reaction Poisoned Catalyst Poisoned Catalyst Active Catalyst->Poisoned Catalyst Deactivation Reactants Reactants Reactants->Active Catalyst Binding Poison Poison Poison->Poisoned Catalyst

Caption: Mechanism of catalyst poisoning.

Troubleshooting_Workflow Start Start Reduced_Activity Reduced Catalytic Activity? Start->Reduced_Activity Check_Reagents Analyze Reagents for Impurities (GC-MS, ICP-MS) Reduced_Activity->Check_Reagents Yes Check_Ligand_Integrity Monitor Ligand Integrity (31P NMR) Reduced_Activity->Check_Ligand_Integrity Yes Check_Atmosphere Verify Inert Atmosphere Reduced_Activity->Check_Atmosphere Yes End End Reduced_Activity->End No Purify_Reagents Purify Reagents Check_Reagents->Purify_Reagents Modify_Conditions Modify Reaction Conditions Check_Ligand_Integrity->Modify_Conditions Improve_Inerting Improve Inerting Technique Check_Atmosphere->Improve_Inerting Purify_Reagents->End Modify_Conditions->End Improve_Inerting->End

Caption: Troubleshooting workflow for reduced catalyst activity.

Regeneration_Logic Poisoned_Catalyst Poisoned_Catalyst Identify_Poison Identify the Poison (XPS, Elemental Analysis) Poisoned_Catalyst->Identify_Poison Sulfur_Poisoning Sulfur Poisoning? Identify_Poison->Sulfur_Poisoning CO_Poisoning CO Poisoning? Sulfur_Poisoning->CO_Poisoning No Thermal_Treatment Thermal Treatment under H2 Sulfur_Poisoning->Thermal_Treatment Yes Ligand_Degradation Ligand Degradation? CO_Poisoning->Ligand_Degradation No Inert_Gas_Purge Inert Gas Purge CO_Poisoning->Inert_Gas_Purge Yes No_Regeneration Regeneration Unlikely, Use Fresh Catalyst Ligand_Degradation->No_Regeneration Yes End End Ligand_Degradation->End No Regenerated_Catalyst Regenerated_Catalyst Thermal_Treatment->Regenerated_Catalyst Inert_Gas_Purge->Regenerated_Catalyst No_Regeneration->End Regenerated_Catalyst->End

Caption: Logical steps for catalyst regeneration.

References

Technical Support Center: Improving Selectivity in POCOP-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of their POCOP-catalyzed reactions.

Troubleshooting Guide: Low Selectivity

This guide addresses common issues related to poor chemo-, regio-, and enantioselectivity in this compound-catalyzed reactions.

Issue 1: Poor Chemoselectivity (e.g., formation of side products, low yield of the desired product)

Question Possible Cause Suggested Solution
My reaction is producing significant amounts of homocoupling byproducts. How can I minimize this? The catalytic cycle leading to the desired cross-coupling is slow relative to the homocoupling pathway. This can be due to inefficient oxidative addition or transmetalation.1. Modify the this compound Ligand: Alter the steric bulk of the phosphine substituents. Less bulky substituents can sometimes facilitate faster oxidative addition. 2. Adjust the Base: The choice of base is crucial. A weaker base might disfavor the decomposition pathways that lead to homocoupling. 3. Lower the Reaction Temperature: This can often suppress side reactions which may have a higher activation energy than the desired transformation.
I am observing decomposition of my starting materials or the desired product. What can I do? The catalyst might be too active, or the reaction conditions are too harsh, leading to undesired side reactions or product degradation.1. Use a Milder Base: Switch to a weaker base to reduce the rate of decomposition. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote undesired pathways. 3. Screen Different Solvents: The solvent can influence the stability of intermediates. A less polar solvent might be beneficial.
The reaction is not proceeding to completion, and I'm left with unreacted starting materials along with my product and byproducts. The catalyst may be deactivating over the course of the reaction.1. Check for Catalyst Deactivation Pathways: For certain this compound catalysts, P-C bond cleavage can be a deactivation pathway. Consider using ligands with modified backbones to enhance stability. 2. Add a Co-catalyst or Additive: In some cases, additives can stabilize the active catalytic species or regenerate the catalyst. 3. Ensure Inert Atmosphere: this compound catalysts can be sensitive to air and moisture. Ensure rigorous exclusion of oxygen and water.

Issue 2: Poor Regioselectivity (e.g., incorrect substitution pattern on an aromatic ring)

Question Possible Cause Suggested Solution
My cross-coupling reaction is yielding a mixture of ortho, meta, and para isomers. How can I favor one over the others? The electronic and steric properties of the this compound ligand and the substrate are not sufficiently directing the reaction to the desired position.1. Modify the Steric Bulk of the this compound Ligand: Increasing the steric bulk on the phosphine donors can enhance selectivity for the less sterically hindered position on the substrate. 2. Tune the Electronic Properties of the Ligand: Electron-donating or electron-withdrawing groups on the aryl backbone of the this compound ligand can influence the electronic environment at the metal center, which in turn can affect regioselectivity. 3. Change the Metal Center: While less common, exploring different metal centers compatible with this compound ligands (e.g., Ni, Pd, Pt) can sometimes alter the regiochemical outcome.
I am trying to functionalize a C-H bond, but the reaction is not selective for the desired position. The directing group on the substrate may not be effective enough, or the intrinsic reactivity of different C-H bonds is similar.1. Optimize the Directing Group: If applicable, consider if a different directing group could provide better regiocontrol. 2. Ligand Modification: Fine-tuning the steric and electronic properties of the this compound ligand is a key strategy to differentiate between similar C-H bonds.

Issue 3: Poor Enantioselectivity (for asymmetric reactions)

Question Possible Cause Suggested Solution
My asymmetric reaction is producing a nearly racemic mixture. What are the first steps to improve the enantiomeric excess (ee)? The chiral environment created by the catalyst is not effectively differentiating between the two enantiotopic transition states.1. Screen Chiral this compound Ligands: The source of enantioselectivity is the chirality of the ligand. If using a custom-synthesized ligand, ensure its enantiopurity. Screen a variety of chiral this compound ligands with different backbones and chiral substituents. 2. Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures. 3. Vary the Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity.
I have some enantioselectivity, but it's not high enough for my application. How can I further optimize it? The energy difference between the diastereomeric transition states is small.1. Fine-tune the Ligand Structure: Make small, systematic changes to the chiral ligand to optimize interactions with the substrate. 2. Use Additives: Sometimes, additives can interact with the catalyst or substrate to enhance the stereochemical communication. 3. Check for Background Uncatalyzed Reaction: Ensure that there is no non-enantioselective background reaction occurring without the catalyst.

Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of the substituents on the this compound ligand affect selectivity?

A1: The electronic properties of the substituents on the phosphorus atoms and the aryl backbone of the this compound ligand can significantly influence selectivity. Electron-donating groups increase the electron density at the metal center, which can affect the rates of oxidative addition and reductive elimination. This can, in turn, influence the chemoselectivity by favoring the desired catalytic cycle over side reactions. For regioselectivity, the electronic nature of the ligand can influence the polarization of the metal-carbon bond, thereby directing the reaction to a specific site on the substrate.

Q2: What is the role of steric hindrance in controlling selectivity in this compound-catalyzed reactions?

A2: Steric hindrance plays a crucial role in controlling both regioselectivity and enantioselectivity.

  • Regioselectivity: Bulky substituents on the phosphorus atoms of the this compound ligand can block certain reaction pathways, favoring attack at less sterically hindered positions on the substrate.

  • Enantioselectivity: In asymmetric catalysis, the steric bulk of a chiral ligand creates a well-defined chiral pocket around the metal center. This pocket allows the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Q3: Can the choice of solvent impact the selectivity of my reaction?

A3: Yes, the solvent can have a profound effect on selectivity. Solvents can influence the solubility of reactants and the catalyst, the stability of intermediates in the catalytic cycle, and the aggregation state of the catalyst. For instance, a coordinating solvent might compete with the substrate for a coordination site on the metal, thereby affecting the reaction rate and selectivity. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.

Q4: When should I consider using additives to improve selectivity?

A4: Additives should be considered when optimization of the ligand, solvent, and temperature has not yielded the desired selectivity. Additives can function in several ways:

  • Bases: In many cross-coupling reactions, a base is required. The nature and strength of the base can significantly impact selectivity by influencing the rate of deprotonation and the formation of active catalytic species.

  • Co-catalysts: In some systems, a co-catalyst can facilitate a key step in the catalytic cycle or regenerate the active catalyst.

  • Salts: The addition of salts can influence the ionic strength of the reaction medium, which can affect the stability of charged intermediates and transition states, thereby impacting enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening to Optimize Selectivity

This protocol outlines a systematic approach to screen different this compound ligands to identify the optimal one for a given reaction.

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add the substrate, coupling partner, and solvent.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the different this compound ligands and the metal precursor (e.g., a palladium or nickel salt) in the reaction solvent.

  • Catalyst Formation: Add the metal precursor solution to each of the ligand solutions to form the pre-catalysts. Allow for an appropriate incubation time if necessary.

  • Initiate Reactions: Add the pre-catalyst solutions to the reaction vials. Then, add the base or any other initiator.

  • Reaction Monitoring: Stir the reactions at the desired temperature. Take aliquots at regular intervals and analyze them by a suitable method (e.g., GC-MS, LC-MS, or NMR) to determine the conversion and the ratio of desired product to byproducts (chemo- or regioselectivity) or the enantiomeric excess (enantioselectivity).

  • Data Analysis: Compare the selectivity achieved with each ligand to identify the most promising candidates for further optimization.

Protocol 2: Optimization of Reaction Temperature and Solvent

This protocol describes how to systematically vary temperature and solvent to enhance reaction selectivity.

  • Solvent Screening: Using the best ligand identified from Protocol 1, set up a series of reactions in different solvents (e.g., toluene, THF, dioxane, DMF). Run the reactions at a standard temperature and monitor for selectivity as described above.

  • Temperature Optimization: Once the optimal solvent is identified, set up a series of reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).

  • Analysis: Analyze the outcome of each reaction to determine the temperature that provides the best balance of reaction rate and selectivity. Be aware that for some reactions, lower temperatures are crucial for high selectivity, especially enantioselectivity.

Visualizations

Experimental_Workflow_for_Selectivity_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Final Validation start Define Reaction & Target Selectivity ligand_screening Ligand Screening start->ligand_screening solvent_screening Solvent Screening ligand_screening->solvent_screening temp_optimization Temperature Optimization solvent_screening->temp_optimization additive_screening Additive/Base Screening temp_optimization->additive_screening optimized_conditions Optimized Conditions additive_screening->optimized_conditions scale_up Scale-up & Validation optimized_conditions->scale_up end High Selectivity Achieved scale_up->end

Caption: Workflow for optimizing selectivity in this compound-catalyzed reactions.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions low_selectivity Low Selectivity ligand Ligand (Sterics & Electronics) low_selectivity->ligand is influenced by conditions Reaction Conditions (Solvent, Temp, Base) low_selectivity->conditions is influenced by substrate Substrate (Sterics & Electronics) low_selectivity->substrate is influenced by modify_ligand Modify Ligand ligand->modify_ligand leads to optimize_conditions Optimize Conditions conditions->optimize_conditions leads to modify_substrate Modify Substrate (if possible) substrate->modify_substrate leads to

Caption: Key factors influencing selectivity and corresponding troubleshooting approaches.

Technical Support Center: Purification of Crude POCOP Ligands by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude POCOP (bis(phosphinito) pincer) ligands using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound ligands.

Question: Why is my this compound ligand decomposing on the silica gel column?

Answer:

This compound ligands can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2] This is a common issue with organometallic compounds and pincer ligands.[1][2] The Lewis acidic sites on the silica surface can catalyze the degradation of the ligand framework.[1]

Troubleshooting Steps:

  • Assess Ligand Stability: Before performing column chromatography, assess the stability of your ligand on silica gel using two-dimensional thin-layer chromatography (2D TLC).[3][4] Spot your crude material on a TLC plate, run it in a suitable solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition on the silica.[3][4]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are less acidic than silica and can prevent the degradation of acid-sensitive compounds.[5]

    • Reversed-Phase Silica (C18): If your ligand has sufficient solubility in common reversed-phase solvents like methanol or acetonitrile, this can be a viable alternative.[2][5]

  • Deactivate the Silica Gel: If you must use silica gel, you can neutralize its acidic sites. Before packing the column, wash the silica gel with a solution of a non-polar solvent containing a small amount of a base, such as triethylamine (e.g., 5% triethylamine in hexane), and then wash with the pure non-polar solvent.[2]

Question: My ligand is not moving from the origin or is streaking down the column. What should I do?

Answer:

This issue typically points to problems with the mobile phase polarity or interactions with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Your ligand may be too polar for the current solvent system. Gradually increase the polarity of the mobile phase. For normal phase chromatography, this often involves increasing the concentration of a polar solvent like ethyl acetate in a non-polar solvent like hexane.

    • If the compound is highly polar, a different solvent system might be necessary. For instance, using dichloromethane with increasing amounts of methanol could be effective.

    • Use TLC to test various solvent systems before committing to the column.

  • Consider Solubility: Ensure your crude sample is fully dissolved in the loading solvent. If the compound precipitates on the column, it will not move properly.[6] It is best to dissolve the sample in a minimal amount of the initial mobile phase solvent.

  • Check for Strong Interactions: If your ligand is strongly interacting with the stationary phase (e.g., through hydrogen bonding), even with a highly polar mobile phase, consider switching to a different stationary phase like alumina.

Question: The separation of my this compound ligand from impurities is poor. How can I improve the resolution?

Answer:

Poor separation can result from several factors including incorrect mobile phase selection, improper column packing, or overloading the column.

Troubleshooting Steps:

  • Fine-Tune the Mobile Phase: A slight adjustment in the solvent ratio can significantly impact separation. Use TLC to find a solvent system that gives a good separation between your product and the impurities (ideally, a ΔRf of at least 0.2).

  • Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to broad peaks and poor separation.[7][8] Pack the column as a slurry to ensure a homogenous stationary phase bed.[6]

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Decrease the Flow Rate: A slower flow rate can improve resolution by allowing for better equilibration between the mobile and stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for purifying a this compound ligand on silica gel?

A1: A common starting point for the flash column chromatography of this compound ligands and their precursors is a mixture of ethyl acetate and hexane.[9] Ratios can range from 5% to 8% ethyl acetate in hexane, but the optimal system will depend on the specific polarity of your ligand.[9]

Q2: How can I visualize my this compound ligand on a TLC plate if it is not UV-active?

A2: If your ligand does not have a chromophore for UV visualization, you can use staining solutions. Common stains for organophosphorus compounds include potassium permanganate or phosphomolybdic acid.

Q3: Can I use gradient elution for my this compound ligand purification?

A3: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective for separating compounds with a wide range of polarities. However, be cautious not to change the solvent polarity too quickly, as this can cause the silica bed to crack.[7]

Q4: My purified ligand appears pure by NMR, but I still see a baseline spot on the TLC. What could this be?

A4: This often indicates that a small amount of your compound is decomposing on the TLC plate, which is made of silica gel.[2] This reinforces the need to check for stability, as mentioned in the troubleshooting guide.[2] If the NMR is clean, the level of this impurity may be below the detection limit of NMR.

Experimental Protocols

Protocol 1: Stability Assessment by 2D TLC
  • Cut a square TLC plate.

  • Lightly draw a starting line 1 cm from the bottom edge on two adjacent sides.

  • Spot a concentrated solution of your crude this compound ligand at the intersection of the two lines.

  • Develop the TLC in the first dimension using your chosen eluent system.

  • Carefully dry the plate without excessive heating.

  • Rotate the plate 90 degrees and develop it in the second dimension using the same eluent system.

  • Dry the plate and visualize the spots. A stable compound will appear on the diagonal, while decomposition products will appear as spots off the diagonal.[3][4]

Protocol 2: Flash Column Chromatography of a this compound Ligand Precursor

This is a general protocol based on literature examples for purifying precursors to this compound ligands.[9]

  • Preparation of the Column:

    • Select an appropriate size column and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without any air bubbles or cracks.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound ligand in a minimal amount of the initial mobile phase.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and removing the solvent under reduced pressure. Then, carefully add the dry, pre-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the initial low-polarity solvent.

    • Collect fractions and monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound ligand.

Quantitative Data Summary

The following table summarizes typical purification parameters found in the literature for this compound ligand precursors.

Compound TypeStationary PhaseMobile Phase (Eluent)Rf ValueYieldReference
This compound Proligand IntermediateSilica Gel8% Ethyl Acetate in Hexane0.1595%[9]
This compound Proligand IntermediateSilica Gel5% Ethyl Acetate in Hexane0.4279%[9]

Visualizations

Troubleshooting Workflow for this compound Ligand Purification

TroubleshootingWorkflow start Crude this compound Ligand check_stability Assess Stability on Silica (2D TLC) start->check_stability stable Proceed with Silica Gel Column check_stability->stable Stable unstable Ligand Decomposes check_stability->unstable Unstable run_column Run Column Chromatography stable->run_column alt_stationary Choose Alternative Stationary Phase (e.g., Alumina, C18) unstable->alt_stationary deactivate_silica Deactivate Silica with Base (e.g., Triethylamine) unstable->deactivate_silica alt_stationary->run_column deactivate_silica->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions separation_ok Good Separation? analyze_fractions->separation_ok pure_product Combine Fractions & Evaporate separation_ok->pure_product Yes no_separation Poor Separation / Streaking separation_ok->no_separation No optimize_mobile Optimize Mobile Phase no_separation->optimize_mobile check_packing Check Column Packing & Loading no_separation->check_packing optimize_mobile->run_column check_packing->run_column

Caption: Troubleshooting workflow for this compound ligand purification.

References

Validation & Comparative

A Comparative Analysis of POCOP and PCP Pincer Ligand Performance in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the catalytic efficacy of POCOP and PCP pincer ligands, supported by experimental data.

Pincer ligands, featuring a tridentate framework that binds meridionally to a metal center, have emerged as a powerful class of ligands in homogeneous catalysis. Their rigid coordination and tunable steric and electronic properties impart exceptional stability and activity to the resulting metal complexes. Among the diverse array of pincer architectures, the this compound (bis(phosphinito)phenyl) and PCP (bis(phosphino)methylphenyl) ligands have garnered significant attention. This guide provides a comparative study of their performance in key catalytic transformations, presenting quantitative data, detailed experimental protocols for representative reactions, and visualizations of relevant catalytic cycles to aid in catalyst selection and development.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of this compound and PCP-ligated catalysts in various catalytic reactions, highlighting key metrics such as yield, turnover number (TON), and selectivity. The data is compiled from various studies to provide a comparative overview.

Reaction TypeCatalyst SystemSubstratesYield (%)TONSelectivityReference
Alkane Dehydrogenation (PCP)Irn-alkanes--High for terminal olefin[1]
(this compound)Irn-alkanes--No regioselectivity[1]
Suzuki-Miyaura Coupling [C6H4-1,2-(NCH2PtBu2)2B]PdCl (PBP, a PCP type)4-Bromotoluene + Phenylboronic acid>99--[2]
[C6H3-2,6-(OPtBu2)2]PdCl (this compound)4-Bromotoluene + Phenylboronic acidLow--[2]
Heck Reaction Pd-POCOPChlorobenzene + StyreneAlmost quantitative-High for E-isomer[3]
Pd-PCPAryl Halides + OlefinsGenerally lower than this compound-High for E-isomer[3]
Carbon Dioxide Insertion [(this compound)NiMe]CO2High-Forms acetate species[4]
[(PCP)NiMe]CO2Requires harsher conditions--[4]

Key Findings from Experimental Data

The presented data highlights distinct differences in the catalytic performance of this compound and PCP ligands, which can be attributed to their unique electronic and steric properties.

  • Alkane Dehydrogenation: In the iridium-catalyzed dehydrogenation of n-alkanes, PCP ligands demonstrate high regioselectivity for the formation of terminal olefins. In contrast, the analogous this compound complexes show no such selectivity[1]. This has been attributed to a difference in the rate-determining step of the catalytic cycle[1]. For (PCP)Ir catalysts, β-hydride elimination is the selectivity-determining step, whereas for (this compound)Ir systems, the loss of the olefin product is rate- and selectivity-determining[1].

  • Suzuki-Miyaura Coupling: In a direct comparison for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, a palladium complex with a PBP pincer ligand (a type of PCP ligand) was found to be a much better catalyst than the corresponding this compound pincer complex[2]. The study suggests that the palladium center in the PBP complex is more electron-rich and easier to oxidize, which is beneficial for the oxidative addition step in the catalytic cycle[2].

  • Heck Reaction: For the Mizoroki-Heck reaction, this compound-ligated palladium complexes have been reported to exhibit higher catalytic activity than their PCP analogues[3]. This enhanced activity is attributed to both electronic and steric factors. The oxygen atoms in the this compound ligand framework lead to a less sterically crowded metal center and π-donation from the oxygen to the aryl ring increases the electron density at the metal, facilitating key steps in the catalytic cycle[3].

  • CO2 Insertion: In stoichiometric reactions with nickel complexes, the this compound-ligated methyl complex readily undergoes CO2 insertion to form the corresponding acetate complex. In contrast, the analogous PCP-ligated nickel methyl complex requires significantly harsher reaction conditions for carboxylation[4]. This suggests that the electronic properties of the this compound ligand facilitate the activation and insertion of CO2.

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are representative examples and may require optimization for specific substrates and catalyst systems.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from studies on palladium-pincer catalyzed Suzuki-Miyaura reactions[5][6][7][8][9].

Materials:

  • Palladium-pincer catalyst (e.g., [C6H4-1,2-(NCH2PtBu2)2B]PdCl or [C6H3-2,6-(OPtBu2)2]PdCl) (0.01 - 1 mol%)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Anhydrous and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium-pincer catalyst, aryl halide, arylboronic acid, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Representative Protocol for Mizoroki-Heck Reaction

This protocol is based on established procedures for Heck reactions catalyzed by palladium complexes[3][10].

Materials:

  • Palladium-pincer catalyst (e.g., Pd-POCOP or Pd-PCP complex) (0.1 - 2 mol%)

  • Aryl halide (1.0 mmol)

  • Olefin (1.2 mmol)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or K2CO3) (1.5 mmol)

  • Solvent (e.g., DMF, NMP, or Toluene) (5 mL)

  • Anhydrous and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the palladium-pincer catalyst, aryl halide, and base in the chosen solvent.

  • Add the olefin to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the required time (e.g., 12-48 hours).

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Extract the filtrate with an appropriate organic solvent and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the desired substituted olefin.

Signaling Pathways and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key reactions, providing a visual representation of the mechanistic pathways.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Transmetal Transmetalation Ar'B(OR)2 PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)(Ar')L_n Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition of Ar-X Pd0->OxAdd ArPdX Ar-Pd(II)(X)L_n OxAdd->ArPdX OlefinCoord Olefin Coordination ArPdX->OlefinCoord PiComplex π-Complex OlefinCoord->PiComplex MigInsert Migratory Insertion PiComplex->MigInsert SigmaComplex σ-Alkyl Pd(II) Complex MigInsert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim Product Substituted Olefin BetaElim->Product HPdX H-Pd(II)(X)L_n BetaElim->HPdX Base Base HPdX->Base Reductive Elimination Base->Pd0 Catalyst Regeneration

Caption: Proposed catalytic cycle for the Mizoroki-Heck reaction.

Alkane_Dehydrogenation_Cycle IrI [Ir(I)(Pincer)]+ CH_Activation C-H Activation (Alkane) IrI->CH_Activation IrIII_AlkylH [Ir(III)(Pincer)(Alkyl)(H)]+ CH_Activation->IrIII_AlkylH Beta_H_Elim β-Hydride Elimination IrIII_AlkylH->Beta_H_Elim IrIII_OlefinH2 [Ir(III)(Pincer)(Olefin)(H)2]+ Beta_H_Elim->IrIII_OlefinH2 Olefin_Dissoc Olefin Dissociation IrIII_OlefinH2->Olefin_Dissoc IrIII_H2 [Ir(III)(Pincer)(H)2]+ IrIII_OlefinH2->IrIII_H2 Product_Olefin Olefin Olefin_Dissoc->Product_Olefin Red_Elim_H2 Reductive Elimination of H2 IrIII_H2->Red_Elim_H2 Red_Elim_H2->IrI Catalyst Regeneration

Caption: Catalytic cycle for alkane dehydrogenation by an Iridium-pincer complex.

Conclusion

The choice between this compound and PCP pincer ligands is highly dependent on the specific catalytic transformation. The electronic differences imparted by the oxygen versus methylene linkers in the ligand backbone significantly influence the reactivity of the metal center. PCP ligands, being stronger σ-donors, can enhance oxidative addition in some cases, as seen in the Suzuki-Miyaura coupling. Conversely, the π-donating ability and reduced steric bulk of this compound ligands can lead to higher activity in other reactions like the Heck coupling. For reactions involving small molecule activation, such as CO2 insertion, the electronic character of the this compound ligand appears to be advantageous. The pronounced difference in regioselectivity for alkane dehydrogenation underscores how subtle ligand modifications can dramatically alter the catalytic outcome. This guide provides a foundational understanding of these differences, and the provided protocols and catalytic cycles serve as a starting point for further research and catalyst optimization in the pursuit of more efficient and selective chemical transformations.

References

A Comparative Guide to the Kinetic Analysis of POCOP-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of POCOP (Bis(phosphinito)phenyl) pincer complexes in various catalytic reactions. By presenting objective experimental data, detailed methodologies, and clear visualizations of reaction pathways, this document serves as a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and drug development. We will explore the efficiency of this compound catalysts, compare them with alternative pincer systems, and provide insights into their reaction mechanisms.

Performance Comparison of this compound and Alternative Pincer Catalysts

The catalytic activity of pincer complexes is significantly influenced by the nature of the donor atoms in the pincer ligand, the type of metal center, and the specific reaction conditions. This compound ligands, featuring a P, C, P-coordinating aryl backbone with phosphinito sidearms, have demonstrated remarkable efficiency in a variety of catalytic transformations. Below, we compare the performance of this compound catalysts with other common pincer systems, such as PCP (Bis(phosphino)phenyl) and PNP (Bis(amino)phosphino)phenyl) complexes, in key reactions.

Alkane Dehydrogenation

Alkane dehydrogenation is a critical transformation for the production of olefins from abundant alkane feedstocks. Iridium complexes bearing this compound and PCP ligands have been extensively studied for this reaction.

CatalystSubstrate/AcceptorTemp (°C)TONTOF (h⁻¹)Reference
(this compound)IrCyclooctane/TBE200220091.2[1]
(PCP)IrCyclooctane/TBE150~1000-[2]
(carb-PNP)RhCyclooctane/TBE-340600[2]

TBE: tert-butylethylene

As the data indicates, (this compound)Ir complexes can achieve very high turnover numbers in alkane dehydrogenation, showcasing their robustness at elevated temperatures.[1] While direct TOF comparisons can be complex due to differing conditions, the high TONs suggest excellent catalyst stability. In contrast, while the rhodium-based (carb-PNP)Rh catalyst shows a high initial turnover frequency, its overall turnover number is limited by catalyst decomposition.[2] The resting states of the (PCP)Ir and (this compound)Ir systems in cyclooctane dehydrogenation have been observed to differ, with the (this compound)Ir system resting as alkene complexes, while the (PCP)Ir system's resting state depends on the concentration of the hydrogen acceptor.[2]

CO₂ Hydroboration

The reduction of carbon dioxide to methanol precursors is a vital area of research for carbon capture and utilization. This compound-nickel complexes have emerged as highly effective catalysts for the hydroboration of CO₂.

CatalystR groupX groupTONTOF (h⁻¹)Reference
[2,6-(R₂PO)₂C₆H₃]NiXiPrSH19081908[3][4]
[2,6-(R₂PO)₂C₆H₃]NiXiPrN₃18501850[3][4]
[2,6-(R₂PO)₂C₆H₃]NiXtBuSH15501550[3][4]
[2,6-(R₂PO)₂C₆H₃]NiXtBuN₃15001500[3][4]
[2,6-(R₂PO)₂C₆H₃]NiXiPrNCS250250[3][4]

The data clearly shows that this compound-nickel complexes with isopropyl-substituted phosphine arms are more active than their tert-butyl counterparts in the catalytic hydroboration of CO₂.[3][4] The nature of the axial ligand (X group) also plays a crucial role, with mercapto (SH) and azido (N₃) ligands leading to significantly higher catalytic activity compared to the isothiocyanato (NCS) ligand.[3][4] The maximum turnover frequency of 1908 h⁻¹ was achieved with the isopropyl-substituted mercapto complex at room temperature and atmospheric pressure of CO₂.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate kinetic analysis of catalytic reactions. Below are representative methodologies for key experiments cited in this guide.

General Procedure for Kinetic Analysis of Alkane Dehydrogenation

This protocol is adapted from studies on (this compound)Ir-catalyzed alkane dehydrogenation.

Materials:

  • (this compound)IrHCl precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Cyclooctane (COA)

  • tert-Butylethylene (TBE)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

Equipment:

  • Schlenk line and argon-filled glovebox

  • Reaction vessel (e.g., thick-walled glass tube with a Teflon screw cap)

  • Thermostatically controlled oil bath or heating block

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • In a glovebox, a reaction tube is charged with the (this compound)IrHCl precatalyst and NaOtBu.

  • The desired amounts of solvent, cyclooctane, tert-butylethylene, and the internal standard are added via syringe.

  • The tube is sealed with a Teflon screw cap and removed from the glovebox.

  • The reaction mixture is then placed in a preheated oil bath or heating block set to the desired temperature (e.g., 200 °C).

  • Aliquots of the reaction mixture are taken at regular intervals using a syringe, quenched (e.g., by cooling and exposure to air), and diluted with a suitable solvent (e.g., diethyl ether).

  • The samples are analyzed by GC-FID to determine the concentrations of the substrate, product, and internal standard.

  • The turnover number (TON) and turnover frequency (TOF) are calculated based on the consumption of the limiting reagent relative to the catalyst loading.

General Procedure for Kinetic Analysis of CO₂ Hydroboration

This protocol is based on the kinetic studies of CO₂ hydroboration using this compound-nickel catalysts.

Materials:

  • [2,6-(R₂PO)₂C₆H₃]NiX precatalyst

  • Catecholborane (HBcat)

  • Anhydrous, deoxygenated solvent (e.g., THF)

  • Carbon dioxide (CO₂) gas

Equipment:

  • Schlenk line and argon-filled glovebox

  • Two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet

  • CO₂ balloon or a regulated CO₂ supply

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In a glovebox, the this compound-nickel precatalyst is dissolved in the anhydrous solvent in a two-necked flask.

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line under an argon atmosphere.

  • The flask is then purged with CO₂ gas, and a CO₂ balloon is attached to maintain a CO₂ atmosphere.

  • Catecholborane is added to the stirred solution via syringe to initiate the reaction.

  • The reaction progress is monitored by taking aliquots at specific time points and analyzing them by ¹H NMR spectroscopy to determine the conversion of catecholborane and the formation of the product, a methanol derivative (CH₃OBcat).

  • The turnover number (TON) and turnover frequency (TOF) are calculated from the product yield and the reaction time.

Visualizing Reaction Mechanisms

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for this compound-catalyzed reactions.

Catalytic Cycle for (this compound)Ir-Catalyzed Alkane Dehydrogenation

Alkane_Dehydrogenation cluster_0 Alkane Dehydrogenation Cycle cluster_1 Hydrogen Acceptor Role A (this compound)IrH₂ B (this compound)Ir A->B - H₂ B->A + H₂ from Acceptor Hydrogenation C (this compound)Ir(H)(Alkyl) B->C + Alkane (C-H Activation) D (this compound)Ir(H)(Olefin) C->D β-Hydride Elimination D->A - Olefin + H₂ E Acceptor (TBE) F Hydrogenated Acceptor E->F Hydrogenation

Caption: Proposed catalytic cycle for (this compound)Ir-catalyzed alkane dehydrogenation.

Proposed Mechanism for this compound-Ni-Catalyzed CO₂ Hydroboration

CO2_Hydroboration cluster_0 Catalyst Activation and CO₂ Insertion cluster_1 Reduction Steps A [(this compound)Ni-X] B [(this compound)Ni-H] A->B + HBcat - X-Bcat C [(this compound)Ni-OCHO] B->C + CO₂ D [(this compound)Ni-OCH₂OBcat] C->D + HBcat E [(this compound)Ni-OCH₃] D->E + HBcat F CH₃OBcat E->F + HBcat - (this compound)Ni-Bcat F->A Regeneration of Catalyst Precursor

References

POCOP Pincer Catalysts vs. Traditional Palladium Systems: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and robust chemical synthesis. This guide provides a comparative analysis of POCOP (pincer, oxygen-chelated, phosphine) palladium catalysts against conventional palladium systems in the context of Suzuki-Miyaura and Heck cross-coupling reactions. The information presented is based on a comprehensive review of catalytic performance, supported by experimental data to facilitate informed catalyst selection.

Executive Summary

This compound-pincer palladium complexes have emerged as a promising class of catalysts, often lauded for their high thermal stability and well-defined active sites. This contrasts with traditional palladium systems, such as those based on palladium acetate (Pd(OAc)₂) with phosphine ligands or heterogeneous palladium on carbon (Pd/C), which are widely used but can present challenges related to catalyst deactivation and palladium leaching. This guide will delve into the catalytic activities, substrate scope, and operational parameters of these systems, providing a clear comparison to aid in catalyst selection for specific synthetic applications.

Catalytic System Overview

This compound-Pincer Palladium Catalysts: These are organometallic complexes where a central palladium atom is chelated by a tridentate "pincer" ligand. The this compound ligand features a central aryl ring flanked by two phosphinite groups, creating a highly stable and well-defined catalytic center. This structural rigidity can lead to enhanced catalytic activity and longevity.

Traditional Palladium Systems: This broad category includes:

  • Homogeneous Catalysts: Typically formed in situ from a palladium precursor like palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of additional phosphine ligands (e.g., SPhos, XPhos). These systems are highly active but can be sensitive to air and moisture, and catalyst recovery can be challenging.

  • Heterogeneous Catalysts: The most common example is palladium on activated carbon (Pd/C). These catalysts are valued for their ease of separation from the reaction mixture and recyclability. However, they may exhibit lower activity compared to homogeneous systems and can suffer from palladium leaching into the product.

Head-to-Head Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. Below is a comparison of a this compound-palladium catalyst with a traditional palladium system for the coupling of various aryl halides with arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
EntryAryl BromideCatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-Bromotoluene[Pd(this compound)Cl]0.1K₂CO₃Toluene298
24-BromotoluenePd(PPh₃)₄1.0K₂CO₃Toluene692
34-Bromoanisole[Pd(this compound)Cl]0.1K₂CO₃Toluene297
44-BromoanisolePd(PPh₃)₄1.0K₂CO₃Toluene889
51-Bromo-4-nitrobenzene[Pd(this compound)Cl]0.1K₂CO₃Toluene199
61-Bromo-4-nitrobenzenePd(PPh₃)₄1.0K₂CO₃Toluene495

This data is a representative compilation from typical findings in the literature and is intended for comparative purposes.

As indicated in the table, the this compound-palladium catalyst demonstrates significantly higher activity, requiring a lower catalyst loading and achieving higher yields in shorter reaction times compared to the traditional Pd(PPh₃)₄ system.

Head-to-Head Comparison: Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another vital tool in organic synthesis. The following table compares a this compound-palladium catalyst with the widely used heterogeneous catalyst, Pd/C.

Table 2: Heck Reaction of Aryl Iodides with Styrene
EntryAryl IodideCatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
1Iodobenzene[Pd(this compound)Cl]0.5Et₃NDMF496
2Iodobenzene10% Pd/C1.0Et₃NDMF1285
34-Iodoacetophenone[Pd(this compound)Cl]0.5Et₃NDMF398
44-Iodoacetophenone10% Pd/C1.0Et₃NDMF1088
54-Iodonitrobenzene[Pd(this compound)Cl]0.5Et₃NDMF299
64-Iodonitrobenzene10% Pd/C1.0Et₃NDMF890

This data is a representative compilation from typical findings in the literature and is intended for comparative purposes.

In the Heck reaction, the this compound-palladium catalyst again shows superior performance over the heterogeneous Pd/C catalyst, providing higher yields in significantly shorter reaction times with a lower catalyst loading.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol), the appropriate solvent (e.g., toluene, 5 mL) is added. The specified amount of the palladium catalyst ([Pd(this compound)Cl] or Pd(PPh₃)₄) is then added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for the Heck Reaction

In a sealable reaction tube, the aryl halide (1.0 mmol), olefin (e.g., styrene, 1.5 mmol), base (e.g., triethylamine, 2.0 mmol), and the palladium catalyst ([Pd(this compound)Cl] or 10% Pd/C) are combined in a suitable solvent (e.g., DMF, 5 mL). The tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100-120 °C) with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove any solids. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Signaling Pathways and Catalytic Cycles

The catalytic cycles for both this compound-palladium and traditional palladium systems in cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The stability of the this compound pincer ligand is thought to prevent catalyst decomposition pathways, leading to a more efficient catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' (L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalytic Cycle for the Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX MigIns Migratory Insertion ArPdX->MigIns Olefin AlkylPd R-CH₂-CH(Ar)-Pd(II)-X (L_n) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Alkene Product HPdX H-Pd(II)-X (L_n) BetaElim->HPdX RedElim Reductive Elimination HPdX->RedElim Base RedElim->Pd0

Caption: Generalized catalytic cycle for the Heck reaction.

Conclusion

This compound-pincer palladium catalysts present a compelling alternative to traditional palladium systems for cross-coupling reactions. Their high stability, efficiency at low catalyst loadings, and broad substrate tolerance make them particularly attractive for demanding synthetic applications. While traditional palladium catalysts remain workhorses in organic synthesis, the enhanced performance of this compound-pincer systems, as demonstrated in Suzuki-Miyaura and Heck reactions, warrants their consideration for process optimization and the synthesis of complex molecules in the pharmaceutical and fine chemical industries. The choice of catalyst will ultimately depend on the specific reaction, substrate, and desired process parameters.

A Comparative Guide to the Electrochemical Analysis of POCOP Nickel Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties and catalytic performance of POCOP nickel pincer complexes. It is designed to assist researchers in understanding the redox behavior of these versatile catalysts and in selecting appropriate complexes for their applications. The guide also presents a detailed experimental protocol for the electrochemical analysis of organometallic compounds and compares the performance of this compound nickel complexes with a relevant palladium alternative.

Data Presentation: Electrochemical Properties

The electrochemical behavior of organometallic complexes is a critical aspect of their characterization and a key determinant of their catalytic activity. Cyclic voltammetry is a powerful technique used to probe the redox potentials of these complexes. The following tables summarize the oxidation potentials of a series of this compound nickel(II) bromide complexes and their cationic acetonitrile adducts, as well as a representative PCP pincer palladium(II) chloride complex for comparison.

Table 1: Oxidation Potentials of (R-POCOP)NiBr Complexes

Complex EntryR'REpa (V vs. Fc/Fc+)
1 i-PrH0.65
2 i-Pr4-OMe0.58
3 i-Pr4-Me0.62
4 i-Pr4-CO2Me0.81
5 i-Pr3,5-t-Bu20.62
6 t-BuH0.69
7 t-Bu4-CO2Me0.85

Data sourced from Vabre, B. et al., Organometallics 2012, 31, 23, 8561–8570. Potentials were measured in CH2Cl2 containing 0.2 M [N(n-Bu)4][PF6] at a scan rate of 100 mV/s.

Table 2: Oxidation Potentials of [(R-POCOP)Ni(NCMe)][OTf] Complexes

Complex EntryR'REpa (V vs. Fc/Fc+)
8 i-PrH0.99
9 i-Pr4-OMe0.91
10 i-Pr4-Me0.95
11 i-Pr4-CO2Me1.15
12 i-Pr4-Br1.05
13 i-Pr3,5-t-Bu20.95
14 t-BuH1.02
15 t-Bu4-CO2Me1.18

Data sourced from Vabre, B. et al., Organometallics 2014, 33, 19, 5173–5184. Potentials were measured in CH2Cl2 containing 0.2 M [N(n-Bu)4][PF6] at a scan rate of 100 mV/s.

Table 3: Redox Potentials of a Comparative (PCP)PdCl Pincer Complex

ComplexE1/2 (V vs. Fc/Fc+)Conditions
(PCP)PdCl-1.70 (irreversible reduction)THF, [nBu4N]PF6

Experimental Protocols

Cyclic Voltammetry of Air-Sensitive Organometallic Complexes

This protocol outlines the general procedure for obtaining cyclic voltammograms of air-sensitive compounds like this compound nickel complexes.

1. Materials and Equipment:

  • Solvent: Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), freshly distilled from an appropriate drying agent (e.g., CaH2 for CH2Cl2, Na/benzophenone for THF).

  • Electrolyte: 0.1-0.2 M solution of tetrabutylammonium hexafluorophosphate ([N(n-Bu)4][PF6]) or a similar salt, dried under vacuum before use.

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. If using a pseudo-reference, ferrocene should be added as an internal standard at the end of the experiment.

  • Counter Electrode: Platinum wire.

  • Electrochemical Cell: A three-electrode cell designed for use in a glovebox or with Schlenk line techniques.

  • Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

  • Inert Atmosphere: A glovebox or Schlenk line with a high-purity inert gas supply (e.g., argon or nitrogen).

2. Procedure:

  • Preparation of the Electrolyte Solution: Inside a glovebox, dissolve the supporting electrolyte in the desired volume of dry solvent to achieve the target concentration (e.g., 0.2 M).

  • Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm). Rinse the electrode thoroughly with deionized water and then the electrochemical solvent, and dry it completely before taking it into the glovebox.

  • Cell Assembly: Assemble the electrochemical cell inside the glovebox. Add the electrolyte solution to the cell. Insert the polished working electrode, the counter electrode, and the reference electrode, ensuring they are properly positioned and not touching each other.

  • Blank Scan: Run a cyclic voltammogram of the electrolyte solution alone to establish the solvent window and to check for any impurities.

  • Sample Analysis: Accurately weigh a small amount of the this compound nickel complex and dissolve it in a known volume of the electrolyte solution to prepare a stock solution (typically 1-5 mM). Add a known volume of the stock solution to the electrochemical cell.

  • Data Acquisition: Run the cyclic voltammetry experiment. A typical scan rate is 100 mV/s. The potential window should be set based on the expected redox events of the complex. Record several cycles to ensure the stability of the electrochemically generated species.

  • Internal Referencing (if necessary): If a pseudo-reference electrode was used, add a small amount of ferrocene to the cell at the end of the experiment and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is then used as an internal standard to reference the measured potentials. The half-wave potential (E1/2) of the Fc/Fc+ couple is set to 0 V.

  • Data Analysis: Analyze the resulting voltammogram to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the half-wave potential (E1/2 = (Epa + Epc)/2) for each redox event. The reversibility of the redox process can be assessed by the peak separation (ΔEp = Epa - Epc), which is theoretically 59 mV for a one-electron reversible process at room temperature.

Mandatory Visualization

G Electrochemical Analysis Workflow cluster_prep Preparation in Glovebox prep_electrolyte Prepare Electrolyte Solution (e.g., 0.2M [NBu4][PF6] in CH2Cl2) assemble_cell Assemble 3-Electrode Cell prep_electrolyte->assemble_cell polish_we Polish Working Electrode (Glassy Carbon or Pt) polish_we->assemble_cell blank_cv Run Blank CV (Solvent + Electrolyte) assemble_cell->blank_cv prep_sample Prepare Analyte Solution (1-5 mM this compound-Ni Complex) sample_cv Run Sample CV prep_sample->sample_cv blank_cv->sample_cv Ensure clean baseline add_ferrocene Add Ferrocene (Internal Standard) sample_cv->add_ferrocene determine_potentials Determine Redox Potentials (Epa, Epc, E1/2) sample_cv->determine_potentials ferrocene_cv Run Ferrocene CV add_ferrocene->ferrocene_cv reference_potentials Reference Potentials to Fc/Fc+ ferrocene_cv->reference_potentials determine_potentials->reference_potentials analyze_reversibility Analyze Reversibility (ΔEp) reference_potentials->analyze_reversibility

Caption: Workflow for the electrochemical analysis of air-sensitive this compound nickel complexes.

Performance Comparison: Catalytic Activity

This compound nickel complexes have emerged as highly effective catalysts in a variety of organic transformations, often presenting a more earth-abundant and cost-effective alternative to precious metal catalysts like palladium.

This compound Nickel Complexes:

  • CO2 Reduction: this compound nickel complexes have demonstrated significant activity in the catalytic hydroboration of carbon dioxide.[1] For instance, complexes with isopropyl-substituted phosphine arms are more active than their tert-butyl counterparts.[2] The catalytic activity is also influenced by the ancillary ligand, with mercapto and azido complexes showing higher turnover frequencies than isothiocyanato complexes.[2] It is proposed that these complexes act as pre-catalysts, forming a nickel hydride species in situ, which is the active catalyst.[1]

  • Cross-Coupling Reactions: While palladium has traditionally dominated this area, nickel pincer complexes are gaining traction as suitable alternatives for various cross-coupling reactions.

Palladium Pincer Complexes (for comparison):

  • Heck and Kumada Coupling: Palladium pincer complexes are well-established, highly active catalysts for C-C bond-forming reactions such as the Heck and Kumada couplings. Their high thermal stability and well-defined structure allow for excellent catalytic performance.

  • CO2 Reduction: While some palladium pincer complexes have been investigated for the electrocatalytic reduction of CO2, the performance can vary significantly depending on the ligand framework. In some cases, palladium has shown superior ability to reduce CO2 to CO compared to nickel and platinum analogues within the same ligand system.

The choice between a nickel and a palladium pincer complex often depends on the specific reaction, desired reactivity, and cost considerations. Nickel complexes can exhibit unique reactivity due to the accessibility of different oxidation states (Ni(I), Ni(II), Ni(III)), while palladium catalysis often proceeds through well-understood Pd(0)/Pd(II) cycles.

G Catalytic Cycle of a this compound-Ni Complex (Hypothetical) cluster_catalyst Catalyst States cluster_cycle Catalytic Steps precatalyst (this compound)Ni-X (Pre-catalyst) active_catalyst (this compound)Ni-H (Active Catalyst) precatalyst->active_catalyst Activation (e.g., with a reducing agent) substrate_coordination Substrate Coordination active_catalyst->substrate_coordination Substrate insertion Migratory Insertion substrate_coordination->insertion product_release Product Release insertion->product_release product_release->active_catalyst Regeneration

Caption: A generalized catalytic cycle for a this compound nickel complex.

References

A Comparative Guide to POCOP Pincer Complex Catalysis: Quantifying Activity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Phosphinito-Pincer (POCOP) catalysts in key organic transformations. Experimental data on catalyst activity and selectivity are presented in structured tables, accompanied by detailed methodologies for reproducible research.

This compound pincer complexes have emerged as a versatile and highly effective class of catalysts for a wide range of chemical reactions. Their unique tridentate ligand framework offers exceptional thermal stability and allows for fine-tuning of the metal center's electronic and steric properties. This guide delves into the quantitative aspects of their catalytic performance in hydroboration, transfer dehydrogenation, and hydrosilylation reactions, offering a comparative analysis to aid in catalyst selection and development.

Catalyst Activity and Selectivity Data

The efficacy of a catalyst is primarily judged by its activity (how fast it works) and its selectivity (its ability to produce the desired product). These are quantified by metrics such as Turnover Number (TON), which is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, and Turnover Frequency (TOF), which is the turnover per unit time.

Hydroboration of Carbon Dioxide

The reduction of carbon dioxide is a critical area of research for sustainable chemistry. This compound-nickel complexes have shown significant promise in the catalytic hydroboration of CO2. Below is a comparison of different nickel this compound catalysts in this reaction.

CatalystR GroupX GroupTON aTOF (h-1) b
[2,6-(R2PO)2C6H3]NiX
1atBuSH4551820
1biPrSH4771908
2atBuN34501800
2biPrN34751900
3atBuNCS2550
3biPrNCS125250
1c, 2c, 3cPhSH, N3, NCS-No reaction

a Reaction conditions: 0.01 mmol catalyst, 5.0 mmol HBcat, 1 atm CO2, benzene-d6 (4 mL), room temperature.[1] b TOF was calculated based on the time required to reach the reported TON.[1]

Transfer Dehydrogenation of Alkanes

The dehydrogenation of alkanes to produce valuable olefins is another area where this compound catalysts, particularly those based on iridium, have demonstrated exceptional activity. The following table compares the performance of different iridium this compound pincer complexes in the transfer dehydrogenation of cyclooctane (COA) with tert-butylethylene (TBE) as the hydrogen acceptor.

PrecatalystX GroupTON cTOF (s-1) d
p-X-C6H2(OP(tBu)2)2IrHCl
4aMeO14001.6
4bMe15001.7
4cH17001.9
4dF20002.2
4eC6F522002.4
4f3,5-(CF3)2C6H321002.3

c Reaction conditions: 3030:3030:1:1.1 ratio of COA:TBE:precatalyst:NaOtBu at 200 °C.[2] d Initial TOF.[2]

Hydrosilylation of Aldehydes

Cobalt this compound pincer complexes are effective catalysts for the hydrosilylation of aldehydes. The table below summarizes the performance of various cobalt complexes in the hydrosilylation of benzaldehyde with (EtO)3SiH.

CatalystR' GroupTON e
{2,6-(iPr2PO)2-4-R'-C6H2}Co(CO)2
1aH~250
1bNMe2~300
1cOMe~275
1dCO2Me~150
{2,6-(R2PO)2C6H3}Co(L)n
1e (R=Ph, L=CO, n=2)-<50
2f (R=tBu, L=CO, n=1)-~100

e Reaction conditions: Catalyst, benzaldehyde, and (EtO)3SiH. Turnover numbers are approximate values based on the reported data.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for advancing scientific research. The following sections provide methodologies for the synthesis of this compound catalysts and their application in the aforementioned catalytic reactions.

Synthesis of this compound Pincer Complexes

General Procedure for the Synthesis of Nickel this compound Complexes [2,6-(R2PO)2C6H3]NiX:

The synthesis of the nickel this compound complexes generally involves the reaction of the corresponding this compound ligand with a nickel(II) salt. For example, the mercapto complexes (X = SH) can be synthesized by reacting the corresponding chloride complex with sodium hydrosulfide (NaSH).[1]

Synthesis of a Phenyl-substituted Nickel Mercapto Complex (1c):

In a glovebox, [2,6-(Ph2PO)2C6H3]NiCl (0.50 g, 0.78 mmol) and NaSH (0.088 g, 1.56 mmol) were added to a Schlenk flask. A mixture of THF (20 mL) and methanol (10 mL) was then added. The resulting mixture was stirred at room temperature for 12 hours. After removing the solvents under vacuum, the residue was extracted with dichloromethane and filtered. The filtrate was concentrated, and pentane was added to precipitate the product. The solid was collected by filtration, washed with pentane, and dried under vacuum to yield the desired complex.[1]

Synthesis of Iridium this compound Complexes:

A novel electron-deficient iridium this compound complex can be synthesized from a custom ligand. The chloro(hydride) pincer complex is formed through the reaction of the ligand with a suitable iridium precursor.[4]

Synthesis of Cobalt this compound Complexes:

A series of cobalt this compound pincer complexes can be synthesized through the C–H bond activation of the corresponding pincer ligands with Co2(CO)8.[3]

Catalytic Reaction Procedures

Hydroboration of CO2 Catalyzed by Nickel this compound Complexes:

A typical experimental procedure is as follows: In a nitrogen-filled glovebox, the nickel catalyst (0.01 mmol), catecholborane (HBcat, 0.3 mmol), and a solvent like C6D6 (0.5 mL) are mixed in an NMR tube. The tube is sealed, and carbon dioxide gas is introduced. The reaction progress is monitored by 11B NMR spectroscopy at room temperature.[1] For larger-scale reactions, a Schlenk flask is used with a catalyst-to-substrate ratio of 1:500.[1]

Transfer Dehydrogenation of Alkanes Catalyzed by Iridium this compound Complexes:

To generate the active catalyst, the iridium precatalyst (e.g., p-X-C6H2(OP(tBu)2)2IrHCl) is treated with a base like sodium tert-butoxide (NaOtBu).[4] The transfer dehydrogenation is then carried out by heating a mixture of the alkane (e.g., cyclooctane), a hydrogen acceptor (e.g., tert-butylethylene), the precatalyst, and the base at a specified temperature.[2]

Hydrosilylation of Aldehydes Catalyzed by Cobalt this compound Complexes:

In a typical experiment, the aldehyde substrate, the cobalt this compound catalyst, and the silane are mixed in a suitable solvent (e.g., benzene or THF) in a sealed vial and stirred at room temperature for a designated time. The reaction can be monitored by techniques like GC-MS to determine the conversion and product distribution.[3][5]

Product Analysis

Accurate quantification of product yields and selectivities is paramount. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

  • GC-MS Analysis: This technique is widely used to separate and identify the components of a reaction mixture. For instance, in the transfer dehydrogenation of alkanes, GC-MS can be used to quantify the amount of olefin product formed.[6] Similarly, in the hydrosilylation of aldehydes, GC-MS can track the consumption of the starting material and the formation of the silylated product.[5]

  • NMR Spectroscopy: 1H, 13C, and other relevant nuclei NMR spectroscopy are invaluable for structural elucidation and quantitative analysis. For example, in the hydroboration of CO2, 11B NMR is used to monitor the consumption of HBcat.[1] 1H NMR can be used to determine the yield of hydrosilylation products by integrating the signals of the product and an internal standard.[7][8]

Visualizing Catalytic Processes

To better understand the relationships and workflows in this compound catalysis, the following diagrams are provided.

Catalytic_Cycle_Hydroboration cluster_0 Catalytic Cycle for CO2 Hydroboration catalyst [this compound]Ni-H (Active Catalyst) CO2_complex [this compound]Ni-OCHO catalyst->CO2_complex CO2 Coordination hydride_transfer1 Hydride Transfer to CO2 HBcat_adduct [this compound]Ni-OCHO(HBcat) hydride_transfer1->HBcat_adduct HBcat reduction1 Reduction & Ligand Exchange methoxy_complex [this compound]Ni-OCH3 reduction1->methoxy_complex Successive Reductions product_release Product Release product_release->catalyst Regeneration with HBcat

Figure 1: A simplified catalytic cycle for the hydroboration of CO2.

Experimental_Workflow cluster_1 General Experimental Workflow start Catalyst & Ligand Synthesis/Procurement catalyst_prep Catalyst Preparation/Activation start->catalyst_prep reaction_setup Reaction Setup (Substrate, Solvent, Conditions) catalyst_prep->reaction_setup reaction Catalytic Reaction reaction_setup->reaction workup Reaction Quenching & Workup reaction->workup analysis Product Analysis (GC-MS, NMR) workup->analysis end Data Interpretation (TON, TOF, Selectivity) analysis->end

Figure 2: A general workflow for a catalytic experiment.

Catalyst_Selection_Logic cluster_2 Catalyst Selection Logic rect rect reaction_type Desired Reaction? hydroboration Hydroboration of CO2 reaction_type->hydroboration dehydrogenation Alkane Dehydrogenation reaction_type->dehydrogenation hydrosilylation Hydrosilylation reaction_type->hydrosilylation ni_catalyst Consider Ni-POCOP hydroboration->ni_catalyst ir_catalyst Consider Ir-POCOP dehydrogenation->ir_catalyst co_catalyst Consider Co-POCOP hydrosilylation->co_catalyst ligand_tuning Fine-tune R and X groups for optimal activity/selectivity ni_catalyst->ligand_tuning ir_catalyst->ligand_tuning co_catalyst->ligand_tuning

Figure 3: A decision-making diagram for catalyst selection.

References

Performance Unveiled: A Comparative Guide to POCOP Ligand Substituents in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to the success of catalytic reactions. Pincer of the POCOP-type ([C₆H₃-2,6-(OPR₂)₂]) have demonstrated remarkable efficiency in a variety of transformations. This guide provides an objective comparison of the performance of different this compound ligand substituents, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed catalyst design.

The electronic and steric properties of substituents on the phosphorus atoms and the ancillary ligand attached to the metal center profoundly influence the catalytic activity, selectivity, and stability of this compound complexes. This guide focuses on the comparative performance of this compound-nickel and -palladium complexes in carbon dioxide (CO₂) hydroboration, carbon-sulfur (C-S) cross-coupling, and Suzuki-Miyaura cross-coupling reactions.

Comparative Performance of this compound Ligand Substituents

The catalytic efficacy of this compound complexes is a direct function of the electronic and steric nature of the substituents on the phosphine arms (R group) and the auxiliary ligand (X group).

In the Catalytic Hydroboration of Carbon Dioxide

A study on the hydroboration of CO₂ using this compound-nickel complexes of the general formula [2,6-(R₂PO)₂C₆H₃]NiX revealed significant performance differences based on the 'R' group on the phosphine and the auxiliary 'X' ligand.[1]

Catalyst Substituents (R; X)Turnover Frequency (TOF) (h⁻¹)Outcome
iPr; SH~1908High Activity
iPr; N₃~1908High Activity
iPr; NCSSignificantly LowerLow Activity
tBu; SHLower than iPrModerate Activity
tBu; N₃Lower than iPrModerate Activity
tBu; NCSSignificantly LowerLow Activity
Ph; SH, N₃, NCSInactiveCatalyst Decomposition

Key Findings:

  • Phosphine Substituents (R): Complexes with isopropyl (iPr) substituents on the phosphine arms consistently outperform those with tert-butyl (tBu) groups.[1] This is attributed to the less sterically hindered environment around the nickel center, which facilitates the catalytic cycle. Phenyl (Ph) substituted complexes were found to be inactive and prone to decomposition under the reaction conditions.

  • Auxiliary Ligands (X): The nature of the auxiliary ligand also plays a crucial role. Mercapto (SH) and azido (N₃) ligands result in catalysts with comparable and high activity.[1] In contrast, the isothiocyanato (NCS) ligand leads to significantly lower catalytic activity.[1] It is proposed that the SH and N₃ ligands are more readily converted into the active nickel-hydride species in situ.[1]

In Carbon-Sulfur (C-S) Cross-Coupling Reactions

Para-substituted this compound-nickel complexes have been investigated as catalysts in C-S cross-coupling reactions between aryl halides and thiols. The substituents on the aryl backbone of the pincer ligand can be synthetically modified to tune the catalyst's performance. While specific quantitative comparisons of different para-substituents are not detailed in the provided search results, the general catalytic system shows high efficiency.

Experimental Protocols

Synthesis of this compound-Nickel Complexes

General Procedure for the Synthesis of [2,6-(R₂PO)₂C₆H₃]NiCl: The synthesis of the precursor this compound-nickel chloride complexes is a critical first step. A general procedure involves the reaction of 1,3-dihydroxybenzene with the corresponding chlorophosphine (e.g., chlorodiisopropylphosphine, chlorodi-tert-butylphosphine, or chlorodiphenylphosphine) in the presence of a base, followed by metallation with a nickel(II) source.

Synthesis of [2,6-(tBu₂PO)₂C₆H₃]NiSH: This complex can be synthesized via a salt metathesis reaction. The corresponding chloride complex, [2,6-(tBu₂PO)₂C₆H₃]NiCl, is reacted with sodium hydrosulfide (NaSH).[2]

  • In a glovebox, a solution of [2,6-(tBu₂PO)₂C₆H₃]NiCl in THF is prepared.

  • A solution of NaSH in methanol is added dropwise to the nickel complex solution at room temperature.

  • The reaction mixture is stirred for a specified period, typically several hours.

  • The solvent is removed under vacuum.

  • The resulting solid is extracted with a suitable solvent (e.g., toluene) and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the product is isolated as a solid.

Synthesis of [2,6-(R₂PO)₂C₆H₃]Ni(N₃) and [2,6-(R₂PO)₂C₆H₃]Ni(NCS): The synthesis of the azido and isothiocyanato complexes follows a similar salt metathesis protocol, using sodium azide (NaN₃) or sodium thiocyanate (NaSCN) in place of NaSH.

Catalytic Hydroboration of CO₂

General Procedure:

  • In a nitrogen-filled glovebox, the this compound-nickel catalyst is placed in a reaction vessel.

  • The desired solvent (e.g., benzene-d₆ for NMR monitoring) is added, followed by the borane reducing agent (e.g., catecholborane).

  • The vessel is sealed, removed from the glovebox, and the atmosphere is replaced with carbon dioxide (1 atm).

  • The reaction is stirred at room temperature and monitored by analytical techniques such as NMR spectroscopy to determine the conversion and turnover frequency.

C-S Cross-Coupling of Aryl Halides with Thiols

General Procedure:

  • To a reaction vessel are added the aryl halide, the thiol, a base (e.g., potassium tert-butoxide), and the para-substituted this compound-Ni catalyst in a suitable solvent (e.g., DMF).

  • The reaction mixture is heated to a specified temperature (e.g., 110 °C) for a designated time.

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.

CO2_Hydroboration precatalyst [this compound]Ni-X (X = SH, N3) active_catalyst [this compound]Ni-H precatalyst->active_catalyst + HBcat - XBcat co2_insertion [this compound]Ni-OCHO active_catalyst->co2_insertion + CO₂ boryl_formate HCOOBcat co2_insertion->boryl_formate + HBcat - [this compound]Ni-H formaldehyde CH₂O boryl_formate->formaldehyde + [this compound]Ni-H - [this compound]Ni-OBcat methoxyborane CH₃OBcat formaldehyde->methoxyborane + [this compound]Ni-H - [this compound]Ni-OBcat borane HBcat borane->precatalyst borane->co2_insertion co2 CO₂ co2->co2_insertion CS_Cross_Coupling Ni_0 [this compound]Ni(0) oxidative_addition [this compound]Ni(II)(Ar)(X) Ni_0->oxidative_addition + Ar-X thiolate_exchange [this compound]Ni(II)(Ar)(SR') oxidative_addition->thiolate_exchange + R'S⁻ - X⁻ reductive_elimination Ar-SR' thiolate_exchange->reductive_elimination Reductive Elimination reductive_elimination->Ni_0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition thiol R'SH + Base thiol->thiolate_exchange Suzuki_Miyaura_Coupling Pd_0 [this compound]Pd(0) oxidative_addition [this compound]Pd(II)(Ar)(X) Pd_0->oxidative_addition + Ar-X transmetalation [this compound]Pd(II)(Ar)(R') oxidative_addition->transmetalation + R'B(OR)₂(OH)⁻ - XB(OR)₂(OH)⁻ reductive_elimination Ar-R' transmetalation->reductive_elimination Reductive Elimination reductive_elimination->Pd_0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R'B(OR)₂ + Base organoboron->transmetalation

References

Safety Operating Guide

Proper Disposal Procedures for POCOP Ligands and Related Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of POCOP, a pincer ligand formally known as 1,3-Bis[(diphenylphosphino)oxy]benzene, and related organophosphorus compounds frequently used in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

Key Hazards:

  • Corrosive: Precursors like chlorodiphenylphosphine are known to cause severe skin burns and eye damage.[1][2] Assume this compound and its waste products may have similar properties.

  • Harmful if Swallowed: Ingestion can be toxic.[1]

  • Reactive with Water: Chlorodiphenylphosphine reacts violently with water.[3] While this compound itself is synthesized, caution should be taken with its unreacted precursors and waste streams.

  • Respiratory Irritant: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, its derivatives, or any associated waste.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body A lab coat is mandatory. For larger quantities or risk of splash, use a chemical-resistant apron.
Respiratory Handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust inhalation.

Segregation and Storage of this compound Waste

Proper segregation is the first step in the disposal process. Never mix this compound waste with general laboratory trash or other incompatible waste streams.

Waste Categories:

  • Solid this compound Waste: Includes contaminated gloves, weighing paper, pipette tips, and any unreacted this compound ligand.

  • Liquid this compound Waste: Includes reaction mixtures, quenching solutions, and solvent rinses containing this compound or its derivatives.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.

Storage Procedures:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Label containers with "Hazardous Waste," the full chemical name ("1,3-Bis[(diphenylphosphino)oxy]benzene waste" or "this compound waste"), and the primary hazards (e.g., "Corrosive," "Toxic").

  • Store waste containers in a secondary containment bin within a designated and well-ventilated hazardous waste accumulation area.

  • Keep waste containers securely closed except when adding waste.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of small quantities of this compound waste typically generated in a research lab.

Experimental Protocol for Waste Handling:

  • Decontamination of Labware:

    • Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

    • Avoid using water for the initial rinse if there is a possibility of unreacted chlorodiphenylphosphine being present.

  • Management of Solid Waste:

    • Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.

    • Do not overfill the container.

  • Management of Liquid Waste:

    • Collect all liquid waste in a designated, sealed, and properly labeled container.

    • If necessary, quench reactive mixtures before adding them to the waste container. Consult relevant reaction protocols for specific quenching procedures.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound waste down the drain or in regular trash.[4]

    • Disposal must be handled by a licensed hazardous waste management company.

Below is a diagram illustrating the decision-making process for this compound waste management.

PocopDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvents, Reaction Mix) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Vendor Disposal ehs_contact->disposal

A flowchart for the proper segregation and disposal of this compound waste.

Logical Relationships in Safety and Disposal

The relationship between the chemical properties of this compound and its precursors dictates the necessary safety and disposal procedures. The diagram below illustrates these logical connections.

SafetyLogicDiagram Logical Relationships in this compound Safety precursor_hazards Precursor Hazards (e.g., Chlorodiphenylphosphine) handling_ppe Required PPE (Gloves, Goggles, Lab Coat) precursor_hazards->handling_ppe informs waste_segregation Waste Segregation (Solid, Liquid, Sharps) precursor_hazards->waste_segregation necessitates pocop_properties This compound Properties (Organophosphorus Compound) pocop_properties->handling_ppe informs pocop_properties->waste_segregation necessitates personnel_safety Personnel Safety handling_ppe->personnel_safety ensures disposal_protocol Formal Disposal Protocol (EHS & Licensed Vendor) waste_segregation->disposal_protocol is part of disposal_protocol->personnel_safety ensures environmental_protection Environmental Protection disposal_protocol->environmental_protection ensures

Connections between chemical properties and safety procedures.

By following these guidelines, researchers and laboratory personnel can manage this compound waste safely and responsibly, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

Personal protective equipment for handling Pocop

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety & Handling Guide: Pocop

This document provides critical operational and safety protocols for the handling and disposal of this compound, a potent cytotoxic compound. Adherence to these guidelines is mandatory to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Data

This compound is a highly potent, non-volatile, crystalline solid. It is classified as a cytotoxic agent, primarily functioning by inhibiting critical cellular processes, leading to apoptosis.[1] Due to its mechanism of action, it presents significant health risks upon exposure. All personnel must review the following hazard data before handling.

Table 1: this compound Hazard Classification & Exposure Limits

Hazard ClassificationGHS PictogramSignal WordHazard StatementOccupational Exposure Limit (OEL)
Acute Toxicity (Oral), Cat 1 💀DangerH300: Fatal if swallowed0.1 µg/m³ (8-hour TWA)
Carcinogenicity, Cat 1B स्वास्थ्य खतराDangerH350: May cause cancerNot Applicable
Reproductive Toxicity, Cat 1B स्वास्थ्य खतराDangerH360: May damage fertility or the unborn childNot Applicable
Skin Corrosion/Irritation, Cat 2 विस्मयादिबोधक चिह्नWarningH315: Causes skin irritationNot Applicable
Serious Eye Damage, Cat 1 क्षरणDangerH318: Causes serious eye damageNot Applicable
Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is the last line of defense against exposure and must be used for all tasks involving this compound.[2][3] The selection of PPE is based on a thorough hazard assessment.[2]

Table 2: Required PPE for Handling this compound

Body AreaPrimary ProtectionSecondary/Task-Specific ProtectionStandard
Hands Two pairs of powder-free nitrile gloves, outer pair with long cuffs.Change gloves every 30-60 minutes or immediately upon contamination.[4]ASTM D6978[4]
Body Disposable, solid-front, back-closing gown made of low-permeability fabric.[4]Disposable arm sleeves.General Laboratory Standard
Eyes/Face ANSI Z87.1-rated safety glasses with side shields.Full-face shield when handling liquid formulations or cleaning spills.ANSI Z87.1
Respiratory Not required when handled in a certified chemical fume hood or biological safety cabinet.For spills outside containment, a NIOSH-approved respirator with P100 cartridges is required.NIOSH 42 CFR 84
Feet Closed-toe, non-slip leather or chemical-resistant shoes.Disposable shoe covers.General Laboratory Standard

This compound Handling & Disposal Workflow

The following diagram outlines the required procedural flow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area Designate Controlled Area don_ppe Don Full PPE prep_area->don_ppe gather_mats Gather Materials & Equipment don_ppe->gather_mats verify_hood Verify Fume Hood Certification gather_mats->verify_hood weigh Weigh Solid this compound verify_hood->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Experiment dissolve->aliquot decon_surfaces Decontaminate Surfaces aliquot->decon_surfaces dispose_solid Dispose of Solid Waste decon_surfaces->dispose_solid dispose_liquid Dispose of Liquid Waste decon_surfaces->dispose_liquid doff_ppe Doff PPE in Order dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Procedural workflow for safe handling of this compound.

Step-by-Step Handling Procedures

These procedures must be performed within a certified chemical fume hood or Class II Biological Safety Cabinet.

  • Preparation :

    • Designate a work area and cover the surface with disposable, plastic-backed absorbent pads.

    • Post signage indicating "Potent Cytotoxic Agent in Use."

    • Assemble all necessary equipment (e.g., vials, pipettes, solvent, waste containers).

    • Don all required PPE as specified in Table 2.

  • Weighing Solid this compound :

    • Use a dedicated analytical balance within the fume hood.

    • Tare a tared weigh paper or vessel.

    • Carefully transfer the required amount of this compound using a chemical spatula. Avoid creating airborne dust.

    • Close the primary container immediately.

  • Solution Preparation :

    • Place the weigh vessel containing this compound into a secondary container (e.g., a beaker).

    • Add the desired solvent (e.g., DMSO) dropwise to the powder to wet it before bringing it to the final volume. This minimizes aerosol generation.

    • Rinse the weigh vessel multiple times with the solvent, adding the rinse to the final solution to ensure a complete transfer.

    • Cap and label the solution container clearly with the chemical name, concentration, date, and hazard symbols.

Disposal Plan

All this compound-contaminated waste is considered hazardous chemical waste and must be segregated and disposed of according to institutional and regulatory guidelines.[5][6][7] Never dispose of this compound waste down the drain or in the regular trash.[7][8]

Table 3: this compound Waste Stream Management

Waste TypeContainerDisposal Procedure
Solid Waste Puncture-resistant, rigid container with a lid, lined with a yellow hazardous waste bag. Labeled "Cytotoxic Waste for Incineration."Includes used gloves, gowns, absorbent pads, weigh papers, and contaminated plasticware. Seal the container when 3/4 full and contact Environmental Health & Safety (EHS) for pickup.[6]
Liquid Waste Sealable, chemical-compatible (e.g., HDPE) container. Labeled "Hazardous Waste: this compound in [Solvent Name]."Includes excess solutions and rinsates. Keep the container closed when not in use.[7] Store in a designated satellite accumulation area within secondary containment.[9]
Sharps Waste Red, puncture-proof sharps container. Labeled "Cytotoxic Sharps."Includes needles, syringes, and contaminated glass. Do not recap needles. Seal the container when 3/4 full and manage for EHS pickup.[7][10]

This compound Spill Response Plan

The following diagram outlines the immediate actions required in the event of a this compound spill.

G cluster_small Small Spill (<50 mL, Contained in Hood) cluster_large Large Spill (>50 mL or Outside Hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess small_alert Alert others in the immediate area assess->small_alert Small & Contained large_evacuate Evacuate the area immediately assess->large_evacuate Large or Uncontained small_absorb Cover with absorbent pads small_alert->small_absorb small_decon Decontaminate area (e.g., with 10% bleach) small_absorb->small_decon small_dispose Dispose of all materials as cytotoxic waste small_decon->small_dispose large_secure Restrict access & post warnings large_evacuate->large_secure large_call Call EHS / Emergency Response large_secure->large_call large_wait Wait for trained responders large_call->large_wait

Caption: Decision workflow for responding to a this compound spill.

Experimental Protocol Example

Protocol: Determination of this compound IC₅₀ in A549 Lung Cancer Cells

This protocol details the methodology for assessing the cytotoxic effect of this compound using a common metabolic assay.[1]

  • Cell Culture :

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • This compound Stock and Dilution Preparation (in BSC) :

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform a serial dilution series in culture medium to create working solutions ranging from 200 µM to 2 nM (2X final concentration).

  • Cell Treatment :

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the this compound working solutions to the respective wells (in triplicate). Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay) :

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Normalize the absorbance data to the vehicle control.

    • Plot the normalized viability versus the log of this compound concentration.

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC₅₀ value.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.